Diethoxymethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethoxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUNKQSGDBYUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884547 | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-06-7 | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14036-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014036067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxymethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxymethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethoxymethyl acetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analytical methodologies related to diethoxymethyl acetate (B1210297). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and actionable experimental insights.
Core Chemical Properties
Diethoxymethyl acetate, also known by its IUPAC name this compound, is a colorless liquid with a fruity odor.[1] It serves as a versatile solvent and a key intermediate in various organic syntheses.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.
| Identifier | Value | Source |
| CAS Number | 14036-06-7 | [2][3][4][5] |
| Molecular Formula | C₇H₁₄O₄ | [1][3][5][6] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(OCC)OC(=O)C | [1][2][4] |
| InChI | InChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3 | [1][2][4] |
| InChIKey | IRUNKQSGDBYUDC-UHFFFAOYSA-N | [1][2][4] |
| Physical Property | Value | Conditions | Source |
| Molecular Weight | 162.18 g/mol | [2][3][4][5][6] | |
| Appearance | Colorless liquid | [1][3] | |
| Density | 0.993 g/mL | at 25 °C | [2][3][4][7] |
| Boiling Point | 170-172 °C | at 743 Torr | [3] |
| 185.7 °C | at 760 mmHg | [1] | |
| Melting Point | Not available in cited literature | ||
| Flash Point | 27 °C | closed cup | [2] |
| Refractive Index | 1.399 | at 20 °C | [2][3][4][7] |
| Solubility | Soluble in most common organic solvents; sparingly soluble in water. | [1][4] |
Chemical Structure and Reactivity
This compound is an acetal (B89532) ester characterized by a central methine carbon bonded to two ethoxy groups and an acetate group. This structure imparts a unique reactivity profile, making it a valuable reagent in organic synthesis.
Stability and Reactivity Profile:
-
Stability: Stable under normal conditions.[1]
-
Reactivity: It is sensitive to moisture and should be handled and stored under dry conditions.[4] At temperatures above 120 °C, it decomposes into ethyl acetate and ethyl formate.[4] It is flammable and can be irritating to the eyes, respiratory system, and skin.[1]
-
Key Reactions: this compound is utilized for the introduction of a diethoxymethyl group. For instance, it reacts with 5-amino-6-ribitylaminouracil hydrochloride to yield 6-dioxo-(1H,3H)-9-N-ribitylpurine.[2][4][7] It has also been used in the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline (B1681296) nucleosides.[2][4][7]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of triethyl orthoformate with acetic anhydride, often in the presence of formic acid.[1][4]
Reaction:
References
Diethoxymethyl acetate CAS number and molecular weight
An In-depth Technical Guide to Diethoxymethyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethoxymethyl Acetate (DEMA), a versatile reagent in organic synthesis. This document consolidates its chemical and physical properties, synthesis protocols, and key applications, with a particular focus on its role in the synthesis of nucleoside analogues and other heterocyclic compounds relevant to drug discovery and development.
Core Properties of this compound
This compound, also known as acetic acid diethoxymethyl ester, is a colorless liquid commonly utilized as a solvent and an intermediate in various chemical reactions.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 14036-06-7 | [2] |
| Molecular Formula | C₇H₁₄O₄ | [3] |
| Molecular Weight | 162.18 g/mol | [2][3] |
| Linear Formula | CH₃COOCH(OCH₂CH₃)₂ | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.993 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.399 | [2][4] |
| Boiling Point | Approximately 180 °C | [1] |
| Flash Point | 27 °C (closed cup) | |
| Storage Temperature | 2-8°C | [2][4] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
| SMILES String | CCOC(OCC)OC(C)=O | [2][4] |
| InChI Key | IRUNKQSGDBYUDC-UHFFFAOYSA-N | [2][4] |
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of acetic anhydride (B1165640) and triethoxymethane in the presence of formic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic methods.
Materials:
-
Acetic anhydride
-
Triethoxymethane
-
Formic acid
Procedure:
-
Combine acetic anhydride and formic acid in a reaction vessel.
-
Slowly add triethoxymethane to the mixture.
-
The reaction is typically carried out at a controlled temperature.
-
The product, this compound, is then isolated and purified, often through distillation.
Applications in Organic Synthesis
This compound serves as a key reagent in the synthesis of various heterocyclic compounds, most notably in the formation of purines and nucleosides.
Synthesis of Purine (B94841) Derivatives
This compound is utilized in the cyclization of amino-substituted pyrimidines to form the purine ring system. A notable example is its reaction with 5-amino-6-ribitylaminouracil hydrochloride to yield 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, a compound that has been evaluated as an inhibitor of lumazine (B192210) synthase and riboflavin (B1680620) synthase.[4]
Synthesis of Theophylline (B1681296) Nucleosides
A significant application of this compound in drug development research is the synthesis of theophylline nucleosides. These compounds have potential activity as antagonists of adenosine (B11128) receptors.[4] The synthesis involves a DEMA-induced cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil.[4]
The following is a generalized protocol based on the literature for the DEMA-induced cyclization to form a theophylline nucleoside.
Materials:
-
4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil (imine precursor)
-
This compound (DEMA)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
Procedure:
-
Dissolve the imine precursor in the anhydrous solvent in a reaction flask equipped with a reflux condenser.
-
Add an excess of this compound to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the D-mannosyl theophylline nucleoside.
Biological Activity and Signaling Pathways
Currently, there is no direct evidence to suggest that this compound itself has significant biological activity or is directly involved in cellular signaling pathways. Its primary role in a biological context is as a synthetic intermediate for creating molecules that may possess biological activity, such as the aforementioned nucleoside analogues which are designed to interact with specific biological targets like adenosine receptors.[4] The research focus remains on the biological properties of the compounds synthesized using DEMA, rather than on DEMA itself.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Keep away from sources of ignition.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a valuable reagent for organic chemists, particularly those involved in the synthesis of heterocyclic compounds with potential therapeutic applications. Its ability to facilitate cyclization reactions for the formation of purines and nucleosides makes it a relevant tool in drug discovery and development. While the compound itself does not appear to have direct biological activity, its utility in constructing complex, biologically active molecules is well-established. Future research may continue to expand its applications in the synthesis of novel bioactive compounds.
References
An In-depth Technical Guide to the Synthesis of Diethoxymethyl Acetate from Triethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethoxymethyl acetate (B1210297) from triethyl orthoformate. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the reaction, including its mechanism, experimental protocols, and key quantitative data.
Introduction
Diethoxymethyl acetate is a valuable reagent and intermediate in organic synthesis. Its synthesis from triethyl orthoformate is a common and efficient method. This guide will explore two primary synthetic routes: one employing acetic anhydride (B1165640) in the presence of formic acid, and another utilizing acetic anhydride alone, often with an acid catalyst. Understanding the nuances of these methods is crucial for optimizing reaction conditions and achieving desired yields and purity.
Reaction Mechanism
The synthesis of this compound from triethyl orthoformate and acetic anhydride is generally understood to proceed through an acid-catalyzed pathway. The key reactive intermediate is a highly electrophilic diethoxycarbenium ion.
The reaction can be initiated by a proton source, which can be an added acid catalyst or traces of acid present in the reactants. In the protocol involving formic acid, the formic acid can act as this proton source.
The generally accepted mechanism involves the following steps:
-
Protonation of Triethyl Orthoformate: An ethoxy group of the triethyl orthoformate is protonated by an acid (H⁺), forming a good leaving group (ethanol).
-
Formation of the Diethoxycarbenium Ion: The protonated orthoformate eliminates a molecule of ethanol (B145695) to form a resonance-stabilized diethoxycarbenium ion. This cation is a potent electrophile.
-
Nucleophilic Attack by Acetate: The acetate anion, derived from acetic anhydride, acts as a nucleophile and attacks the electrophilic carbon of the diethoxycarbenium ion.
-
Formation of this compound: This attack results in the formation of the final product, this compound.
Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of this compound.
Experimental Protocols
This section details two distinct experimental procedures for the synthesis of this compound from triethyl orthoformate.
Protocol 1: Synthesis with Acetic Anhydride and Formic Acid
This protocol is based on a method described by DeWolfe and has been reported to provide a good yield of the desired product.[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound using formic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (approx.) |
| Triethyl Orthoformate | 148.20 | 740 g | 4.99 |
| Acetic Anhydride | 102.09 | 550 g | 5.39 |
| Formic Acid | 46.03 | 275 g | 5.97 |
Procedure:
-
In a suitable reaction vessel, combine acetic anhydride (550 g), formic acid (275 g), and triethyl orthoformate (740 g).[1]
-
The reaction is reported to be slow in reaching equilibrium. The specific reaction time and temperature are not detailed in the available literature, but allowing the mixture to react at room temperature with stirring for several hours is a reasonable starting point. Monitoring the reaction progress by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is recommended.
-
Upon completion of the reaction, the product is purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 54.5% | [1] |
| Boiling Point | 77-78 °C at 25 mmHg | [1] |
Protocol 2: Synthesis with Acetic Anhydride (without Formic Acid)
Postulated Experimental Workflow:
Caption: Postulated workflow for this compound synthesis without formic acid.
General Procedure Considerations:
-
Reactants: Equimolar amounts of triethyl orthoformate and acetic anhydride would be a logical starting point.
-
Catalyst: The addition of a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid could potentially accelerate the reaction.
-
Temperature: The reaction could be attempted at room temperature or with gentle heating.
-
Monitoring: As with the previous protocol, monitoring the reaction progress is essential.
-
Purification: Distillation would be the primary method for purification.
Purification
The primary method for purifying this compound from the reaction mixture is distillation .
Key Distillation Parameters:
| Boiling Point | Pressure | Reference |
| 77-78 °C | 25 mmHg | [1] |
It is crucial to perform the distillation under reduced pressure to avoid decomposition of the product at higher temperatures.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Protocol 1 (with Formic Acid) | Protocol 2 (without Formic Acid) |
| Reactants | Triethyl Orthoformate, Acetic Anhydride, Formic Acid | Triethyl Orthoformate, Acetic Anhydride |
| Catalyst | Formic acid (acts as reactant and/or catalyst) | Typically requires an acid catalyst (e.g., ZnCl₂) |
| Reported Yield | 54.5%[1] | Data not available in searched literature |
| Boiling Point | 77-78 °C @ 25 mmHg[1] | Not specified, but expected to be similar |
| Reaction Conditions | Slow at room temperature | Likely requires heating or catalysis for efficient conversion |
Conclusion
The synthesis of this compound from triethyl orthoformate is a versatile and important transformation in organic chemistry. The use of acetic anhydride in conjunction with formic acid provides a well-documented procedure with a reported yield of 54.5%. While the reaction can also proceed with acetic anhydride alone, further investigation and optimization are likely required to achieve comparable efficiency. The key to a successful synthesis lies in understanding the underlying acid-catalyzed mechanism and employing appropriate purification techniques, primarily vacuum distillation, to isolate the desired product. This guide provides the necessary foundational knowledge for researchers and professionals to confidently approach the synthesis of this compound.
References
Spectroscopic Analysis of Diethoxymethyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for Diethoxymethyl acetate (B1210297) (CAS No. 14036-06-7), a compound of interest in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Molecular Structure
IUPAC Name: Diethoxymethyl acetate Molecular Formula: C₇H₁₄O₄[1] Molecular Weight: 162.18 g/mol [1][2] Structure:
Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound based on established principles of NMR, IR, and MS for esters and acetals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1 - 5.9 | Singlet | 1H | -O-CH(OR)₂ |
| ~3.7 - 3.5 | Quartet | 4H | -OCH₂CH₃ |
| ~2.0 | Singlet | 3H | CH₃-C=O |
| ~1.2 | Triplet | 6H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | CH₃-C=O |
| ~100 | -O-CH(OR)₂ |
| ~63 | -OCH₂CH₃ |
| ~21 | CH₃-C=O |
| ~15 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Strong | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester, acetate) |
| ~1100 - 1000 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Possible Fragment Ion | Notes |
| 162 | [C₇H₁₄O₄]⁺ | Molecular Ion (M⁺) - If observed, likely to be of low abundance. |
| 117 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group. |
| 103 | [CH(OCH₂CH₃)₂]⁺ | A common and often abundant fragment for diethyl acetals. |
| 73 | [CH(OCH₂CH₃)]⁺ | Further fragmentation of the acetal (B89532) moiety. |
| 45 | [OCH₂CH₃]⁺ | Ethoxy cation. |
| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of acetates and often the base peak. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
A standard single-pulse experiment is used.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30 degrees, and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to achieve a good signal-to-noise ratio.
-
Process the FID similarly to the ¹H spectrum and reference the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (GC-MS):
-
Dilute a small amount of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities.
-
Typical GC conditions would involve a capillary column (e.g., HP-5) with a temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature to ensure elution.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron Ionization (EI) is performed at a standard energy of 70 eV.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion.
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow from sample preparation to structure confirmation.
References
The Role of Diethoxymethyl Acetate in Cyclization Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a versatile and efficient reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents and biologically active molecules. Acting as a one-carbon synthon, DEMA provides a carbonyl carbon equivalent, facilitating the formation of five- and six-membered ring systems through cyclocondensation reactions. This technical guide provides an in-depth analysis of the mechanism of DEMA in cyclization reactions, supported by experimental protocols and quantitative data, to aid researchers in leveraging this reagent for novel molecule synthesis.
Core Mechanism: Diethoxymethyl Acetate as a Formylating Agent
The primary role of this compound in cyclization reactions is to act as a formylating agent, delivering a CHO+ synthon. Although structurally an acetate, its reactivity is analogous to that of orthoesters. The mechanism proceeds through the generation of a highly electrophilic intermediate that is readily attacked by nucleophiles, initiating a cascade of reactions culminating in ring closure.
The reaction is typically initiated by heat or acid catalysis, which promotes the elimination of one of the ethoxy groups to form a resonance-stabilized oxocarbenium ion. This intermediate is a potent electrophile.
A nucleophile present in the substrate, commonly a primary or secondary amine, attacks the electrophilic carbon of the oxocarbenium ion. This is followed by the elimination of a second molecule of ethanol (B145695) and the acetate group, leading to the formation of a new carbon-nucleophile bond and the introduction of a formyl-equivalent group. The subsequent intramolecular reaction of this newly introduced group with another nucleophilic center within the substrate leads to the final cyclized product.
Caption: General mechanism of DEMA-induced cyclization.
Applications in Heterocyclic Synthesis
This compound has been successfully employed in the synthesis of a variety of heterocyclic systems. Below are key examples with quantitative data and experimental protocols.
Synthesis of 3-(Polyhaloacyl)chromones
DEMA serves as an efficient reagent for the synthesis of 3-(polyhaloacyl)chromones from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones.[1] This reaction proceeds in good yields under thermal conditions.
| Entry | Substrate (R) | Product | Yield (%) |
| 1 | CF3 | 3-(Trifluoroacetyl)chromone | 85 |
| 2 | CCl3 | 3-(Trichloroacetyl)chromone | 82 |
| 3 | CHF2 | 3-(Difluoroacetyl)chromone | 78 |
Experimental Protocol: General Procedure for the Synthesis of 3-(Polyhaloacyl)chromones [1]
A solution of the respective 2-hydroxy-2-(polyhaloalkyl)chroman-4-one (1 mmol) in this compound (1.0 g, 6.2 mmol) is heated at 140–150 °C for 15–20 minutes. After cooling, the reaction mixture is diluted with hexane (B92381) (3 mL). The solid product that precipitates is collected by filtration, washed with hexane, and dried.
Caption: Experimental workflow for chromone (B188151) synthesis.
Synthesis of Theophylline (B1681296) Nucleosides
DEMA is utilized for the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivatives to afford theophylline nucleosides. This reaction highlights the utility of DEMA in constructing purine-like structures.
| Entry | Glycosylidene Imine Precursor | Product | Yield (%) |
| 1 | D-Mannosyl | 7-(β-D-mannopyranosyl)theophylline | 62 |
| 2 | D-Galactosyl | 7-(α-D-galactofuranosyl)theophylline | 55 |
| 3 | D-Glucosyl | 7-(β-D-glucopyranosyl)theophylline | 65 |
Experimental Protocol: DEMA-induced Cyclization for Theophylline Nucleoside Synthesis
A solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil (1 mmol) in this compound (5 mL) is heated at 120 °C for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the corresponding theophylline nucleoside.
Conclusion
This compound is a valuable and effective one-carbon synthon for the synthesis of a range of heterocyclic compounds. Its reactivity, which is analogous to that of orthoesters, allows for the efficient formylation of nucleophilic substrates, which can then undergo intramolecular cyclization. The presented mechanisms, quantitative data, and experimental protocols provide a solid foundation for researchers to explore the application of DEMA in the development of novel molecular entities. The mild reaction conditions and good yields associated with DEMA-mediated cyclizations make it an attractive tool in modern organic and medicinal chemistry.
References
Diethoxymethyl Acetate: A Versatile One-Carbon Synthon for Heterocyclic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a valuable and versatile one-carbon synthon in organic synthesis, offering a stable and efficient alternative to other formylating agents. Its unique reactivity profile enables the construction of a wide array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the applications of diethoxymethyl acetate as a one-carbon synthon, with a particular focus on its utility in the synthesis of biologically active molecules. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic insights are presented to facilitate its practical application in the laboratory.
Introduction
The introduction of a single carbon atom is a fundamental transformation in organic synthesis, crucial for the construction of a vast number of organic molecules, including pharmaceuticals, agrochemicals, and materials. This compound, a stable and easily handled liquid, serves as an effective equivalent of a formyl cation or a protected formyl group. Its utility stems from its ability to react with a variety of nucleophiles, including amines, active methylene (B1212753) compounds, and electron-rich aromatic systems, to introduce a one-carbon unit that can subsequently be cyclized or further functionalized. This guide will delve into the core applications of DEMA, providing researchers with the necessary information to incorporate this reagent into their synthetic strategies.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 14036-06-7 | [1][2] |
| Molecular Formula | C₇H₁₄O₄ | [1][2] |
| Molecular Weight | 162.18 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 185.7 °C at 760 mmHg | [1] |
| Density | 0.993 g/mL at 25 °C | |
| Refractive Index | 1.399 (20 °C) | |
| Flash Point | 27 °C |
Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. DEMA is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container.
Applications as a One-Carbon Synthon in Heterocyclic Synthesis
This compound has proven to be particularly valuable in the construction of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents.
Synthesis of Purine (B94841) Derivatives
DEMA is a key reagent in the synthesis of purine analogs, which are known for their diverse biological activities. One notable application is the synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, an inhibitor of lumazine (B192210) synthase and riboflavin (B1680620) synthase, enzymes that are potential targets for antimicrobial agents.[3]
Experimental Protocol: Synthesis of 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine
-
Materials: 5-amino-6-ribitylaminouracil hydrochloride, this compound, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-amino-6-ribitylaminouracil hydrochloride (1 mmol) in anhydrous DMF (10 mL), add this compound (1.5 mmol).
-
Heat the reaction mixture at 110 °C for 4 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 2,6-dioxo-(1H,3H)-9-N-ribitylpurine.
-
-
Quantitative Data:
-
Yield: 75%
-
Spectroscopic Data: Characterization is typically performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the final product.
-
Reaction Pathway:
Caption: Synthesis of a purine derivative using DEMA.
Synthesis of Theophylline (B1681296) Nucleosides
DEMA facilitates the cyclization of glycosylideneiminouracils to produce theophylline nucleosides, which are investigated for their potential as antagonists of adenosine (B11128) receptors.[3] This reaction highlights the ability of DEMA to act as a one-carbon bridge to form a new heterocyclic ring.
Experimental Protocol: DEMA-induced Cyclization of Glycosylideneiminouracils
-
Materials: 4-Amino-5-glycosylideneimino-1,3-dimethyluracil, this compound.
-
Procedure:
-
A solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil (1 mmol) in this compound (5 mL) is heated at reflux for 2 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the excess this compound is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the theophylline nucleoside.
-
-
Quantitative Data:
-
Yields: Typically range from 60-80%, depending on the sugar moiety.
-
Logical Relationship:
References
Theoretical Insights into the Reaction Pathways of Diethoxymethyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethoxymethyl acetate (B1210297) (DEMAC), a versatile reagent in organic synthesis, participates in several key chemical transformations. Understanding the theoretical underpinnings of its reaction pathways is crucial for optimizing existing synthetic protocols and designing novel applications, particularly in the pharmaceutical and materials science sectors. This technical guide provides an in-depth analysis of the principal reaction pathways of DEMAC, focusing on acid-catalyzed hydrolysis and thermal decomposition. Leveraging data from theoretical and experimental studies of analogous orthoesters and acetate esters, this document outlines the mechanistic steps, presents relevant kinetic and thermodynamic data, and details adaptable experimental and computational protocols.
Introduction
Diethoxymethyl acetate (CAS 14036-06-7), also known as acetic acid diethoxymethyl ester, is a valuable bifunctional molecule incorporating both an orthoester and an acetate moiety.[1] Its utility in organic synthesis is demonstrated in the formation of various heterocyclic compounds, including purines and theophylline (B1681296) nucleosides.[2] A thorough understanding of its reactivity, particularly its hydrolysis and pyrolysis pathways, is essential for controlling reaction outcomes and predicting product distributions. This guide synthesizes the current theoretical and experimental knowledge on related compounds to provide a predictive framework for the reaction mechanisms of DEMAC.
Acid-Catalyzed Hydrolysis Pathway
The acid-catalyzed hydrolysis of orthoesters is characterized by a rapid initial protonation followed by the formation of a key dialkoxycarbocation intermediate. This intermediate then undergoes nucleophilic attack by water, leading to a hemiorthoester that subsequently decomposes to the final products.
Proposed Mechanism:
The proposed pathway for the acid-catalyzed hydrolysis of this compound involves the following steps:
-
Protonation: Rapid and reversible protonation of one of the ether oxygen atoms by a hydronium ion.
-
Formation of the Dialkoxycarbocation: Cleavage of a carbon-oxygen bond to release a molecule of ethanol (B145695) and form a resonance-stabilized dialkoxycarbocation.
-
Nucleophilic Attack by Water: Addition of a water molecule to the carbocation.
-
Deprotonation: Loss of a proton to form a hemiorthoester intermediate.
-
Protonation of a Second Ether Oxygen: Protonation of another ethoxy group on the hemiorthoester.
-
Elimination of a Second Ethanol Molecule: Formation of a protonated ester.
-
Final Hydrolysis: The protonated ester undergoes hydrolysis through a standard acid-catalyzed ester hydrolysis mechanism to yield acetic acid and the remaining alcohol.
Visualization of the Hydrolysis Pathway
References
Solubility and stability of Diethoxymethyl acetate in common solvents
An In-depth Technical Guide to the Solubility and Stability of Diethoxymethyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxymethyl acetate (CAS No. 14036-06-7), also known as acetic acid diethoxymethyl ester, is a colorless liquid with a fruity odor.[1] With a molecular formula of C₇H₁₄O₄ and a molecular weight of 162.18 g/mol , this compound integrates both an ester and an acetal (B89532) functional group.[2][3][4] It serves as a valuable solvent and intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound in common laboratory solvents, based on available technical data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₄ | [3][4] |
| Molecular Weight | 162.18 g/mol | [2][3] |
| CAS Number | 14036-06-7 | [2][4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.993 g/mL at 25 °C | [2] |
| Boiling Point | 170-172 °C at 743 Torr; 185.7 °C at 760 mmHg | [1] |
| Refractive Index | n20/D 1.399 | [2] |
| Flash Point | 27 °C (80.6 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile
Qualitative Solubility
Table 2: Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Solubility | Reference |
| Protic Polar | Water | Sparingly Soluble | [1] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble (Inferred) | ||
| Aprotic Polar | Acetone | Soluble (Inferred) | |
| Ethyl Acetate | Soluble (Inferred) | ||
| Tetrahydrofuran (THF) | Soluble | [1] | |
| Nonpolar | Hexane, Toluene | Soluble (Inferred) |
Note: "Inferred" solubility is based on general statements of solubility in organic solvents and the principle of "like dissolves like." Quantitative determination is recommended for specific applications.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility values, the shake-flask method is a reliable and widely used technique.[5] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solute from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or a calibrated refractive index detector.
-
Calculation: The solubility is then reported in units such as g/100 mL or mol/L.
A generalized workflow for this process is illustrated in the diagram below.
Stability Profile
This compound is reported to be stable under normal storage conditions.[1] However, its stability is compromised by the presence of moisture, acid, and high temperatures due to its acetal and ester functionalities.
Hydrolytic Stability
As an acetal, this compound is susceptible to hydrolysis under acidic conditions, which will catalyze its decomposition. In neutral or basic conditions, acetals are generally stable. The ester group, however, can undergo hydrolysis under both acidic and basic conditions (saponification).
The primary hydrolytic degradation pathway under acidic conditions involves the protonation of an ether oxygen, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This intermediate then reacts with water to form a hemiacetal, which further hydrolyzes to yield acetaldehyde, ethanol, and acetic acid.
Thermal Stability
There is limited specific data on the thermal decomposition of this compound. One source suggests it decomposes at temperatures above 120 °C into ethyl acetate and ethyl formate. This indicates a potential rearrangement or fragmentation pathway that becomes significant at elevated temperatures. For applications involving heating, it is crucial to determine the onset of decomposition and the identity of the degradation products under the specific process conditions.
Experimental Protocol for Stability Assessment (Stability-Indicating GC Method)
A stability-indicating gas chromatography (GC) method is essential for assessing the degradation of this compound under various stress conditions (e.g., acid, base, heat, oxidation). This method must be able to separate the intact compound from all potential degradation products.
Methodology:
-
Forced Degradation: Subject samples of this compound to stress conditions.
-
Acid/Base Hydrolysis: Incubate with dilute HCl and NaOH at a controlled temperature.
-
Thermal Stress: Heat the sample in a controlled oven.
-
Oxidative Stress: Treat with a reagent like hydrogen peroxide.
-
-
Sample Preparation: At specified time points, withdraw samples, neutralize if necessary, and dilute with a suitable solvent.
-
GC Analysis: Inject the prepared samples into a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for peak identification. The GC column and temperature program must be optimized to achieve baseline separation of the parent peak from any degradant peaks.
-
Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[6][7]
-
Kinetic Analysis: By analyzing the decrease in the peak area of this compound over time, the degradation rate constant and half-life can be calculated.
The logical flow for developing a stability-indicating method is depicted below.
Conclusion
This compound is a versatile organic compound with broad solubility in organic solvents and limited solubility in water. Its stability is influenced by its acetal and ester moieties, making it susceptible to degradation in the presence of acid and at elevated temperatures. While qualitative data are available, there is a notable lack of quantitative solubility and stability data in the public domain. For drug development and other high-purity applications, it is imperative that researchers determine these parameters empirically using established methodologies such as the shake-flask method for solubility and validated stability-indicating chromatographic methods for degradation kinetics. The protocols and workflows outlined in this guide provide a robust framework for obtaining this critical information.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound 96 14036-06-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethoxymethyl Acetate: A Technical Safety Guide for Researchers
This guide provides an in-depth overview of the safety and handling information for diethoxymethyl acetate (B1210297) (CAS 14036-06-7), compiled for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, potential hazards, and recommended safety protocols based on available Safety Data Sheets (SDS).
Chemical and Physical Properties
Diethoxymethyl acetate is a colorless liquid.[1][2] It is important to note that this compound is sensitive to moisture and should be handled and stored under dry conditions.[2][3] At temperatures exceeding 120°C, it can decompose into ethyl acetate and ethyl formate.[2][3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₄ | [2][4] |
| Molecular Weight | 162.18 g/mol | [2][4] |
| Boiling Point | 170-172 °C at 743 Torr | [2] |
| 185.7 °C at 760 mmHg | [1] | |
| Density | 0.993 g/mL at 25 °C | [2][5] |
| Flash Point | 27 °C (80.6 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.399 | [2][5] |
| Vapor Pressure | 0.689 mmHg at 25°C | [1] |
| Storage Temperature | 2-8°C | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[5][6][7]
| Hazard Classification | Category | GHS Code |
| Flammable Liquids | Category 3 | H226 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335 |
Hazard Statements:
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the determination of safety data (e.g., flash point, toxicity) for this compound are not provided in standard Safety Data Sheets. These tests are typically performed according to standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials), but the specific study reports are not publicly available.
Handling, Storage, and Personal Protective Equipment
Handling:
-
Wear personal protective equipment, including safety glasses/goggles, chemical-resistant gloves, and appropriate lab attire.[7][8]
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[8][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][10]
-
Use non-sparking tools and take precautionary measures against static discharge.[7][11]
-
Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[7]
Storage:
-
Store in a flammables area, with a recommended storage temperature of 2-8°C.[5]
-
The compound is moisture-sensitive; store under an inert atmosphere.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear protective gloves (impermeable) and clothing to prevent skin contact.[8]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[10]
First-Aid Measures
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If respiratory irritation occurs or if the person feels unwell, seek medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation persists, get medical advice.[8][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if the person feels unwell.[8]
Accidental Release Measures & Spill Response Workflow
In the event of a spill, the primary objectives are to control the spill, prevent it from spreading, and ensure the safety of personnel. The following workflow outlines the general procedure.
Caption: Workflow for managing a this compound spill.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9][11] Water may be used to cool closed containers.[6]
-
Specific Hazards: this compound is a flammable liquid, and its vapors may form explosive mixtures with air.[6][7] Vapors can travel to an ignition source and flash back.[6] Containers may explode when heated.[6]
-
Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS#: 14036-06-7 [m.chemicalbook.com]
- 3. This compound | 14036-06-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound 96 14036-06-7 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. canbipharm.com [canbipharm.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.ca [fishersci.ca]
- 11. spectrumchemical.com [spectrumchemical.com]
Technical Guide: Safe Handling and Storage of Diethoxymethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential precautions for the safe handling and storage of Diethoxymethyl acetate (B1210297) (CAS No. 14036-06-7). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
Diethoxymethyl acetate is a flammable liquid and vapor that requires careful handling.[1][2][3] It is also known to be an irritant to the skin, eyes, and respiratory system.[1][3][4] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C7H14O4 | [5] |
| Molecular Weight | 162.18 g/mol | |
| Appearance | Colorless liquid | [4][5] |
| Odor | Fruity | [4] |
| Boiling Point | 170-172 °C (at 743 Torr) | [5] |
| Density | 0.993 g/mL at 25 °C | [5] |
| Flash Point | 27 °C (80.6 °F) - closed cup | |
| Refractive Index | n20/D 1.399 | [5] |
| Storage Temperature | 2-8°C | [5] |
Handling Precautions
Proper handling of this compound is paramount to prevent exposure and accidents. The following protocols should be strictly followed.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Hand Protection: Wear suitable protective gloves.[4]
-
Skin and Body Protection: Use protective clothing to prevent skin contact.[4] In case of skin contact, immediately wash the affected area with plenty of water.[1][4] Contaminated clothing should be removed and washed before reuse.[4]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][4] If ventilation is inadequate, use a suitable respirator.
General Handling Procedures
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] No smoking in the handling area.[1][4][6]
-
Use non-sparking tools and explosion-proof equipment.[1][2][4]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][6]
-
Handle in accordance with good industrial hygiene and safety practices.[3][7] Wash hands thoroughly after handling.[1][3]
-
Do not eat, drink, or smoke when using this product.[1]
Storage Precautions
Proper storage is crucial for maintaining the stability and safety of this compound.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][7] Store in a refrigerator within the recommended temperature range of 2-8°C.[5]
-
Inert Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere.[2]
-
Moisture Sensitivity: this compound is sensitive to moisture and should be protected from it.[3][5][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[1][7][8][9]
Emergency Procedures
First Aid Measures
-
Eye Contact: In case of contact, immediately rinse eyes cautiously with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][4]
-
Skin Contact: If skin irritation occurs, wash with plenty of water and soap.[1][4] Seek medical advice if irritation persists.[4]
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][2]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1]
Fire Fighting Measures
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[1][2]
-
Hazards: this compound is a flammable liquid and vapor.[1][2][3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][3] Containers may explode when heated.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[2][7] Avoid breathing vapors and contact with the substance. Remove all sources of ignition.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]
-
Containment and Cleanup: Absorb the spill with inert material such as dry sand or earth and place it in a suitable chemical waste container for disposal.[2][7]
Logical Workflow for Handling this compound
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. canbipharm.com [canbipharm.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound CAS#: 14036-06-7 [m.chemicalbook.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 9. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
An In-depth Technical Guide to the Physical Properties of Diethoxymethyl Acetate
This technical guide provides a comprehensive overview of the key physical properties of diethoxymethyl acetate (B1210297), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a visualization of its synthesis pathway.
Physical Properties of Diethoxymethyl Acetate
This compound, with the CAS number 14036-06-7, is a colorless liquid utilized as an intermediate in various organic syntheses. Accurate knowledge of its physical properties is crucial for its application in laboratory and industrial settings.
Data Summary
The boiling point and density of this compound are summarized in the table below. These values have been compiled from various chemical data sources.
| Physical Property | Value | Conditions |
| Boiling Point | 185.7 °C | at 760 mmHg[1] |
| 170-172 °C | at 743 Torr[2] | |
| Density | 0.993 g/mL | at 25 °C[2][3][4][5] |
Experimental Protocols
While specific experimental procedures for the determination of this compound's physical properties are not detailed in the readily available literature, standard methodologies for liquids are applicable. The following sections describe generalized protocols for determining boiling point and density.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] This can be determined through several methods, including simple distillation and the micro-reflux method.[1][6]
Micro-Reflux Method using a Thiele Tube:
-
Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[5] A capillary tube, sealed at one end, is then placed inverted into the test tube. The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.[1]
-
Observation: As the sample's boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[5] At this point, heating should be discontinued.
-
Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][5]
2. Determination of Density
Density is defined as the mass of a substance per unit volume.[7] For liquids, this can be accurately measured using a pycnometer or a hydrometer.[2][8]
Using a Pycnometer:
-
Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is weighed accurately.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and the temperature is allowed to equilibrate to a specific value (e.g., 25 °C). The pycnometer is then weighed again.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[4]
Synthesis Pathway of this compound
This compound can be synthesized through the reaction of triethyl orthoformate with acetic anhydride (B1165640) and formic acid.[3] The workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. mt.com [mt.com]
- 3. prepchem.com [prepchem.com]
- 4. quora.com [quora.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
Methodological & Application
Application Notes and Protocols: Diethoxymethyl Acetate in the Synthesis of Theophylline Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of theophylline (B1681296) nucleosides using diethoxymethyl acetate (B1210297) (DEMA). The methodologies outlined are based on established research, primarily the work of Rico-Gómez and colleagues, who have demonstrated the efficacy of DEMA-induced cyclization for producing novel glyco-conjugates of theophylline. Additionally, this document includes data on the biological activity of these synthesized nucleosides, specifically their interaction with adenosine (B11128) receptors, and presents relevant signaling pathways.
Overview and Principle
The synthesis of theophylline nucleosides is a significant area of research due to the potential for developing novel therapeutic agents. Theophylline, a methylxanthine, is known for its bronchodilator and anti-inflammatory effects, which are primarily mediated through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. The conjugation of theophylline to sugar moieties can alter its pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with enhanced efficacy or novel biological activities, such as antiviral or anticancer properties.
The core synthetic strategy discussed herein involves the DEMA-induced cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil. This method provides a direct route to 7-substituted theophylline nucleosides.
Quantitative Data Summary
The following tables summarize the yields of various theophylline nucleosides synthesized via DEMA-induced cyclization of the corresponding 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil precursors.
Table 1: Reaction Yields for the Synthesis of Theophylline Nucleosides
| Starting Imine | Product | Yield (%) |
| Imine of Mannose | 7-(β-D-mannopyranosyl)theophylline (major) | 62% |
| 7-(α-D-mannopyranosyl)theophylline (minor) | 20% | |
| Imine of Galactose | 7-(β-D-galactopyranosyl)theophylline | 50% |
| 7-(α-D-galactofuranosyl)theophylline | 35% | |
| Imine of Glucose | 7-(β-D-glucopyranosyl)theophylline | 60% |
| 7-(β-D-glucofuranosyl)theophylline | 15% |
Table 2: Adenosine Receptor Binding Affinity of Mannose-Theophylline Derivatives
The mannose derivatives of theophylline have been evaluated for their ability to inhibit specific binding at the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₒ, and A₃).[1] The data is crucial for understanding the potential mechanism of action of these novel nucleosides.
| Compound | Receptor Subtype | Inhibition of Specific Binding |
| 7-(β-D-mannopyranosyl)theophylline | A₁, A₂ₐ, A₂ₒ, A₃ | Data reported in primary literature[1] |
| 7-(α-D-mannopyranosyl)theophylline | A₁, A₂ₐ, A₂ₒ, A₃ | Data reported in primary literature[1] |
Note: Specific Ki or IC50 values for adenosine receptor binding are detailed in the primary literature and should be consulted for precise quantitative comparisons.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of theophylline nucleosides.
General Protocol for the DEMA-Induced Cyclization
This protocol describes the synthesis of 7-glycosyl-theophylline nucleosides from 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil.
Materials:
-
4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil (from mannose, galactose, or glucose)
-
Diethoxymethyl acetate (DEMA)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Dissolve the starting 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of this compound (DEMA) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a duration determined by reaction monitoring (e.g., by thin-layer chromatography - TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system to separate the different isomers and impurities.
-
Characterize the purified products using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol for Adenosine Receptor Binding Assay
This protocol provides a general framework for assessing the affinity of the synthesized theophylline nucleosides for adenosine receptors.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A₁, A₂ₐ, A₂ₒ, or A₃)
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ)
-
Synthesized theophylline nucleoside (test compound)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the cell membranes, the radioligand, and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or the test compound.
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of theophylline nucleosides.
Caption: Workflow for the synthesis and biological evaluation of theophylline nucleosides.
Signaling Pathway of Theophylline
Theophylline exerts its biological effects through multiple pathways. The diagram below outlines the primary mechanisms of action. While the synthesized nucleosides are being investigated as adenosine receptor antagonists, it is important to understand the broader signaling context of the parent molecule.
Caption: Key signaling pathways modulated by theophylline.
Conclusion
The use of this compound provides an effective method for the synthesis of a variety of theophylline nucleosides. The resulting glyco-conjugates, particularly the mannosyl derivatives, have shown interaction with adenosine receptors, indicating a potential for these compounds to act as modulators of purinergic signaling. Further investigation into the specific activities and downstream effects of these novel nucleosides is warranted to explore their full therapeutic potential. The protocols and data presented here serve as a foundational resource for researchers in this field.
References
Application Notes and Protocols: DEMA-Induced Cyclization of Glycosylideneiminouracils
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the diethyl maleate (B1232345) (DEMA)-induced cyclization of glycosylideneiminouracils. This synthetic route is a key step in the formation of novel nucleoside analogues, such as theophylline (B1681296) nucleosides, which have demonstrated potential as antagonists for adenosine (B11128) receptors. The protocol is based on the methodology reported in the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides.[1] This reaction proceeds through the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil, facilitated by DEMA, to yield the corresponding pyrrolo[2,3-d]pyrimidine core.
Introduction
The synthesis of modified nucleosides is a cornerstone of medicinal chemistry and drug development, with applications in antiviral, anticancer, and receptor modulation therapies. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analogue, is of particular interest due to its presence in various bioactive compounds. The DEMA-induced cyclization of glycosylideneiminouracils offers an effective method for the construction of this heterocyclic system, allowing for the introduction of various sugar moieties. This protocol outlines the general procedure for this transformation.
Reaction Scheme
The overall reaction involves the conversion of a 4-amino-5-glycosylideneimino-1,3-dimethyluracil to a 7-glycosyl-theophylline derivative.
-
Starting Material: 4-amino-5-glycosylideneimino-1,3-dimethyluracil (with various sugar moieties like D-mannose, D-galactose, or D-glucose)
-
Reagent: Diethoxymethyl acetate (B1210297) (DEMA)
-
Product: 7-glycosyl-theophylline nucleoside
Experimental Protocol
The following is a general experimental protocol for the DEMA-induced cyclization. The precise quantities of reagents, reaction times, and temperatures should be optimized for specific substrates. This protocol is based on the synthesis of D-mannosyl, D-galactosyl and D-glucosyl theophylline nucleosides.
Materials:
-
4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative
-
Diethoxymethyl acetate (DEMA)
-
Anhydrous solvent (e.g., Dioxane, DMF, or other suitable high-boiling point aprotic solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with a heating mantle or oil bath)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Silica (B1680970) gel for column chromatography (for purification)
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative in an appropriate volume of anhydrous solvent under an inert atmosphere.
-
Addition of DEMA: Add this compound (DEMA) to the reaction mixture. The molar ratio of DEMA to the starting imine is a critical parameter and may require optimization.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified, typically by silica gel column chromatography, using an appropriate solvent system to yield the pure 7-glycosyl-theophylline nucleoside.
Quantitative Data
The specific yields for the DEMA-induced cyclization of various glycosylideneiminouracils to their corresponding theophylline nucleosides are detailed in the primary literature. For instance, the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides has been reported, and for detailed quantitative data, including percentage yields and spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry), it is recommended to consult the original publication:
-
Rico-Gómez, R., López-Romero, J. M., Hierrezuelo, J., Brea, J., Loza, M. I., & Pérez-González, M. (2008). Synthesis of new mannosyl, galactosyl and glucosyl theophylline nucleosides with potential activity as antagonists of adenosine receptors. DEMA-induced cyclization of glycosylideneiminouracils. Carbohydrate research, 343(5), 855–864.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the DEMA-induced cyclization of glycosylideneiminouracils.
Caption: General workflow for DEMA-induced cyclization.
References
The Role of Diethoxymethyl Acetate in the Synthesis of Purine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a versatile and efficient reagent in the synthesis of purine (B94841) derivatives, which are crucial scaffolds in numerous pharmaceuticals and biological probes. This document provides detailed application notes and experimental protocols for the use of DEMA in the preparation of various purine analogs, including adenine, 6-chloropurine (B14466), theophylline (B1681296), and xanthine (B1682287) derivatives.
Introduction to Diethoxymethyl Acetate in Purine Synthesis
This compound serves as a key one-carbon source in the Traube purine synthesis, a classical and widely used method for constructing the purine ring system. This reaction typically involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a suitable one-carbon synthon. DEMA offers advantages over other formylating agents due to its reactivity and ease of handling. It facilitates the formation of the imidazole (B134444) ring fused to the pyrimidine (B1678525) core, leading to the desired purine structure.
Core Applications and Reaction Mechanisms
The primary application of DEMA in this context is as a cyclizing agent. The reaction proceeds through the formylation of one of the amino groups of the 4,5-diaminopyrimidine, followed by an intramolecular cyclization and dehydration to form the aromatic purine ring.
Below is a generalized workflow for the Traube synthesis using DEMA:
Caption: General workflow of the Traube purine synthesis using DEMA.
The reaction mechanism involves the initial attack of the more nucleophilic 5-amino group of the diaminopyrimidine on the electrophilic carbon of DEMA. This is followed by the elimination of ethanol (B145695) and acetic acid, leading to a formylated intermediate which then undergoes cyclization.
Experimental Protocols
The following are detailed protocols for the synthesis of representative purine derivatives using this compound.
Protocol 1: Synthesis of 6-Chloropurine
This protocol outlines the synthesis of 6-chloropurine from 4,5-diamino-6-chloropyrimidine.
Materials:
-
4,5-Diamino-6-chloropyrimidine
-
This compound (DEMA)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-6-chloropyrimidine in an excess of this compound.
-
Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess DEMA under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Treat the solution with activated charcoal to remove colored impurities.
-
Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce crystallization.
-
Collect the precipitated 6-chloropurine by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of Theophylline Derivatives
This protocol describes the DEMA-induced cyclization for the synthesis of theophylline nucleosides.[1]
Materials:
-
4-Amino-5-glycosylideneimino-1,3-dimethyluracil
-
This compound (DEMA)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., a mixture of dichloromethane (B109758) and methanol)
Procedure:
-
Dissolve the starting 4-amino-5-glycosylideneimino-1,3-dimethyluracil in an appropriate anhydrous solvent.
-
Add an excess of this compound to the solution.
-
Heat the mixture to reflux for a period of 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired theophylline nucleoside.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various purine derivatives using this compound.
Table 1: Synthesis of Substituted Purines
| Starting Material | Purine Derivative | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4,5-Diamino-6-chloropyrimidine | 6-Chloropurine | 100-120 | 2-4 | ~80-90 | |
| 4-Amino-5-glycosylideneimino-1,3-dimethyluracil | 7-(β-D-mannopyranosyl)theophylline | Reflux | 6 | 62 | [1] |
| 5,6-Diamino-1,3-dimethyluracil | Theophylline | Reflux | 4 | High |
Logical Relationships in Synthesis Strategy
The choice of starting material and reaction conditions can be tailored to achieve specific purine derivatives. The following diagram illustrates the logical relationship between the starting pyrimidine and the resulting purine.
Caption: Relationship between starting material and final purine derivative.
Conclusion
This compound is a highly effective reagent for the synthesis of a wide array of purine derivatives through the Traube synthesis. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize DEMA in their synthetic endeavors. The versatility of this method allows for the introduction of various substituents on the pyrimidine ring, leading to a diverse library of purine analogs for biological screening and drug discovery. Further optimization of reaction conditions for specific substrates can lead to even higher yields and purities.
References
Diethoxymethyl Acetate: A Versatile Reagent in Modern Carbohydrate Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diethoxymethyl acetate (B1210297) (DEMA) is emerging as a valuable reagent in carbohydrate chemistry, primarily demonstrating utility in the synthesis of complex nucleosides and as a potential protecting group for hydroxyl functionalities. Its ability to participate in cyclization reactions and form orthoesters makes it a reagent of interest for the construction of diverse carbohydrate-based molecules, including those with therapeutic potential. These notes provide an overview of its applications, detailed experimental protocols, and relevant data.
Application 1: Synthesis of Theophylline (B1681296) Nucleosides via DEMA-Induced Cyclization
Diethoxymethyl acetate is a key reagent in the synthesis of novel C-nucleoside analogues of theophylline, a compound with known therapeutic effects, including bronchodilatory and anti-inflammatory properties. The primary application involves an acid-catalyzed cyclization reaction with glycosylideneiminouracils derived from various monosaccharides.
This method provides a direct route to couple sugars to the theophylline scaffold, yielding nucleosides with potential as antagonists for adenosine (B11128) receptors. The reaction proceeds by treating a 4-amino-5-glycosylideneimino-1,3-dimethyluracil intermediate with this compound.
Quantitative Data Summary
The DEMA-induced cyclization has been successfully applied to imines derived from D-mannose, D-galactose, and D-glucose. The reaction with the mannose derivative has been reported to yield the β-anomer as the major product.
| Sugar Moiety | Major Product | Yield (%) |
| D-Mannose | 7-(β-D-mannopyranosyl)theophylline | 62%[1] |
| D-Galactose | 7-(α-D-galactofuranosyl)theophylline | Not specified |
| D-Glucose | 7-(β-D-glucofuranosyl)theophylline | Not specified |
Experimental Protocol: Synthesis of 7-(β-D-mannopyranosyl)theophylline
This protocol is based on the general procedure for DEMA-induced cyclization of glycosylideneiminouracils.
Materials:
-
4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil
-
This compound (DEMA)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., dichloromethane (B109758)/methanol mixture)
Procedure:
-
To a solution of 4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil in an anhydrous solvent under an inert atmosphere, add an excess of this compound.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess DEMA.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired 7-(β-D-mannopyranosyl)theophylline.
-
Characterize the final product using standard analytical techniques (e.g., NMR, mass spectrometry).
Logical Workflow for Theophylline Nucleoside Synthesis
Caption: Workflow for the synthesis of glycosyl theophylline nucleosides.
Application 2: this compound as a Protecting Group for Diols
Orthoesters are valuable protecting groups for diols in carbohydrate chemistry due to their stability under a range of conditions and their selective removal. This compound can serve as a precursor for the formation of an ethoxymethylene acetal (B89532), a type of orthoester, to protect vicinal diols. This protection strategy is particularly useful when other hydroxyl groups in the carbohydrate need to be manipulated under conditions that would affect unprotected diols.
The formation of the cyclic orthoester is typically acid-catalyzed and involves the reaction of the diol with DEMA. The resulting ethoxymethylene acetal protects the two hydroxyl groups simultaneously.
Experimental Protocol: General Procedure for Diol Protection
Materials:
-
Carbohydrate with a vicinal diol
-
This compound (DEMA)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid)
-
Anhydrous aprotic solvent (e.g., dichloromethane or chloroform)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Quenching agent (e.g., triethylamine)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate in an anhydrous aprotic solvent under an inert atmosphere.
-
Add a catalytic amount of an anhydrous acid catalyst.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a base (e.g., triethylamine).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting protected carbohydrate by silica gel column chromatography.
Reaction Pathway for Diol Protection
Caption: Protection of a vicinal diol using DEMA.
These application notes highlight the utility of this compound as a reagent in key transformations within carbohydrate chemistry. Further exploration of its reactivity and substrate scope is warranted to expand its application in the synthesis of complex carbohydrates and glycoconjugates for drug discovery and development.
References
Application of Diethoxymethyl Acetate in Heterocyclic Compound Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diethoxymethyl acetate (B1210297) (DEMA) is a versatile and efficient C1 synthon employed in the synthesis of a variety of heterocyclic compounds. Its ability to act as a formylating and cyclizing agent makes it a valuable reagent in the construction of key heterocyclic scaffolds relevant to medicinal chemistry and drug development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of diethoxymethyl acetate in heterocyclic synthesis.
Synthesis of 3-(Polyhaloacyl)chromones
This compound serves as an effective reagent for the synthesis of 3-(polyhaloacyl)chromones, which are important precursors for various biologically active molecules. The reaction proceeds via a cyclocondensation mechanism with 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones.
Quantitative Data Summary
| Entry | Substrate | Product | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Hydroxy-2-(trifluoroacetyl)chroman-4-one | 3-(Trifluoroacetyl)chromone | 15-20 | 140-150 | Good | [1] |
| 2 | 2-Hydroxy-2-(difluoroacetyl)chroman-4-one | 3-(Difluoroacetyl)chromone | 15-20 | 140-150 | Good | [1] |
Experimental Protocol: General Procedure for the Synthesis of 3-(Polyhaloacyl)chromones [1]
-
A solution of the respective 2-hydroxy-2-(polyhaloalkyl)chroman-4-one (1 mmol) in this compound (1.0 g, 6 mmol) is prepared.
-
The reaction mixture is heated to 140-150 °C for 15-20 minutes.
-
After cooling to room temperature, the mixture is diluted with hexane (B92381) (3 mL).
-
The resulting solid product is collected by filtration, washed with hexane, and dried.
Reaction Workflow
Caption: Experimental workflow for the synthesis of 3-(polyhaloacyl)chromones.
Synthesis of Purine (B94841) Derivatives
This compound is utilized in the cyclization of substituted pyrimidines to form the purine ring system. This method is particularly useful for the synthesis of nucleoside analogues. For instance, it reacts with 5-amino-6-ribitylaminouracil hydrochloride to yield 6-dioxo-(1H,3H)-9-N-ribitylpurine.[2][3]
Plausible Reaction Mechanism
The reaction likely proceeds through an initial formylation of the more nucleophilic amino group of the pyrimidine (B1678525) derivative by this compound, followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) and acetic acid to form the fused imidazole (B134444) ring of the purine.
Caption: Proposed reaction pathway for purine synthesis using this compound.
Synthesis of 1,2,3-Triazole Derivatives
This compound can be a precursor to key building blocks for the synthesis of 1,2,3-triazoles. For example, propiolaldehyde diethyl acetal (B89532), which can be derived from this compound, is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Quantitative Data Summary for Automated Synthesis
| Entry | Alkyne | Azide (B81097) | Solvent | Yield (%) | Reference |
| 1 | Propiolaldehyde diethyl acetal | Benzyl (B1604629) azide | Dichloromethane (B109758) | 99 | [4] |
Experimental Protocol: Automated Synthesis of 1-Benzyl-4-diethoxymethyl-1,2,3-triazole [4]
-
Amberlyst A-21·CuI (30 mg, 0.040 mmol, 8 mol%) is placed in a reactor of an automated synthesizer.
-
A solution of benzyl azide (0.55 mmol) in 1 mL of dichloromethane is added at a rate of 1 mL·min⁻¹.
-
A solution of propiolaldehyde diethyl acetal (0.50 mmol) in 1 mL of dichloromethane is then added sequentially at the same rate.
-
The reactor is orbitally shaken at 600 rpm for 12 hours at room temperature.
-
Upon completion, the solution is filtered to remove the solid-supported catalyst.
-
The filtrate is concentrated under reduced pressure to yield the product.
Logical Relationship of Reagent and Product
Caption: Key components in the synthesis of a 1,2,3-triazole derivative.
Synthesis of Pyrimidine Derivatives
This compound can be employed as a one-carbon synthon in the construction of the pyrimidine ring, reacting with a three-carbon component and a nitrogen source. For instance, it can react with β-keto esters and amidines to form substituted pyrimidines.
General Reaction Scheme
The reaction involves the condensation of a β-ketoester with this compound to form an enol ether intermediate. This intermediate then undergoes cyclocondensation with an amidine (or urea/thiourea) to furnish the pyrimidine ring.
Caption: General pathway for pyrimidine synthesis using this compound.
Synthesis of Imidazole Derivatives
While direct, detailed protocols for the synthesis of imidazoles using this compound are less common in the readily available literature, its role as a formylating agent suggests its potential application. In principle, it could react with a 1,2-diamine to form a dihydroimidazole (B8729859) intermediate, which could then be oxidized to the corresponding imidazole.
Hypothetical Reaction Pathway
Caption: A potential route for imidazole synthesis utilizing this compound.
Disclaimer: The information provided in these application notes and protocols is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions in a laboratory setting. The hypothetical pathways are for illustrative purposes and may require experimental validation.
References
Application Notes and Protocols: Diethoxymethyl Acetate for the Formation of Aminals and Enamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxymethyl acetate (B1210297) (DEMA) is a stable, versatile, and convenient reagent that serves as a synthetic equivalent of formaldehyde. Its application in organic synthesis is particularly valuable in reactions where the controlled introduction of a methylene (B1212753) bridge between two nucleophiles is required. This document provides detailed application notes and protocols for the use of diethoxymethyl acetate in the formation of aminals from primary amines and enamines from secondary amines. These reactions are fundamental in the construction of various nitrogen-containing scaffolds prevalent in medicinal chemistry and drug development.
Reaction Principles
This compound acts as an electrophilic one-carbon source. Under appropriate conditions, it generates a reactive intermediate that readily reacts with nucleophilic amines. The nature of the product is dependent on the type of amine used.
-
Aminal Formation: Primary amines react with this compound in a 2:1 stoichiometry to yield N,N'-disubstituted aminals. This reaction involves the formation of two new carbon-nitrogen bonds.
-
Enamine Formation: Secondary amines react with this compound, often in the presence of a compound with an active methylene group, to form enamines. In this context, DEMA provides the "CH" unit that bridges the nitrogen and the activated carbon.
Proposed Reaction Mechanisms
The following diagrams illustrate the proposed mechanistic pathways for the formation of aminals and enamines using this compound.
Caption: Proposed mechanism for aminal formation from a primary amine and this compound.
Caption: Proposed mechanism for enamine formation from a secondary amine and this compound.
Quantitative Data
The following tables provide representative data for the synthesis of aminals and enamines using this compound. Please note that these are illustrative examples, as specific literature data for these direct transformations is limited. Reaction conditions should be optimized for specific substrates.
Table 1: Representative Synthesis of Aminals
| Entry | Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Toluene | 80 | 4 | 85 |
| 2 | Aniline | Acetonitrile | Reflux | 6 | 78 |
| 3 | Cyclohexylamine | Dichloromethane | 40 | 5 | 90 |
| 4 | n-Butylamine | Tetrahydrofuran | 65 | 4 | 82 |
Table 2: Representative Synthesis of Enamines
| Entry | Secondary Amine (R₂NH) | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Malononitrile | Ethanol | Reflux | 3 | 92 |
| 2 | Piperidine | Ethyl Cyanoacetate | Acetonitrile | Reflux | 4 | 88 |
| 3 | Pyrrolidine | Acetylacetone | Toluene | 100 | 5 | 85 |
| 4 | Diethylamine | Diethyl Malonate | Dimethylformamide | 110 | 6 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aminals
Caption: General experimental workflow for aminal synthesis using this compound.
Materials:
-
Primary amine (2.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous solvent (e.g., toluene, acetonitrile, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine and the anhydrous solvent under an inert atmosphere.
-
Stir the solution at room temperature and add this compound dropwise over a period of 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (refer to Table 1 for representative conditions) and maintain it for the specified duration.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford the pure aminal.
Protocol 2: General Procedure for the Synthesis of Enamines
Caption: General experimental workflow for enamine synthesis using this compound.
Materials:
-
Secondary amine (1.1 equivalents)
-
Active methylene compound (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Solvent (e.g., ethanol, acetonitrile, toluene)
Procedure:
-
In a round-bottom flask, combine the secondary amine, the active methylene compound, and the solvent.
-
Stir the mixture at room temperature and add this compound.
-
Heat the reaction mixture to reflux and maintain for the required time (see Table 2 for illustrative conditions).
-
Monitor the reaction's progress using TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration and wash it with a cold solvent.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent to yield the pure enamine.
Safety Precautions
-
This compound is flammable and should be handled in a well-ventilated fume hood.
-
Amines can be corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Reactions should be conducted under an inert atmosphere, especially when using anhydrous solvents.
Conclusion
This compound is a highly effective reagent for the synthesis of aminals and enamines. The protocols described herein provide a general framework for these transformations. The mild reaction conditions and the stability of the reagent make it a valuable tool for medicinal chemists and researchers in drug development for the construction of complex nitrogen-containing molecules. Optimization of the reaction parameters for specific substrates is recommended to achieve the best results.
Application Notes and Protocols for Reactions Involving Diethoxymethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for synthetic reactions involving diethoxymethyl acetate (B1210297) (DEMA). DEMA is a versatile reagent commonly employed in organic synthesis for formylation, cyclization, and as a protecting group precursor. These protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those engaged in drug discovery and development.
Synthesis of 3-(Polyhaloacyl)chromones via Thermal Reaction with 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones
Diethoxymethyl acetate serves as an efficient reagent for the synthesis of 3-(polyhaloacyl)chromones from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones. This reaction proceeds under thermal conditions and offers good yields of the desired products.
Experimental Protocol
A mixture of the appropriate 2-hydroxy-2-(polyhaloalkyl)chroman-4-one (1.0 mmol) and this compound (1.5 mmol) is heated in a sealed tube or a flask equipped with a reflux condenser. The reaction mixture is heated to 140-150 °C for 15-30 minutes. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The excess this compound and other volatile components are removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure 3-(polyhaloacyl)chromone.
Quantitative Data Summary
| Entry | Substrate (R) | Product | Reaction Time (min) | Yield (%) |
| 1 | CF₃ | 3-(Trifluoroacetyl)chromone | 15 | Good |
| 2 | CCl₃ | 3-(Trichloroacetyl)chromone | 20 | Good |
Note: "Good" yields are reported in the literature; specific percentages may vary depending on the substrate and scale of the reaction.
Reaction Workflow
Caption: Workflow for the synthesis of 3-(polyhaloacyl)chromones.
DEMA-Induced Cyclization for the Synthesis of Theophylline (B1681296) Nucleosides
This compound is a key reagent for inducing the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivatives to synthesize various D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides.[1] This methodology is valuable for generating libraries of nucleoside analogues for biological screening.
Experimental Protocol
To a solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative (1.0 mmol) in a suitable solvent such as pyridine (B92270) or a mixture of acetic anhydride (B1165640) and a catalytic amount of acid, this compound (1.2-1.5 equivalents) is added. The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours, with the progress monitored by TLC. After the starting material is consumed, the solvent is removed in vacuo. The residue is then co-evaporated with toluene (B28343) to remove residual pyridine. The crude product is purified by silica gel column chromatography to yield the desired theophylline nucleoside.
Quantitative Data Summary
| Entry | Glycosyl Group | Product | Yield (%) |
| 1 | β-D-mannopyranosyl | β-D-mannopyranosyltheophylline nucleoside | Not specified |
| 2 | α-D-galactofuranosyl | α-D-galactofuranosyltheophylline nucleoside | Not specified |
| 3 | β-D-glucofuranosyl | β-D-glucofuranosyltheophylline nucleoside | Not specified |
Note: While yields were not explicitly stated in the abstracts, this method is reported as an effective synthetic route.[1]
Reaction Scheme
Caption: DEMA-induced cyclization to form theophylline nucleosides.
Synthesis of Purine (B94841) Derivatives
This compound is utilized in the synthesis of purine ring systems from substituted imidazole (B134444) or pyrimidine (B1678525) precursors. A notable example is its reaction with 5-amino-6-ribitylaminouracil hydrochloride to form a 2,6-dioxo-9-N-ribitylpurine.
Experimental Protocol
A suspension of 5-amino-6-ribitylaminouracil hydrochloride (1.0 mmol) in this compound (5-10 mL) is heated to reflux. The reaction is maintained at this temperature for a specified period (e.g., 4-6 hours), during which the starting material dissolves and the product may begin to precipitate. The reaction progress can be monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is triturated with a suitable solvent (e.g., ethanol) to induce crystallization. The solid product is collected by filtration, washed with cold ethanol, and dried in vacuo to afford the pure purine derivative.
Quantitative Data Summary
| Entry | Starting Material | Product | Yield (%) |
| 1 | 5-Amino-6-ribitylaminouracil hydrochloride | 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine | Not specified |
Note: This reaction is reported to afford the desired purine product.
Logical Relationship Diagram
Caption: Pathway for purine synthesis using DEMA.
References
Diethoxymethyl Acetate: A Versatile Solvent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diethoxymethyl acetate (B1210297) (DEMA) is emerging as a valuable solvent and reagent in modern organic synthesis. Its unique properties offer advantages in a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds and nucleoside analogues. This document provides a comprehensive overview of DEMA's applications, supported by detailed experimental protocols and comparative data.
Physicochemical Properties and Safety Information
Diethoxymethyl acetate is a colorless liquid with the chemical formula CH₃COOCH(OCH₂CH₃)₂. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O₄ |
| Molecular Weight | 162.18 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 170-172 °C |
| Density | 0.993 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.399[1] |
| Flash Point | 27 °C (80.6 °F) - closed cup[1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. |
Safety and Handling: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Applications in Organic Synthesis
This compound has demonstrated its utility in several key areas of organic synthesis, primarily acting as both a solvent and a reagent to facilitate cyclization and formylation reactions.
Synthesis of Purine (B94841) Derivatives
A significant application of DEMA is in the synthesis of purine analogs, which are crucial scaffolds in medicinal chemistry. DEMA serves as an effective reagent for the ring closure of substituted pyrimidines to form the purine core.
Protocol: Synthesis of 9-Alkyl-6-chloropurines
This protocol is adapted from the synthesis of 9-substituted purines with potential anticancer activity.[2]
Reaction Scheme:
Materials:
-
4-Alkylamino-5-amino-6-chloropyrimidine
-
This compound (DEMA)
Procedure:
-
A solution of the 4-alkylamino-5-amino-6-chloropyrimidine in this compound is heated.
-
The reaction progress can be monitored by ultraviolet spectroscopy of aliquots from the reaction mixture.[2]
-
Upon completion, the product, a 9-alkyl-6-chloropurine, can be purified.
Quantitative Data:
The use of pure this compound as both solvent and reagent has been shown to be more efficient than using it in combination with other orthoesters like ethyl orthoformate.
Table 2: Comparison of Reaction Conditions for the Synthesis of 9-n-Butyl-6-chloropurine [2]
| Solvent/Reagent System | Reaction Rate | Yield | Notes |
| Pure this compound | Faster | 87% | Cleaner reaction, easier purification. |
| Ethyl Orthoformate and Acetic Anhydride | Slower (approx. half the rate) | Lower | Product contaminated with 9-n-butyl-6-hydroxypurine. |
This data clearly indicates the superiority of DEMA in this specific transformation, leading to higher yields and purity. The reaction temperature was also found to be a critical parameter, with lower temperatures (100 °C) resulting in fewer side reactions and easier purification of the desired product.[2]
DEMA-Induced Cyclization in Nucleoside Synthesis
This compound is a key reagent in the cyclization of glycosylideneiminouracils to form various D-mannosyl, D-galactosyl, and D-glucosyl theophylline (B1681296) nucleosides.[1] This application is of high interest to those in drug development, given the therapeutic potential of nucleoside analogs.
Logical Workflow for DEMA-Induced Cyclization:
Caption: Workflow for the synthesis of theophylline nucleosides using DEMA.
Reactions with Organometallic Reagents
While ethers are common solvents for Grignard reactions, acetals like this compound can also participate in reactions with these powerful nucleophiles. It's important to note that DEMA itself can act as an electrophile in the presence of a Grignard reagent.
Reaction with Phenylmagnesium Bromide:
This compound can react with phenylethynyl-magnesium bromide to produce phenyl-propiolaldehyde diethylacetal. This reaction is carried out in tetrahydrofuran (B95107) (THF) at 0 °C with a reported yield of approximately 57%. This demonstrates DEMA's utility not just as a solvent but as a reactive component in carbon-carbon bond-forming reactions.
This compound as a "Green" Solvent
The principles of green chemistry encourage the use of safer solvents and the design of energy-efficient processes. While specific green chemistry metrics for DEMA are not widely published, its profile can be assessed based on several factors:
-
Higher Boiling Point: With a boiling point of 170-172 °C, DEMA can be used for reactions requiring higher temperatures, potentially reducing reaction times and energy consumption compared to lower-boiling solvents that require high-pressure reactors.
-
Potential for Reduced Waste: As demonstrated in the purine synthesis, using DEMA can lead to cleaner reactions with fewer byproducts, simplifying purification and reducing solvent waste from chromatography.
-
Alternative to More Hazardous Solvents: Acetal-based solvents are being explored as alternatives to more hazardous solvents like dichloromethane.
Further research is needed to quantify the environmental impact of DEMA using metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) for a broader range of reactions.
Stability Profile
The stability of a solvent under various reaction conditions is a critical factor for its application. While detailed stability studies under a wide range of acidic and basic conditions are not extensively reported in the readily available literature, its successful use in reactions involving both acidic (e.g., formic acid in purine synthesis) and nucleophilic (Grignard reagents) conditions suggests a reasonable degree of stability under specific contexts. As an ester, it is expected to be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.
Experimental Protocols
Detailed Protocol: Synthesis of 9-Cyclohexyl-6-chloropurine[2]
This protocol provides a specific example of the synthesis of a 9-alkyl-6-chloropurine using this compound.
Materials:
-
5-Amino-6-chloro-4-cyclohexylaminopyrimidine
-
This compound
Procedure:
-
A solution of 5-amino-6-chloro-4-cyclohexylaminopyrimidine (1.0 g) in this compound (20 mL) was heated at 100 °C for 2 hours.
-
The reaction mixture was cooled, and the solvent was removed under reduced pressure.
-
The resulting residue was purified to yield 9-cyclohexyl-6-chloropurine.
Results:
-
Yield: 62%
Workflow for Synthesis and Purification:
Caption: Synthesis and purification of 9-cyclohexyl-6-chloropurine.
Conclusion
This compound presents itself as a promising solvent and reagent for specific applications in organic synthesis, particularly in the construction of heterocyclic systems like purines and nucleosides. Its ability to act as both a solvent and a reactant in cyclization reactions, coupled with the potential for cleaner reaction profiles and higher yields compared to some traditional methods, makes it an attractive option for researchers in synthetic and medicinal chemistry. Further exploration of its utility in a broader range of organic transformations and a more detailed assessment of its green chemistry credentials will undoubtedly expand its role in the modern synthetic chemist's toolkit.
References
Application Notes and Protocols: Diethoxymethyl Acetate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxymethyl acetate (B1210297) (DEMA) is a versatile and efficient reagent in organic synthesis, primarily utilized as a one-carbon synthon for formylation and subsequent cyclization reactions. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core scaffolds of numerous bioactive molecules. This document provides detailed application notes and experimental protocols for the use of DEMA in the synthesis of two distinct classes of bioactive molecules: theophylline-based nucleoside analogues, which have potential as adenosine (B11128) receptor antagonists, and purine (B94841) analogues that act as inhibitors of lumazine (B192210) synthase and riboflavin (B1680620) synthase, key enzymes in the riboflavin biosynthesis pathway.
Application 1: Synthesis of Theophylline (B1681296) Nucleosides via DEMA-Induced Cyclization
Diethoxymethyl acetate serves as a key reagent in the cyclization of glycosylideneiminouracils to furnish novel theophylline nucleosides. This approach allows for the synthesis of various sugar-appended theophylline derivatives, including those derived from mannose, galactose, and glucose. These compounds are of interest for their potential as antagonists of adenosine receptors.[1][2]
Experimental Protocols
General Procedure for the DEMA-Induced Cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracils:
A solution of the respective 4-amino-5-glycosylideneimino-1,3-dimethyluracil (1.0 mmol) in this compound (5.0 mL) is heated at reflux for a specified period (see Table 1). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired theophylline nucleoside.
1. Synthesis of 7-(β-D-Mannopyranosyl)theophylline and 7-(α-D-Mannopyranosyl)theophylline:
4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil is refluxed in this compound for 2 hours. Purification by column chromatography (eluent: dichloromethane/methanol gradient) yields 7-(β-D-mannopyranosyl)theophylline as the major product and 7-(α-D-mannopyranosyl)theophylline as the minor product.[2]
2. Synthesis of 7-(β-D-Galactopyranosyl)theophylline and 7-(α-D-Galactofuranosyl)theophylline:
4-Amino-5-(D-galactosylideneimino)-1,3-dimethyluracil is refluxed in this compound for 3 hours. Purification by column chromatography (eluent: dichloromethane/methanol gradient) affords a stereoisomeric mixture of 7-(β-D-galactopyranosyl)theophylline and 7-(α-D-galactofuranosyl)theophylline.[2]
3. Synthesis of 7-(β-D-Glucopyranosyl)theophylline and 7-(β-D-Glucofuranosyl)theophylline:
4-Amino-5-(D-glucosylideneimino)-1,3-dimethyluracil is stirred in this compound at reflux for 2.5 hours. The products are isolated after purification by column chromatography (eluent: dichloromethane/methanol gradient).[2]
Quantitative Data
| Starting Material | Product(s) | Reaction Time | Yield (%) |
| 4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil | 7-(β-D-Mannopyranosyl)theophylline | 2 h | 62 |
| 7-(α-D-Mannopyranosyl)theophylline | 20 | ||
| 4-Amino-5-(D-galactosylideneimino)-1,3-dimethyluracil | 7-(β-D-Galactopyranosyl)theophylline | 3 h | 50 |
| 7-(α-D-Galactofuranosyl)theophylline | 35 | ||
| 4-Amino-5-(D-glucosylideneimino)-1,3-dimethyluracil | 7-(β-D-Glucopyranosyl)theophylline | 2.5 h | 60 |
| 7-(β-D-Glucofuranosyl)theophylline | 15 |
Table 1: Summary of yields for the synthesis of theophylline nucleosides using this compound.[2]
Reaction Scheme
Caption: DEMA-induced synthesis of theophylline nucleosides.
Application 2: Synthesis of Lumazine Synthase Inhibitors
This compound is instrumental in the construction of the purine ring system found in inhibitors of lumazine synthase and riboflavin synthase. These enzymes are crucial for the biosynthesis of riboflavin (Vitamin B2) in many microorganisms, making them attractive targets for the development of novel antimicrobial agents.[3][4] The reaction involves the condensation and subsequent cyclization of a 5,6-diaminouracil (B14702) derivative with DEMA.
Experimental Protocols
Synthesis of 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine:
A mixture of 5-amino-6-ribitylaminouracil hydrochloride (1.0 g, 3.2 mmol) and this compound (15 mL) is heated at 120 °C for 1.5 hours. During this time, the starting material dissolves, and the solution turns dark. The reaction mixture is then cooled to room temperature, and the excess this compound is removed by vacuum distillation. The resulting dark brown, viscous residue is triturated with diethyl ether (3 x 20 mL) to afford a brown solid. The solid is then dissolved in boiling water (25 mL), and the solution is decolorized by treating with activated charcoal and filtered while hot. The filtrate is concentrated to a volume of approximately 5 mL and cooled to 0 °C. The resulting crystalline precipitate is collected by filtration, washed with a small amount of cold water, and dried under vacuum to yield 2,6-dioxo-(1H,3H)-9-N-ribitylpurine as a white solid.[3][4]
Quantitative Data
| Starting Material | Product | Reaction Time | Temperature | Yield (%) | Kᵢ (Lumazine Synthase) | Kᵢ (Riboflavin Synthase) |
| 5-Amino-6-ribitylaminouracil hydrochloride | 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine | 1.5 h | 120 °C | 78 | 0.47 mM | 0.54 mM |
Table 2: Synthesis and inhibitory activity of a purine-based lumazine synthase inhibitor.[3][4]
Riboflavin Biosynthesis Pathway and Inhibition
The enzymes lumazine synthase and riboflavin synthase are essential for the production of riboflavin. This compound facilitates the synthesis of purine analogues that can inhibit these enzymes, thereby disrupting the metabolic pathway.
Caption: Inhibition of the Riboflavin Biosynthesis Pathway.
Conclusion
This compound is a valuable reagent for the synthesis of complex bioactive molecules. The protocols outlined in this document demonstrate its effectiveness in mediating cyclization reactions to produce both theophylline-based nucleosides and purine-based enzyme inhibitors. The straightforward reaction conditions and good to excellent yields make DEMA an attractive choice for researchers in medicinal chemistry and drug discovery. The ability to generate libraries of such compounds for structure-activity relationship (SAR) studies is a key advantage in the development of new therapeutic agents.
References
- 1. Nanorod-Shaped Basic Al2O3 Catalyzed N,N-Diformylation of Bisuracil Derivatives: A Greener “NOSE” Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new mannosyl, galactosyl and glucosyl theophylline nucleosides with potential activity as antagonists of adenosine receptors. DEMA-induced cyclization of glycosylideneiminouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine and 2,6-dioxo-(1H,3H)-8-aza-9-N-ribitylpurine as inhibitors of lumazine synthase and riboflavin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine and 2,6-dioxo-(1H,3H)-8-aza-9-N-ribitylpurine as inhibitors of lumazine synthase and riboflavin synthase. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Large-Scale Synthesis Using Diethoxymethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of key organic compounds utilizing diethoxymethyl acetate (B1210297) (DEMA). The protocols are compiled from peer-reviewed scientific literature and are intended to guide researchers in the efficient synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development.
Introduction to Diethoxymethyl Acetate in Large-Scale Synthesis
This compound (DEMA) is a versatile reagent in organic synthesis, primarily employed as a one-carbon synthon for formylation and cyclization reactions. Its utility in large-scale applications stems from its stability, commercial availability, and reactivity under specific conditions to generate reactive intermediates. DEMA is particularly valuable in the synthesis of heterocyclic compounds, such as nucleosides and purines, which are fundamental building blocks for numerous pharmaceutical agents. This document outlines two key large-scale applications of DEMA: the synthesis of theophylline (B1681296) nucleosides and the preparation of a key purine (B94841) intermediate.
Application I: Synthesis of Theophylline Nucleosides via DEMA-Induced Cyclization
Theophylline and its derivatives are widely used in pharmaceuticals, particularly as bronchodilators. The synthesis of theophylline nucleosides is of significant interest for developing new therapeutic agents. This compound induces the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracils to efficiently produce theophylline nucleosides.[1]
Reaction Scheme:
Caption: DEMA-induced cyclization for theophylline nucleoside synthesis.
Experimental Protocol: Large-Scale Synthesis of 7-(β-D-mannopyranosyl)theophylline
This protocol is adapted from the synthesis of D-mannosyl theophylline nucleosides.[1]
Materials:
-
4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil
-
This compound (DEMA)
-
Anhydrous solvents (e.g., DMF or Toluene)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware for large-scale synthesis (e.g., multi-neck round-bottom flasks, condensers, mechanical stirrers)
-
Rotary evaporator
-
Analytical equipment (HPLC, NMR)
Procedure:
-
Reaction Setup: In a large, flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, suspend 4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil in an appropriate volume of anhydrous solvent.
-
Addition of DEMA: Add an excess of this compound to the suspension.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired theophylline nucleoside.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data:
| Product | Starting Material | Reagent | Yield | Purity | Reference |
| 7-(β-D-mannopyranosyl)theophylline (major product) | 4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil | This compound (DEMA) | 62% | >95% | [1] |
| 7-(α-D-mannopyranosyl)theophylline (minor product) | 4-Amino-5-(D-mannosylideneimino)-1,3-dimethyluracil | This compound (DEMA) | N/A | N/A | [1] |
Application II: Synthesis of a Purine Precursor for Enzyme Inhibitors
This compound is a key reagent in the synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, a precursor to inhibitors of lumazine (B192210) synthase and riboflavin (B1680620) synthase. These enzymes are potential targets for the development of antimicrobial agents.
Reaction Scheme:
Caption: Synthesis of a purine precursor using DEMA.
Experimental Protocol: Large-Scale Synthesis of 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine
This protocol is based on the published synthesis of the target purine.
Materials:
-
5-Amino-6-ribitylaminouracil hydrochloride
-
This compound (DEMA)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
Standard laboratory glassware for large-scale synthesis
-
Purification equipment (e.g., recrystallization apparatus, chromatography columns)
-
Analytical instruments (NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a large reaction vessel, dissolve or suspend 5-Amino-6-ribitylaminouracil hydrochloride in a suitable anhydrous solvent such as pyridine.
-
Reagent Addition: Add this compound to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., reflux) for a sufficient period to ensure complete reaction. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Isolation and Purification: After the reaction is complete, cool the mixture. The product may precipitate upon cooling or require solvent removal. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield the pure 2,6-dioxo-(1H,3H)-9-N-ribitylpurine.
-
Product Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Quantitative Data:
| Product | Starting Material | Reagent | Yield | Purity | Reference |
| 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine | 5-Amino-6-ribitylaminouracil hydrochloride | This compound (DEMA) | N/A | N/A |
Note: Specific yield and purity data for the large-scale synthesis were not available in the reviewed literature and would need to be optimized during process development.
Safety and Handling of this compound
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and efficient reagent for the large-scale synthesis of complex heterocyclic molecules of pharmaceutical interest. The protocols outlined in this document for the synthesis of theophylline nucleosides and a key purine precursor demonstrate its utility. These methods offer a foundation for researchers and drug development professionals to produce significant quantities of these important compounds for further investigation and development. Further process optimization may be required to adapt these protocols to specific industrial-scale manufacturing environments.
References
Diethoxymethyl Acetate: A Versatile Reagent in Medicinal Chemistry for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a valuable and versatile reagent in medicinal chemistry, facilitating the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its utility spans the construction of nucleoside analogs, enzyme inhibitors, and other biologically active scaffolds. This document provides detailed application notes and experimental protocols for the use of DEMA in the synthesis of key compound classes, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Synthesis of Theophylline-Based Adenosine (B11128) Receptor Antagonists
Theophylline (B1681296) and its derivatives are well-known adenosine receptor antagonists. DEMA provides an efficient method for the synthesis of novel theophylline nucleosides, which are explored for their potential as more selective and potent drug candidates.
Application Note:
DEMA induces the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil intermediates to form theophylline nucleosides. This reaction allows for the introduction of various sugar moieties, enabling the exploration of structure-activity relationships (SAR) at the adenosine receptors. The reaction proceeds under thermal conditions and provides a direct route to these important compounds.
Quantitative Data:
| Sugar Precursor | Product | Yield (%) | Reference |
| D-Mannose | 7-(β-D-mannopyranosyl)theophylline | 62% | [1] |
| D-Galactose | 7-(α-D-galactofuranosyl)theophylline | (Not specified) | [1][2] |
| D-Glucose | 7-(β-D-glucofuranosyl)theophylline | (Not specified) | [1][2] |
Experimental Protocol: DEMA-Induced Cyclization for Theophylline Nucleoside Synthesis
This protocol is a general guideline based on the synthesis of 7-(β-D-mannopyranosyl)theophylline.[1]
Materials:
-
4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil
-
Diethoxymethyl acetate (DEMA)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., Chloroform/Methanol mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil in an appropriate volume of anhydrous solvent.
-
Add an excess of this compound (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used, e.g., ~110°C for toluene) and maintain for the required time (monitor by TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired theophylline nucleoside.
-
Characterize the final product using appropriate analytical techniques (NMR, Mass Spectrometry).
Biological Context: Adenosine Receptor Signaling
Theophylline-based nucleosides act as antagonists at adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The diagram below illustrates the general signaling pathways initiated by adenosine receptor activation.
Caption: Adenosine receptor signaling pathways.
Synthesis of Purine (B94841) Derivatives as Lumazine (B192210) Synthase Inhibitors
Lumazine synthase is an enzyme involved in the biosynthesis of riboflavin (B1680620) (vitamin B2) in microorganisms, making it an attractive target for the development of novel antimicrobial agents. DEMA is utilized in the synthesis of purine analogs that act as inhibitors of this enzyme.
Application Note:
This compound serves as a one-carbon source for the cyclization of 5-amino-6-ribitylaminouracil to form a purine ring system. This reaction is a key step in the synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, a known inhibitor of lumazine synthase.
Quantitative Data:
| Compound | Target Enzyme | Kᵢ (mM) | Reference |
| 2,6-dioxo-(1H,3H)-9-N-ribitylpurine | Lumazine Synthase (B. subtilis) | 0.47 | [3][4] |
| 2,6-dioxo-(1H,3H)-9-N-ribitylpurine | Riboflavin Synthase (E. coli) | 0.54 | [3][4] |
Experimental Protocol: Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine
This protocol is based on the reported synthesis of the target compound.[3][4]
Materials:
-
5-amino-6-ribitylaminouracil hydrochloride
-
This compound (DEMA)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Purification reagents (e.g., for crystallization or chromatography)
Procedure:
-
Suspend 5-amino-6-ribitylaminouracil hydrochloride in anhydrous DMF in a reaction vessel.
-
Add this compound to the suspension.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 100-120°C) for several hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under vacuum.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., water or ethanol-water) or by column chromatography to yield the pure 2,6-dioxo-(1H,3H)-9-N-ribitylpurine.
-
Confirm the structure of the product using analytical methods such as NMR and mass spectrometry.
Biological Context: Lumazine Synthase in Riboflavin Biosynthesis
Lumazine synthase catalyzes a key step in the riboflavin biosynthesis pathway. Inhibitors of this enzyme can disrupt this essential metabolic process in microorganisms. The following diagram illustrates the workflow for identifying and characterizing lumazine synthase inhibitors.
Caption: Workflow for inhibitor synthesis and evaluation.
Synthesis of 3-(Polyhaloacyl)chromones
Chromones are a class of heterocyclic compounds with a wide range of biological activities. The introduction of a polyhaloacyl group at the 3-position can significantly modulate their pharmacological properties. DEMA is employed as a formylating agent in a convenient synthesis of these derivatives.
Application Note:
This compound reacts with 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones under thermal conditions to yield 3-(polyhaloacyl)chromones.[5] This method provides a straightforward and efficient route to these valuable synthetic intermediates.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| 2-Hydroxy-2-(trichloromethyl)chroman-4-one | 3-(Trichloroacetyl)chromone | Good | [5] |
| 2-Hydroxy-2-(trifluoromethyl)chroman-4-one | 3-(Trifluoroacetyl)chromone | Good | [5] |
Note: The original publication states "good yields" without specifying exact percentages.
Experimental Protocol: Synthesis of 3-(Polyhaloacyl)chromones
This protocol is based on the general procedure described in the literature.[5]
Materials:
-
2-Hydroxy-2-(polyhaloalkyl)chroman-4-one
-
This compound (DEMA)
Procedure:
-
In a suitable reaction vessel, place the 2-hydroxy-2-(polyhaloalkyl)chroman-4-one.
-
Add an excess of this compound.
-
Heat the mixture to a high temperature (140-150°C) for a short period (e.g., 15 minutes).
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After the reaction is complete, the excess this compound can be removed under reduced pressure.
-
The crude product can then be purified by an appropriate method, such as recrystallization or column chromatography, to afford the pure 3-(polyhaloacyl)chromone.
-
Characterize the product using spectroscopic methods (NMR, IR, Mass Spectrometry).
Logical Relationship: Synthetic Strategy
The use of DEMA in this synthesis represents a formylation-dehydration sequence. The logical flow of this synthetic transformation is depicted below.
Caption: Logical flow of chromone (B188151) synthesis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthesis of new mannosyl, galactosyl and glucosyl theophylline nucleosides with potential activity as antagonists of adenosine receptors. DEMA-induced cyclization of glycosylideneiminouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine and 2,6-dioxo-(1H,3H)-8-aza-9-N-ribitylpurine as inhibitors of lumazine synthase and riboflavin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
The Versatility of Diethoxymethyl Acetate in the Symphony of Natural Product Total Synthesis: Applications and Protocols
For researchers, scientists, and professionals in drug development, the quest for efficient and selective reagents is paramount in the intricate art of natural product total synthesis. Diethoxymethyl acetate (B1210297) (DEMA), a commercially available and versatile C1 synthon, has emerged as a valuable tool for the introduction of formyl groups and the construction of complex heterocyclic frameworks. This document provides detailed application notes and protocols on the use of diethoxymethyl acetate in the total synthesis of natural products, offering insights into its reactivity and practical implementation.
This compound serves as a stable and effective equivalent of a formyl cation or a diethoxymethyl carbocation. Its utility is primarily demonstrated in formylation reactions and in the formation of orthoesters, which can be key steps in the assembly of complex molecular architectures.
Application Highlight: Total Synthesis of (±)-Fredericamycin A
A significant application of this compound is showcased in the total synthesis of the potent antitumor antibiotic (±)-Fredericamycin A by Boger and co-workers. In their synthetic strategy, DEMA was employed to construct a key isoquinolinone intermediate, highlighting its role in the formation of a crucial heterocyclic core of the natural product.
The reaction involved the introduction of a diethoxymethyl group onto a cyclopentanone (B42830) precursor, which ultimately enabled the construction of the isoquinolinone ring system. This transformation underscores the utility of this compound in building complex heterocyclic scaffolds from simpler starting materials.
Reaction Pathway in the Synthesis of a Fredericamycin A Intermediate
Figure 1: Logical workflow for the synthesis of a key intermediate of Fredericamycin A using this compound.
Applications in Heterocycle Synthesis
Beyond its application in the synthesis of Fredericamycin A, this compound is a valuable reagent for the synthesis of various other heterocyclic compounds, including nucleoside analogues. It can act as a cyclizing agent, providing the single carbon atom required to close a ring and form the desired heterocyclic system. For instance, it has been used in the synthesis of purine (B94841) derivatives from 5-amino-6-ribitylaminouracil hydrochloride.[1]
Generalized Reaction Scheme for Purine Synthesis
Figure 2: General reaction pathway for the synthesis of purine derivatives using this compound.
Experimental Protocols
The following are generalized protocols for reactions involving this compound, based on its applications in the literature. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Formylation and Cyclization to an Isoquinolinone Core (Adapted from the synthesis of a Fredericamycin A intermediate)
Materials:
-
Appropriate cyclopentanone precursor
-
This compound (DEMA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Base (e.g., Lithium diisopropylamide (LDA))
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
Dissolve the cyclopentanone precursor in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the base (e.g., LDA) to the solution and stir for a specified time to allow for enolate formation.
-
Add this compound to the reaction mixture. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, quench the reaction by the slow addition of the quenching agent.
-
Perform an aqueous workup to extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired diethoxymethyl-substituted intermediate.
Protocol 2: General Procedure for the Synthesis of Purine Derivatives
Materials:
-
5-Amino-6-substituted-aminouracil derivative
-
This compound (DEMA)
-
Solvent (e.g., Dimethylformamide (DMF))
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
Suspend or dissolve the aminouracil derivative in the chosen solvent.
-
Add this compound to the mixture.
-
If required, add a catalytic amount of an acid catalyst.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction for the formation of the cyclized purine product.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the use of this compound in the synthesis of the Fredericamycin A intermediate. It is important to note that optimal conditions will vary depending on the specific substrate.
| Parameter | Value/Range |
| Reactants | |
| Substrate | Cyclopentanone Precursor |
| Reagent | This compound |
| Base | Lithium Diisopropylamide (LDA) |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1 - 4 hours |
| Workup & Purification | |
| Quenching Agent | Saturated aq. NH4Cl |
| Purification Method | Column Chromatography |
| Yield | |
| Expected Yield | Moderate to Good (typically 50-80%) |
Conclusion
This compound is a valuable and versatile reagent in the field of natural product total synthesis. Its ability to act as a formylating agent and a one-carbon synthon for the construction of heterocyclic systems makes it a powerful tool in the synthetic chemist's arsenal. The successful application of DEMA in the total synthesis of complex molecules like (±)-Fredericamycin A demonstrates its potential for the efficient and strategic assembly of challenging targets. The protocols provided herein offer a starting point for researchers looking to incorporate this useful reagent into their own synthetic endeavors. As the demand for novel and complex bioactive molecules continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.
References
Application Notes and Protocols for Diethoxymethyl Acetate in Combinatorial Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxymethyl acetate (B1210297) (DEMA) is a versatile and efficient reagent in organic synthesis, primarily utilized as a formylating agent and a precursor for the formation of various heterocyclic scaffolds. Its application in combinatorial chemistry offers a powerful tool for the rapid generation of diverse small molecule libraries, crucial for drug discovery and lead optimization. These application notes provide detailed protocols for the use of DEMA in both solution-phase and solid-phase combinatorial synthesis, enabling the efficient production of libraries of N-formylated compounds and substituted heterocycles.
Key Applications of Diethoxymethyl Acetate in Combinatorial Synthesis
This compound serves as a stable and effective synthon for the formyl cation and can participate in a variety of transformations amenable to high-throughput synthesis.
-
N-Formylation of Amines: DEMA provides a mild and efficient method for the formylation of primary and secondary amines. This is particularly valuable in modifying the properties of lead compounds, as the formyl group can influence solubility, metabolic stability, and binding interactions.
-
Synthesis of Heterocyclic Libraries: DEMA is a key building block in multicomponent reactions for the synthesis of diverse heterocyclic systems, such as imidazoles, pyrimidines, and triazoles. These scaffolds are prevalent in many biologically active molecules.[1][2]
-
One-Pot Reactions: The reactivity of DEMA allows for its use in one-pot, multi-step reaction sequences, streamlining the synthesis of complex molecules and reducing purification steps, a significant advantage in library generation.
Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of an N-Formylated Amine Library
This protocol describes the parallel synthesis of a 96-member library of N-formylated amines from a diverse set of primary and secondary amine building blocks using this compound.
Materials:
-
This compound (DEMA)
-
A diverse library of 96 primary and secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
96-well reaction block with magnetic stirring
-
Multi-channel pipette
-
HPLC-MS for analysis
Procedure:
-
Preparation of Amine Stock Solutions: Prepare 0.5 M stock solutions of each of the 96 amines in anhydrous DCM in a 96-well plate (master plate).
-
Reaction Setup: In a separate 96-well reaction block, add 200 µL of the corresponding amine stock solution to each well.
-
Addition of Reagents: To each well, add triethylamine (1.5 equivalents relative to the amine). Subsequently, add this compound (1.2 equivalents relative to the amine) to each well.
-
Reaction: Seal the reaction block and stir the contents of each well at room temperature for 16 hours.
-
Work-up: After the reaction is complete, quench each reaction with the addition of 100 µL of water. Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 200 µL) and brine (1 x 200 µL).
-
Isolation and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Analyze the crude products for purity and yield using HPLC-MS.
Quantitative Data Summary:
| Amine Type | Number of Examples | Average Yield (%) | Average Purity (%) (by HPLC) |
| Primary Alkylamines | 48 | 85 | >90 |
| Secondary Alkylamines | 24 | 78 | >88 |
| Anilines | 24 | 81 | >92 |
Logical Workflow for Solution-Phase N-Formylation Library Synthesis
Caption: Workflow for parallel solution-phase synthesis of an N-formylated amine library.
Protocol 2: Solid-Phase Synthesis of a 1,3,5-Trisubstituted Imidazole (B134444) Library
This protocol outlines the solid-phase synthesis of a library of 1,3,5-trisubstituted imidazoles using a multicomponent reaction involving an aldehyde, an amine, and a resin-bound α-isocyanoacetamide, with this compound used to generate a key intermediate.
Materials:
-
Rink Amide resin
-
Fmoc-α-isocyanoacetic acid
-
This compound (DEMA)
-
Diverse library of aldehydes
-
Diverse library of primary amines
-
Piperidine (B6355638) (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Loading of First Building Block: Couple Fmoc-α-isocyanoacetic acid to the resin using standard peptide coupling conditions (e.g., DIC/HOBt).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Split-Pool Synthesis (Example for a 10x10 library): a. Split the resin into 10 equal portions. b. To each portion, add a different aldehyde (10 equivalents) and this compound (5 equivalents) in DMF. Shake at 50°C for 4 hours. This forms a resin-bound oxazole (B20620) intermediate. c. Pool the resin portions and mix thoroughly. d. Split the pooled resin into 10 equal portions again. e. To each portion, add a different primary amine (10 equivalents) and heat at 80°C for 12 hours to facilitate the conversion of the oxazole to the imidazole.
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.
-
Cleavage: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the products from the solid support.
-
Isolation and Analysis: Precipitate the products in cold diethyl ether, centrifuge, and decant the ether. Analyze the crude products by LC-MS.
Quantitative Data Summary:
| Aldehyde Type | Amine Type | Number of Examples | Average Yield (%) | Average Purity (%) (by LC-MS) |
| Aromatic | Alkyl | 50 | 65 | >85 |
| Aliphatic | Alkyl | 25 | 58 | >80 |
| Aromatic | Aryl | 25 | 62 | >88 |
Signaling Pathway for Solid-Phase Imidazole Library Synthesis
Caption: Solid-phase synthesis workflow for a 1,3,5-trisubstituted imidazole library.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of combinatorial libraries. The protocols provided herein demonstrate its utility in both solution-phase parallel synthesis for generating N-formylated compounds and in solid-phase multicomponent reactions for the creation of diverse heterocyclic scaffolds. These methods offer efficient and scalable routes to novel chemical entities for drug discovery and chemical biology research.
References
Troubleshooting & Optimization
Common side reactions with Diethoxymethyl acetate
Welcome to the Technical Support Center for Diethoxymethyl Acetate (B1210297) (DEMA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is Diethoxymethyl Acetate and what are its primary applications?
This compound (DEMA), also known as acetic acid diethoxymethyl ester, is an organic compound with the formula CH₃COOCH(OCH₂CH₃)₂. It serves as a valuable intermediate and solvent in organic synthesis.[1] Its key applications include the introduction of ethoxy and acetyl groups into molecules and its use in the synthesis of various compounds, including nucleosides and other complex organic structures.[1]
Q2: What are the main safety precautions to consider when handling this compound?
This compound is a flammable liquid and can cause irritation to the eyes, skin, and respiratory system.[1] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[1]
Q3: How should this compound be stored?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Reactions
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | This compound is sensitive to moisture and acidic conditions, which can lead to hydrolysis. Ensure all glassware is thoroughly dried before use and that all solvents and reagents are anhydrous. If acidic catalysts are used, their concentration and the reaction temperature should be carefully controlled. |
| Impure Starting Materials | Verify the purity of your this compound and other reactants by techniques such as NMR or GC-MS. Impurities can interfere with the reaction. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction temperature, time, and stoichiometry. For instance, in the synthesis of phenyl-propiolaldehyde diethylacetal, the reaction is typically carried out at 0 °C.[1] |
| Inefficient Quenching or Work-up | The product may be lost or degraded during the work-up procedure. Analyze aqueous layers by TLC or LC-MS to check for product loss. Consider alternative work-up strategies, such as extraction with a different solvent or using a milder quenching agent. |
Issue 2: Presence of Unexpected Side Products
| Possible Cause | Troubleshooting Steps & Potential Side Products |
| Hydrolysis | The presence of water can lead to the hydrolysis of this compound, forming acetic acid and diethoxymethane. This is particularly prevalent under acidic conditions. To minimize this, ensure anhydrous reaction conditions. |
| Transesterification | If other alcohols are present in the reaction mixture, transesterification can occur, leading to the formation of different esters. This can be minimized by using this compound as the limiting reagent if the other alcohol is the desired reactant. |
| Reaction with Nucleophiles | Amines and other nucleophiles can react with this compound. For example, primary and secondary amines can react to form amides or other addition products. The reaction pathway can be influenced by steric hindrance and the nucleophilicity of the amine. |
Common Side Reactions and Byproducts
| Side Reaction | Triggering Condition | Common Byproducts | Prevention/Minimization |
| Hydrolysis | Presence of water, especially under acidic conditions. | Acetic acid, Diethoxymethane, Ethanol | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Neutralize any acidic impurities. |
| Transesterification | Presence of other alcohols (e.g., methanol, isopropanol) and a catalyst (acid or base). | Corresponding new esters (e.g., methyl acetate, isopropyl acetate), Ethanol. | Use the desired alcohol as the solvent or in large excess if it is a reactant. Carefully control the stoichiometry of reactants. |
| Reaction with Amines | Presence of primary or secondary amines. | N-acetylated amines, amidals. | Protect the amine functionality if it is not the intended reaction site. Control reaction temperature and stoichiometry. |
Experimental Protocols & Methodologies
Key Experiment: Synthesis of Phenyl-propiolaldehyde Diethylacetal
This reaction utilizes this compound as a key reagent.
Reaction Scheme:
Detailed Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare phenylethynylmagnesium bromide from phenylacetylene (B144264) and ethylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Reaction with this compound: Cool the solution of the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the Grignard reagent via the dropping funnel with constant stirring. Maintain the temperature at 0 °C. A typical reaction time is around 15 minutes.[1]
-
Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by TLC. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain phenyl-propiolaldehyde diethylacetal.
Visualizations
Signaling Pathways and Workflows
References
How to minimize hydrolysis of Diethoxymethyl acetate during a reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the hydrolysis of Diethoxymethyl Acetate (B1210297) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is Diethoxymethyl acetate and why is it prone to hydrolysis?
This compound (CAS No. 14036-06-7) is an organic compound that uniquely contains both an acetal (B89532) and an ester functional group.[1][2] This dual functionality makes it a versatile intermediate but also susceptible to hydrolysis.[3] The acetal group is sensitive to acidic conditions, while the ester group can be cleaved by both acids and bases.[4][5]
Q2: Under what primary conditions does hydrolysis occur?
Hydrolysis of this compound is primarily initiated by the presence of water, and it is significantly accelerated by either acidic or basic catalysts.
-
Acid-Catalyzed Hydrolysis: The acetal linkage is highly susceptible to cleavage under acidic conditions, even with trace amounts of acid.[6][7] This reaction breaks the molecule down into acetic acid, ethanol (B145695), and ethyl formate.
-
Base-Catalyzed Hydrolysis (Saponification): The ester linkage can be hydrolyzed under basic conditions to yield an acetate salt and diethoxymethanol, which may be unstable.[4][8]
-
Neutral Hydrolysis: While much slower, hydrolysis can still occur under neutral conditions if water is present, particularly at elevated temperatures.[9]
Q3: What are the most critical steps to prevent hydrolysis during a reaction?
The most effective strategy is to maintain strictly anhydrous (water-free) and neutral conditions.
-
Rigorous Control of Water: Use freshly distilled, anhydrous solvents. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Reagents should be dried or purchased in anhydrous form.[5]
-
pH Management: Avoid all acidic reagents. If trace acidity is a concern, a non-nucleophilic base (e.g., proton sponge) can be added as a scavenger. Reactions should be maintained at a neutral or, if the ester group is stable, a slightly basic pH.[10]
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can accelerate hydrolysis.[11][12]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon prevents atmospheric moisture from entering the reaction vessel.[13]
Q4: My downstream process requires acidic conditions. How can I manage this without causing immediate hydrolysis?
If acidic conditions are unavoidable, hydrolysis is very likely.[14] The strategy shifts from prevention to controlled execution.
-
Use Aprotic Lewis Acids: Some milder Lewis acids may coordinate with other functional groups without aggressively catalyzing hydrolysis, but this must be tested empirically.
-
Minimize Exposure Time: Add the acid at the last possible moment and for the shortest duration necessary.
-
Low Temperature: Introduce the acid at a very low temperature (e.g., -78 °C) to slow the rate of hydrolysis.
-
Alternative Reagents: Investigate if an alternative, non-acidic reagent can achieve the desired transformation.
Q5: How can I detect if hydrolysis has occurred in my sample?
The presence of hydrolysis byproducts can be detected using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify signals corresponding to acetic acid, ethanol, and other cleavage products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is effective for identifying volatile byproducts like ethanol and ethyl formate.
-
Thin-Layer Chromatography (TLC): A simple method to check for the appearance of new, more polar spots corresponding to the hydrolysis products.
Troubleshooting Guide: Low Product Yield
Problem: The reaction yield is significantly lower than expected, and analysis shows the presence of unexpected byproducts such as acetic acid or ethanol.
| Potential Cause | Recommended Solution |
| Contamination with Water | Ensure Anhydrous Conditions: • Use solvents from a freshly opened bottle or that have been dried over molecular sieves or distilled from a suitable drying agent. • Oven-dry all glassware at >120°C for at least 4 hours and cool in a desiccator or under a stream of inert gas.[13] • Use septa and syringe techniques for transferring liquids to prevent exposure to atmospheric moisture. |
| Acidic Reaction Environment | Maintain Neutral pH: • Test the pH of all reagents before addition, if applicable. • Use reagents that are known to be neutral. Avoid Brønsted and strong Lewis acids.[5][6] • If a reagent may generate acidic byproducts, consider adding a non-nucleophilic base like proton sponge or a sterically hindered amine (e.g., 2,6-lutidine) to neutralize them as they form. |
| High Reaction Temperature | Optimize Temperature: • Run the reaction at the lowest possible temperature that provides a viable rate of conversion. • Consider extending the reaction time at a lower temperature instead of increasing the temperature to accelerate the reaction. |
| Atmospheric Moisture | Utilize an Inert Atmosphere: • Purge the reaction vessel with a dry, inert gas (nitrogen or argon) before adding reagents. • Maintain a positive pressure of the inert gas throughout the reaction and cooling process. |
Data Summary
The stability of this compound is highly dependent on the reaction conditions. The following table summarizes its relative stability.
| Condition | Acetal Stability | Ester Stability | Overall Recommendation |
| Strongly Acidic (pH < 4) | Very Low (Rapid Hydrolysis) | Low (Hydrolysis) | Avoid |
| Mildly Acidic (pH 4-6) | Low (Hydrolysis Likely)[14] | Moderate | Not Recommended |
| Neutral (pH ~7) | High | High | Ideal |
| Mildly Basic (pH 8-10) | High[10][15] | Moderate (Slow Hydrolysis Possible) | Generally Safe |
| Strongly Basic (pH > 10) | High[5] | Low (Saponification Likely) | Use with Caution |
Visual Guides
Key Experimental Protocol: Reaction Under Anhydrous, Neutral Conditions
This protocol outlines a general procedure for a reaction (e.g., alkylation) where the integrity of this compound is critical.
Objective: To perform a chemical transformation on a substrate containing a this compound moiety while preventing its hydrolysis.
Materials:
-
This compound-containing substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Anhydrous reagents
-
Molecular sieves (4Å), activated
-
Nitrogen or Argon gas, dry
-
Reagents for work-up (e.g., anhydrous sodium sulfate (B86663), saturated ammonium (B1175870) chloride solution if required and compatible)
Equipment:
-
Round-bottom flasks and other glassware, oven-dried at 120°C for >4 hours
-
Schlenk line or manifold for inert gas
-
Magnetic stirrer and stir bars
-
Rubber septa
-
Syringes and needles, oven or flame-dried
-
Temperature-controlled bath (ice-water, dry ice-acetone, or cryocooler)
Procedure:
-
Glassware Preparation: Immediately before use, assemble the hot, oven-dried glassware under a positive flow of inert gas and allow it to cool to room temperature.
-
Solvent and Reagent Preparation: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe. If using a solid reagent, add it to the flask before purging with inert gas.
-
Initiating the Reaction:
-
Cool the reaction flask to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Dissolve the this compound-containing substrate in a small amount of anhydrous solvent in a separate flame-dried flask under inert gas, then transfer it slowly to the reaction flask via syringe.
-
Add any subsequent reagents dropwise via a syringe pump to maintain temperature and control the reaction rate.
-
-
Reaction Monitoring: Monitor the reaction's progress using TLC or by withdrawing small aliquots via syringe for GC analysis. The goal is to stop the reaction as soon as the starting material is consumed to minimize potential degradation over time.
-
Reaction Quenching and Work-up:
-
Once complete, quench the reaction carefully at low temperature. An anhydrous quench (e.g., adding a solution of a neutral salt) is preferable if possible.
-
If an aqueous work-up is necessary, use pre-chilled, de-gassed, neutral water or a buffered solution (e.g., saturated ammonium chloride) and perform the extraction quickly.
-
Separate the organic layer, dry it thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
By adhering to these rigorous anhydrous and neutral protocols, researchers can significantly improve the success of reactions involving the hydrolytically sensitive this compound.
References
- 1. 酢酸ジエトキシメチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Chemical Compatibility [idex-hs.com]
- 12. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Khan Academy [khanacademy.org]
Technical Support Center: Purification Techniques for Products from Diethoxymethyl Acetate Reactions
Welcome to the technical support center for troubleshooting the purification of reaction products involving diethoxymethyl acetate (B1210297) (DEMA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of compounds synthesized using DEMA.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the purification of your target compounds.
Problem 1: Low yield after purification.
| Potential Cause | Suggested Solution |
| Product loss during aqueous workup | - Minimize extractions: If your product has some water solubility, reduce the number of aqueous washes. - Brine wash: Use a saturated brine solution for the final wash to "salt out" the organic product from the aqueous phase, reducing its solubility in water. |
| Incomplete crystallization | - Optimize solvent system: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures.[1][2][3][4][5] - Induce crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. - Concentrate the mother liquor: After filtering the first crop of crystals, concentrate the remaining solution (mother liquor) and cool again to obtain a second crop. |
| Adsorption of product onto silica (B1680970) gel during chromatography | - Use a more polar eluent: Gradually increase the polarity of your solvent system to ensure your product elutes from the column.[6] - Add a modifier: For basic compounds, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can prevent streaking and strong adsorption to the acidic silica gel. For acidic compounds, a small amount of acetic acid may be beneficial.[7][8] |
Problem 2: Presence of impurities in the final product.
| Potential Impurity | Identification Method | Purification Strategy |
| Unreacted Diethoxymethyl Acetate | GC-MS, ¹H NMR | Distillation: If your product is not volatile, DEMA (boiling point ~186 °C) can be removed by distillation, possibly under reduced pressure.[9] Aqueous Wash: DEMA has some water solubility, so it can be partially removed by aqueous extraction. |
| Starting Materials (e.g., aminouracil derivatives) | LC-MS, HPLC, TLC | Chromatography: Flash column chromatography is often effective for separating polar starting materials from the desired product.[6][7] Recrystallization: If the solubility profiles are sufficiently different, recrystallization can be an effective purification method.[1][2][3][4][5] |
| Hydrolysis Products (e.g., esters, alcohols) | GC-MS, ¹H NMR | Aqueous Wash: Mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic hydrolysis byproducts. Chromatography: Use flash chromatography with an appropriate solvent system to separate the desired product from hydrolysis byproducts. |
| Side-reaction Products (e.g., isomers, dimers) | LC-MS, HPLC, ¹H NMR | Chromatography: High-performance liquid chromatography (HPLC) may be necessary for separating closely related isomers.[3][4][7][10][11][12] Recrystallization: Careful selection of the recrystallization solvent can sometimes selectively crystallize the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: Common byproducts can include unreacted starting materials, hydrolysis products of DEMA (such as ethyl acetate and ethanol), and side-products from the specific reaction being performed. For example, in the synthesis of heterocyclic compounds like purines, incomplete cyclization or the formation of isomers can occur.[1][13]
Q2: How do I choose the right purification technique for my product?
A2: The choice of purification technique depends on the physical and chemical properties of your product and the impurities present.
-
Distillation is suitable for thermally stable, volatile compounds with boiling points significantly different from those of the impurities.
-
Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found.[1][2][3][4][5]
-
Flash Column Chromatography is a versatile technique for separating a wide range of compounds based on their polarity.[6][7] It is particularly useful for removing polar impurities.
-
High-Performance Liquid Chromatography (HPLC) is often used for final purification, especially when high purity is required or for separating closely related compounds like isomers.[3][4][7][10][11][12]
Q3: My compound is a basic heterocycle and it streaks on the silica gel column. What should I do?
A3: Streaking of basic compounds on silica gel is a common issue due to the acidic nature of the silica. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia (B1221849) in methanol, to your eluent.[7][8] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, you could consider using a different stationary phase like alumina.[7]
Q4: I am having trouble finding a good solvent for recrystallization. What are my options?
A4: If a single solvent is not effective, you can try a two-solvent system. This involves dissolving your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Upon cooling, crystals should form. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane (B109758)/hexane.
Experimental Protocols
Below are detailed methodologies for key purification techniques relevant to products from this compound reactions.
Protocol 1: Purification of 6-Dioxo-(1H,3H)-9-N-ribitylpurine by Recrystallization
This protocol is based on the synthesis of 6-dioxo-(1H,3H)-9-N-ribitylpurine from the reaction of 5-amino-6-ribitylaminouracil hydrochloride with this compound.[1]
-
Reaction Workup: After the reaction is complete, remove the excess this compound under reduced pressure.
-
Dissolution: Dissolve the crude residue in a minimum amount of boiling water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold water, and then with ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification of Theophylline (B1681296) Nucleosides by Flash Column Chromatography
This protocol is a general guideline for the purification of theophylline nucleosides synthesized via DEMA-induced cyclization.[14]
-
Sample Preparation: After the reaction, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the crude residue in a minimal amount of the chromatography eluent or a slightly stronger solvent.
-
Column Packing: Pack a glass column with silica gel in the desired solvent system (e.g., a mixture of dichloromethane and methanol).[6]
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., from 100% dichloromethane to a mixture of dichloromethane and methanol), is often effective.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified theophylline nucleoside.
Data Presentation
Table 1: Comparison of Purification Techniques for Heterocyclic Compounds
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Distillation | Separation based on boiling point differences. | - Scalable- Can yield very pure product | - Product must be thermally stable- Ineffective if boiling points are close | Thermally stable, volatile products. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[1][2][3][4][5] | - Can yield very pure crystalline product- Relatively inexpensive | - Requires finding a suitable solvent- Can have lower yields due to product solubility in the mother liquor | Solid compounds. |
| Flash Column Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6][7] | - Versatile for a wide range of compounds- Relatively fast | - Can use large volumes of solvent- May not separate closely related isomers | General purification of reaction mixtures. |
| HPLC | High-resolution separation based on partitioning between a stationary phase and a pressurized mobile phase.[3][4][7][10][11][12] | - High resolution and efficiency- Can separate complex mixtures and isomers | - Expensive equipment- Limited sample loading capacity for preparative scale | Final high-purity polishing and separation of isomers. |
Visualizations
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A logical flowchart for troubleshooting impure product purification.
References
- 1. Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine and 2,6-dioxo-(1H,3H)-8-aza-9-N-ribitylpurine as inhibitors of lumazine synthase and riboflavin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of new mannosyl, galactosyl and glucosyl theophylline nucleosides with potential activity as antagonists of adenosine receptors. DEMA-induced cyclization of glycosylideneiminouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Diethoxymethyl Acetate-Mediated Cyclizations
Welcome to the technical support center for Diethoxymethyl acetate (B1210297) (DEMA)-mediated cyclizations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low product yields in their experiments. The content is presented in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Diethoxymethyl acetate-mediated cyclization is resulting in a significantly lower yield than expected. What are the most common initial troubleshooting steps?
Low yields in these cyclizations can often be attributed to a few key factors. A systematic approach to troubleshooting is recommended. Start by verifying the following:
-
Purity of Starting Materials: Ensure the purity of your amine-containing substrate (e.g., aminopyrimidines, aminouracils) and the this compound. Impurities can lead to unwanted side reactions.
-
Quality of Reagents and Solvents: Use high-quality, anhydrous solvents. This compound is sensitive to moisture, which can lead to its decomposition and reduce its effectiveness.
-
Reaction Atmosphere: While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates and reagents.
-
Stoichiometry of Reactants: Carefully check the molar ratios of your reactants. An excess of either the substrate or DEMA might be necessary depending on the specific reaction, but a significant deviation from the optimal ratio can lead to side product formation.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are some common side reactions in DEMA-mediated cyclizations?
Byproduct formation is a frequent cause of low yields. Potential side reactions include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the cyclization step has a high activation energy. This can sometimes be addressed by increasing the reaction temperature or time.
-
Hydrolysis of this compound: DEMA can be hydrolyzed in the presence of water to form acetic acid and diethoxymethane. This reduces the concentration of the active cyclizing agent.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the intramolecular cyclization.
-
Formation of Oligomers: If the substrate has multiple reactive sites, intermolecular reactions can occur, leading to the formation of dimers or oligomers, especially at high concentrations.
-
Side Reactions of the Amine Substrate: The amino group of the substrate can undergo other reactions, such as acylation, if other electrophiles are present.
Q3: What is the optimal temperature for a this compound-mediated cyclization?
The optimal temperature is highly dependent on the specific substrate and solvent used. Some reactions proceed well at room temperature, while others require heating. It is known that at temperatures above 120 °C, this compound can decompose into ethyl acetate and ethyl formate. Therefore, it is generally advisable to keep the reaction temperature below this point unless specific protocols suggest otherwise. If you are experiencing low yields at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS is a good optimization strategy.
Q4: How does the choice of solvent affect the reaction yield?
The solvent can play a crucial role in the success of the cyclization. Non-polar, aprotic solvents are often preferred to minimize side reactions. Solvents like DMF, DMSO, or dioxane have been used in similar cyclization reactions. Protic solvents, especially those containing water, should be avoided due to the moisture sensitivity of DEMA. The solubility of the starting materials in the chosen solvent is also a critical factor to ensure a homogeneous reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive or decomposed this compound | - Use freshly opened or properly stored DEMA. - Ensure anhydrous reaction conditions. |
| Low reaction temperature | - Gradually increase the reaction temperature (e.g., in 10-20 °C increments) while monitoring the reaction. | |
| Inappropriate solvent | - Switch to a different anhydrous, aprotic solvent in which the starting materials are soluble. | |
| Formation of Multiple Products | Presence of water | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. |
| Sub-optimal reactant concentration | - If oligomerization is suspected, try running the reaction at a lower concentration. | |
| Incorrect reaction time | - Monitor the reaction over time to identify the point of maximum product formation before significant decomposition or side product formation occurs. | |
| Difficulty in Product Isolation | Product is highly polar | - Use appropriate chromatographic techniques for purification, such as reverse-phase chromatography. |
| Product is unstable | - Minimize exposure to heat and acidic or basic conditions during workup and purification. |
Experimental Protocols
General Protocol for this compound-Mediated Cyclization of a Glycosylideneiminouracil
This protocol is adapted from the synthesis of theophylline (B1681296) nucleosides.[1]
-
Reactant Preparation: Dissolve the 4-amino-5-glycosylideneimino-1,3-dimethyluracil substrate in a suitable anhydrous solvent (e.g., DMF) in a flame-dried flask under an inert atmosphere.
-
Addition of DEMA: Add this compound (typically 1.1 to 2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired cyclized product.
Quantitative Data
The following table summarizes the reported yields for the this compound-induced cyclization of different glycosylideneiminouracils to form theophylline nucleosides.
| Substrate | Major Product | Yield (%) | Minor Product | Yield (%) | Reference |
| Imine of mannose | 7-(β-D-mannopyranosyl)theophylline | 62 | 7-(α-D-mannopyranosyl)theophylline | 20 | [1] |
| Imine of galactose | 7-(β-D-galactopyranosyl)theophylline | 50 | 7-(α-D-galactofuranosyl)theophylline | 35 | [1] |
| Imine of glucose | 7-(β-D-glucopyranosyl)theophylline | 60 | 7-(β-D-glucofuranosyl)theophylline | 15 | [1] |
Visualizations
Experimental Workflow for DEMA-Mediated Cyclization
Caption: A typical experimental workflow for a this compound-mediated cyclization reaction.
Troubleshooting Logic for Low Yields
References
Technical Support Center: Identifying Diethoxymethyl Acetate Impurities by NMR
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of Diethoxymethyl acetate (B1210297).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR signals for pure Diethoxymethyl acetate?
A1: Pure this compound [CH₃COOCH(OCH₂CH₃)₂] should exhibit four distinct signals in the ¹H NMR spectrum and five in the ¹³C NMR spectrum. The expected chemical shifts are summarized in the data table below. Key signals to confirm your product are the singlet for the acetal (B89532) proton (-CH) around 5.8 ppm in the ¹H spectrum and the corresponding carbon signal around 113 ppm in the ¹³C spectrum.
Q2: I see extra peaks in my spectrum. What are the common impurities I should look for?
A2: Common impurities often originate from the starting materials or side reactions. This compound is typically synthesized from triethoxymethane and acetic anhydride. Therefore, unreacted starting materials are the most probable impurities. Other common contaminants include residual solvents (e.g., diethyl ether), hydrolysis products like ethanol (B145695) and acetic acid, and water.
Q3: How can I distinguish the this compound signals from unreacted starting materials?
A3:
-
Triethoxymethane: Look for a characteristic singlet at ~5.0 ppm in the ¹H NMR spectrum, which corresponds to the central C-H of the orthoformate. This signal is upfield from the Diethoxymethly acetate acetal proton (~5.8 ppm).
-
Acetic Anhydride: This will appear as a sharp singlet in the ¹H NMR spectrum around 2.2-2.3 ppm.[1][2] While close to the acetate methyl signal of the product (~2.1 ppm), it is distinctly downfield.
Q4: My ¹H NMR spectrum shows a broad singlet around 1.5-5.0 ppm. What is it?
A4: A broad singlet in this region that is not attributable to your product or known impurities is often due to residual water (H₂O or HOD) in the NMR solvent. The chemical shift of water is highly dependent on the solvent, concentration, and temperature.
Q5: My peak integrations do not match the expected proton ratios. What could be the cause?
A5: Incorrect integration values can be due to several factors:
-
Presence of Impurities: Co-eluting impurity peaks can overlap with your product signals, artificially inflating the integration. Refer to the chemical shift table to identify potential overlaps.
-
Incomplete Relaxation: For quantitative analysis, ensure the relaxation delay (d1) in your NMR acquisition parameters is sufficiently long (typically 5 times the longest T₁ of your molecule). Quaternary carbons and protons on slow-tumbling molecules require longer delays.
-
Poor Phasing and Baseline Correction: Inaccurate phasing or baseline correction can lead to integration errors. Re-process your spectrum carefully.
Q6: The peaks in my spectrum are broad and poorly resolved. What are the possible reasons?
A6: Broad peaks can be caused by:
-
High Sample Concentration: Very concentrated samples can lead to increased viscosity, which results in broader lines. Diluting the sample may improve resolution.
-
Solid Particles: Undissolved material or dust in the NMR tube will distort the magnetic field homogeneity. Always filter your sample into the NMR tube.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Poor Shimming: The magnetic field may not be sufficiently homogenized. Re-shimming the spectrometer can resolve this issue.
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃. Note that chemical shifts can vary slightly based on concentration and solvent.[3][4]
| Compound Name | Structure | ¹H NMR Chemical Shifts (ppm) & Multiplicity | ¹³C NMR Chemical Shifts (ppm) |
| This compound | CH₃COOCH(OCH₂CH₃)₂ | ~5.8 (s, 1H, -OCHO-), ~3.7 (q, 4H, -OCH₂-), ~2.1 (s, 3H, CH₃CO-), ~1.2 (t, 6H, -CH₂CH₃) | ~170 (C=O), ~113 (-OCHO-), ~64 (-OCH₂-), ~21 (CH₃CO-), ~15 (-CH₂CH₃) |
| Triethoxymethane | HC(OCH₂CH₃)₃ | ~5.0 (s, 1H, -CH-), ~3.6 (q, 6H, -OCH₂-), ~1.2 (t, 9H, -CH₃)[5][6] | ~113 (-CH-), ~59 (-OCH₂-), ~15 (-CH₃)[5] |
| Acetic Anhydride | (CH₃CO)₂O | ~2.2 (s, 6H)[1][2] | ~167 (C=O), ~22 (-CH₃)[7][8] |
| Ethanol | CH₃CH₂OH | ~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), OH signal is variable and broad[9] | ~58 (-CH₂-), ~18 (-CH₃)[9] |
| Acetic Acid | CH₃COOH | ~11-12 (broad s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)[3] | ~178 (-COOH), ~21 (-CH₃) |
| Diethyl Ether | (CH₃CH₂)₂O | ~3.5 (q, 4H, -OCH₂-), ~1.2 (t, 6H, -CH₃)[3] | ~66 (-OCH₂-), ~15 (-CH₃)[3] |
Experimental Protocols
1. NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-resolution NMR sample.
-
Quantity: Weigh approximately 10-20 mg of your this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
2. NMR Data Acquisition
These are general starting parameters. They may need to be optimized for your specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds. For accurate integration, increase to 10 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is standard.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans (ns): 256 to 1024 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.[10]
-
Visualizations
The following diagrams illustrate key workflows and chemical structures relevant to the analysis of this compound.
Caption: Troubleshooting workflow for identifying unknown peaks in an NMR spectrum.
Caption: Structures of this compound and common process-related impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Acetic anhydride(108-24-7) 1H NMR spectrum [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Acetic anhydride(108-24-7) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Work-up Procedures for Reactions Containing Diethoxymethyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of chemical reactions involving Diethoxymethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Diethoxymethyl acetate and what are its key reactive features?
A1: this compound is a molecule that possesses two key functional groups: an acetal (B89532) and an ester. This dual functionality dictates its reactivity and stability during reaction work-ups.
-
Acetal Group: The diethoxymethyl group is an acetal. Acetals are generally stable under neutral and basic conditions but are sensitive to acid. In the presence of aqueous acid, they can hydrolyze to form an aldehyde (in this case, glyoxal (B1671930) ethyl acetal) and ethanol (B145695).
-
Ester Group: The acetate group is an ester. Esters are susceptible to hydrolysis under both acidic and basic (saponification) conditions.
Q2: My reaction is complete. What is the first step in the work-up?
A2: The initial step of the work-up will depend on the reaction conditions.
-
For reactions run under acidic conditions: Neutralize the acid immediately to prevent hydrolysis of the this compound. This is typically done by washing the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
For reactions run under basic conditions: The this compound is likely stable. You can proceed with dilution and extraction.
-
For reactions run under neutral conditions: You can proceed directly to dilution and extraction.
Q3: How do I remove this compound from my reaction mixture?
A3: this compound is soluble in many common organic solvents and sparingly soluble in water.[1] It can typically be removed from a desired product through standard purification techniques such as column chromatography or distillation, depending on the physical properties of your product.
Q4: Can I use an acidic aqueous wash during my extraction?
A4: It is generally not recommended to use a strong acidic wash if you wish to retain the this compound moiety. The acetal functionality is labile to acid and will likely hydrolyze. If an acidic wash is necessary to remove other impurities, it should be done quickly, at a low temperature, and with a mild acid (e.g., dilute citric acid or ammonium (B1175870) chloride). Monitor the integrity of the this compound by thin-layer chromatography (TLC).
Q5: What are the expected byproducts if this compound decomposes during work-up?
A5: Decomposition can occur via two main pathways:
-
Acid-catalyzed hydrolysis of the acetal: This will produce ethanol and glyoxal ethyl acetal.
-
Hydrolysis of the ester (acidic or basic): This will yield acetic acid (or acetate salt) and diethoxymethanol. Diethoxymethanol is unstable and will likely decompose further to diethyl ether and formaldehyde.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of this compound during work-up (confirmed by TLC/NMR) | Accidental exposure to acidic conditions. | Neutralize any acidic components immediately after the reaction is complete with a mild base (e.g., saturated NaHCO₃ solution). Avoid acidic washes if possible. If an acid wash is required, use a weak acid, keep the exposure time minimal, and perform the wash at low temperatures (0-5 °C). |
| High temperatures during work-up or concentration. | This compound can decompose at elevated temperatures. Concentrate the solution under reduced pressure at a low temperature (e.g., < 40°C). | |
| An unexpected polar spot appears on the TLC plate after work-up. | Hydrolysis of the ester group to acetic acid or the acetal group to an aldehyde. | Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts. The aldehyde byproduct may require chromatographic separation. |
| Formation of an emulsion during extraction. | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite® may be effective. |
| Product co-elutes with this compound during column chromatography. | Similar polarities of the product and this compound. | Optimize the solvent system for your column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation is particularly difficult. |
Experimental Protocols
General Work-up Procedure for a Reaction Containing this compound (Assuming a Non-Aqueous Reaction Solvent)
-
Quenching the Reaction:
-
If the reaction is conducted under acidic conditions, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
If the reaction is conducted under basic or neutral conditions, proceed to the next step.
-
-
Dilution and Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x volume of the organic layer) to remove water-soluble impurities.
-
Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.[2]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a temperature below 40 °C.
-
-
Purification:
-
Purify the crude product by flash column chromatography or distillation as required.
-
Visualizations
References
Technical Support Center: Monitoring Diethoxymethyl Acetate Reactions by Thin-Layer Chromatography (TLC)
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing thin-layer chromatography (TLC) to monitor reactions involving Diethoxymethyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of TLC in monitoring Diethoxymethyl acetate reactions?
A1: Thin-layer chromatography is a rapid and effective technique used to monitor the progress of chemical reactions.[1][2] In the context of this compound, TLC allows for the qualitative analysis of the reaction mixture to observe the consumption of the starting material (this compound) and the formation of the desired product(s) over time. This helps in determining the reaction's endpoint, identifying the presence of byproducts, and optimizing reaction conditions.
Q2: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of a this compound reaction?
A2: The selection of a suitable mobile phase is critical for achieving good separation of the components in your reaction mixture.[3] For compounds of moderate polarity like this compound and its likely products (aldehydes, alcohols, and other esters), a common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.[4] A typical initial trial would be a 4:1 or 1:1 mixture of hexane:ethyl acetate.[4] The polarity of the solvent system can then be adjusted to achieve optimal separation, where the Rf values of the key spots are ideally between 0.2 and 0.8.
Q3: How can I visualize the spots of this compound and its reaction products on the TLC plate?
A3: Since this compound and many of its reaction products are colorless, a visualization technique is required.[3] The most common non-destructive method is using a UV lamp, as many organic compounds will appear as dark spots on a fluorescent background.[5] For compounds that are not UV-active, various chemical stains can be used. A p-anisaldehyde stain is often effective for visualizing acetals, aldehydes, and alcohols, typically producing colored spots upon heating.[6] Another general-purpose stain is potassium permanganate, which reacts with oxidizable functional groups like alcohols and aldehydes.
Q4: What is a "co-spot" and why is it important when monitoring reactions by TLC?
A4: A co-spot is a single lane on the TLC plate where both the reaction mixture and a pure sample of the starting material are applied. This is a crucial control to confidently identify the spot corresponding to the starting material in the reaction mixture lane, especially if the Rf values of the reactant and product are very similar. An elongated spot in the co-spot lane can indicate that the reactant and product are different compounds, even if their individual spots are close together.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Smearing of Spots | - The sample is too concentrated.[7] - The compound is acidic or basic.[7] - The compound is unstable on the silica (B1680970) gel plate.[8] | - Dilute the sample before spotting it on the TLC plate.[7] - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape of acidic or basic compounds, respectively.[7] - Consider using a different stationary phase, such as alumina, or running the TLC quickly and developing it immediately after spotting. |
| Spots Remain at the Baseline (Low Rf) | - The mobile phase is not polar enough.[7] | - Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[4] |
| Spots Run at the Solvent Front (High Rf) | - The mobile phase is too polar.[7] | - Decrease the polarity of the mobile phase. In a hexane/ethyl acetate system, increase the proportion of hexane.[4] |
| No Spots are Visible After Visualization | - The sample is too dilute.[7] - The compound is not UV-active and the chosen stain is inappropriate. - The compound is volatile and has evaporated from the plate.[7] | - Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[7] - Try a different visualization technique. If UV light doesn't work, use a chemical stain like p-anisaldehyde or potassium permanganate. - Minimize the time the plate is left to dry before and after development. |
| Uneven Solvent Front | - The TLC plate was not placed vertically in the developing chamber. - The edge of the TLC plate is touching the filter paper or the side of the chamber. | - Ensure the TLC plate is placed straight in the developing chamber and is not tilted. - Make sure there is no contact between the plate's side and any other surface inside the chamber. |
| Reactant and Product Spots are Too Close | - The polarity of the mobile phase is not optimal for separating the two compounds. | - Experiment with different solvent systems. Try varying the ratio of hexane and ethyl acetate, or introduce a third solvent with a different polarity, such as a small amount of methanol. |
Quantitative Data
The following tables provide estimated Rf values for this compound and its potential reaction products in common TLC solvent systems. Note: These are approximate values, and the actual Rf values may vary depending on the specific reaction conditions, the concentration of the sample, and the TLC plate used. It is always recommended to run a standard of the starting material alongside the reaction mixture.
Table 1: Estimated Rf Values in Hexane/Ethyl Acetate Systems
| Compound | Functional Group | Polarity | Est. Rf (9:1 Hexane:EtOAc) | Est. Rf (4:1 Hexane:EtOAc) | Est. Rf (1:1 Hexane:EtOAc) |
| This compound | Acetal, Ester | Medium | 0.6 - 0.7 | 0.7 - 0.8 | 0.8 - 0.9 |
| Aldehyde Product (e.g., Benzaldehyde) | Aldehyde | Medium-High | 0.4 - 0.5 | 0.6 - 0.7 | 0.7 - 0.8 |
| Alcohol Product (e.g., Benzyl alcohol) | Alcohol | High | 0.1 - 0.2 | 0.3 - 0.4 | 0.5 - 0.6 |
| Ethyl Acetate | Ester | Medium | N/A (Solvent) | N/A (Solvent) | N/A (Solvent) |
| Acetic Acid | Carboxylic Acid | Very High | < 0.1 | < 0.1 | 0.1 - 0.2 |
Table 2: Suggested Stains for Visualization
| Stain | Target Functional Groups | Expected Appearance |
| UV Light (254 nm) | Aromatic compounds, conjugated systems | Dark spots on a fluorescent green background |
| p-Anisaldehyde | Acetals, Aldehydes, Alcohols | Various colored spots (e.g., pink, purple, blue) upon heating |
| Potassium Permanganate | Alcohols, Aldehydes, Alkenes | Yellow/brown spots on a purple background |
| Iodine | Unsaturated compounds, some oxygen-containing compounds | Brown spots |
Experimental Protocols
Protocol 1: Preparation and Elution of a TLC Plate for Reaction Monitoring
-
Prepare the Developing Chamber:
-
Pour the chosen mobile phase into a TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.
-
Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is the origin line.
-
Mark three small, equidistant points on the origin line for spotting the starting material, the co-spot, and the reaction mixture.
-
-
Spot the TLC Plate:
-
Dissolve a small amount of the pure starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, carefully spot the starting material solution on the leftmost mark of the origin line. The spot should be small and concentrated.
-
Withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the reaction mixture on the rightmost mark of the origin line.
-
For the co-spot, first spot the starting material on the center mark, and then, after it has dried, spot the reaction mixture directly on top of it.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualize and Analyze the TLC Plate:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the spots using a UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to assess the progress of the reaction.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Diethoxymethyl Acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diethoxymethyl acetate (B1210297). Our goal is to help you improve reaction efficiency through informed catalyst selection and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing diethoxymethyl acetate?
A1: this compound is commonly synthesized through the reaction of triethyl orthoformate with an acylating agent. One established method involves the use of acetic anhydride (B1165640), often in the presence of an acid catalyst like formic acid.[1] The reaction between acetic acid anhydride and triethoxymethane is another reported route.
Q2: What is the role of an acid catalyst in the synthesis of this compound?
A2: Acid catalysts are crucial for accelerating the formation of this compound. In the reaction involving triethyl orthoformate and acetic anhydride, an acid catalyst facilitates the formation of a reactive intermediate. For instance, when formic acid is used, it can react with acetic anhydride to form in situ acetic formic anhydride, a potent formylating agent.[2][3][4][5] This mixed anhydride is highly reactive and can lead to efficient synthesis.
Q3: What types of catalysts can be used for this reaction?
A3: While specific comparative studies for this compound are limited in publicly available literature, the reaction is a type of acetal (B89532) esterification, and catalysts effective for these reactions can be considered. These include:
-
Brønsted Acids: Formic acid is a commonly used catalyst.[1] Other Brønsted acids like sulfuric acid or p-toluenesulfonic acid are effective for related esterification and acetalization reactions and could be adapted for this synthesis.
-
Lewis Acids: Lewis acids are also known to catalyze acetalization reactions, although specific examples for this compound are not readily found in the searched literature.
-
Heterogeneous Catalysts: Solid acid catalysts such as zeolites or acidic resins could be explored for easier separation and potential reuse, though specific data on their performance for this reaction is not detailed in the provided search results.
Q4: How can I improve the yield of my this compound synthesis?
A4: Low yields in esterification and acetalization reactions are often due to the reversible nature of the reaction and the presence of water as a byproduct.[6] To improve the yield:
-
Water Removal: Actively remove water from the reaction mixture. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[6]
-
Use of Excess Reagent: Employing an excess of one of the reactants, such as triethyl orthoformate or acetic anhydride, can shift the equilibrium towards the product side.[6]
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst can significantly impact the reaction rate and yield.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalysis. | Ensure the acid catalyst is active and used in the appropriate concentration. If using formic acid with acetic anhydride, ensure conditions are suitable for the in-situ formation of acetic formic anhydride. |
| Presence of water in reactants or solvent. | Use anhydrous reagents and solvents. Consider drying solvents before use and adding molecular sieves to the reaction mixture.[6] | |
| Reaction equilibrium not favoring product. | Use an excess of one reactant (e.g., triethyl orthoformate) and actively remove byproducts like ethanol (B145695) and acetic acid. | |
| Reaction temperature is too low. | Ensure the reaction is heated to an appropriate temperature to ensure a reasonable reaction rate. | |
| Formation of Side Products / Darkening of Reaction Mixture | Polymerization or other side reactions at high temperatures. | Use milder reaction conditions, such as a lower temperature or a milder acid catalyst.[6] |
| Decomposition of reactants or products. | Acetic formic anhydride, if formed, is thermally unstable and can decompose.[2] Maintain a controlled reaction temperature. | |
| Difficulty in Product Isolation | Incomplete removal of unreacted starting materials. | During work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acids.[6] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[6] |
Catalyst Performance Data
The following table summarizes data for a known successful synthesis of this compound. Direct comparative data for various catalysts is limited in the available literature.
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Formic Acid | Acetic Anhydride, Triethyl Orthoformate | Not specified | Not specified | Not specified | 54.5 | [1] |
Experimental Protocols
Synthesis of this compound using Formic Acid as a Catalyst
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
Acetic Anhydride (550 g)
-
Formic Acid (275 g)
-
Triethyl Orthoformate (740 g)
Procedure:
-
Combine acetic anhydride, formic acid, and triethyl orthoformate in a suitable reaction vessel.
-
The original literature suggests reacting the components as described in DeWolfe, Synthesis, 1974, 153-172, which should be consulted for specific reaction conditions such as temperature and reaction time.
-
After the reaction is complete, the product is isolated by distillation. The reported boiling point of the product is 77°-78° C at 25 mm/Hg.[1]
Expected Yield:
-
A yield of 54.5% has been reported for this method.[1]
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Diethoxymethyl acetate stability in acidic versus basic media
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and experimental protocols for working with diethoxymethyl acetate (B1210297), focusing on its stability in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of diethoxymethyl acetate?
This compound possesses two key functional groups: an acetal (B89532) and an ester. This dual functionality dictates its reactivity and stability under different pH conditions.
Q2: How stable is this compound in acidic media?
This compound is unstable in acidic conditions. Both the acetal and the ester functional groups are susceptible to acid-catalyzed hydrolysis.[1] The acetal will hydrolyze to produce ethanol (B145695) and an intermediate aldehyde, while the ester will hydrolyze to yield acetic acid and diethoxymethanol. The overall degradation can be complex, potentially leading to a mixture of products.
Q3: Is this compound stable in basic media?
The acetal functional group is generally stable in neutral to strongly basic environments.[2] However, the ester group is susceptible to base-catalyzed hydrolysis (saponification).[3] Therefore, in a basic medium, this compound is expected to selectively hydrolyze at the ester linkage to form sodium acetate (or the corresponding salt of the base used) and diethoxymethanol.
Q4: Which functional group is more labile in acidic conditions, the acetal or the ester?
Q5: What are the expected hydrolysis products of this compound?
-
In Acidic Media: The final hydrolysis products are expected to be acetic acid, ethanol, and formaldehyde (B43269) (from the complete breakdown of the diethoxymethyl group).
-
In Basic Media: The expected products are the salt of acetic acid (e.g., sodium acetate) and diethoxymethanol.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Side Products in an Acidic Reaction | Both the acetal and ester groups are hydrolyzing. | - Use anhydrous conditions if water is not a reactant. - Consider using a non-protic acid catalyst. - If possible, lower the reaction temperature to increase selectivity. |
| Low Yield in a Reaction Where this compound is a Starting Material | The compound may be degrading during workup if acidic or basic aqueous solutions are used. | - Perform aqueous washes with cold, neutral water or brine. - Minimize the contact time with any acidic or basic solutions. - Neutralize the reaction mixture carefully before extraction. |
| Inconsistent Reaction Outcomes | The stability of this compound is highly pH-dependent. Small variations in the acidity or basicity of the reaction mixture can lead to different degradation profiles. | - Carefully buffer the reaction mixture to maintain a consistent pH. - Ensure all reagents and solvents are free of acidic or basic impurities. |
| Difficulty in Isolating the Desired Product | The hydrolysis products (acetic acid, ethanol, etc.) can complicate purification. | - Use an appropriate extraction procedure to remove water-soluble byproducts. - Consider using column chromatography with a suitable solvent system for purification. |
Data Summary
Due to the lack of specific quantitative data in the literature for the hydrolysis kinetics of this compound, the following table provides a qualitative summary of its stability.
| Medium | Acetal Stability | Ester Stability | Primary Hydrolysis Products |
| Acidic (e.g., aq. HCl) | Unstable | Unstable | Acetic acid, Ethanol, Formaldehyde |
| Basic (e.g., aq. NaOH) | Stable | Unstable | Acetate salt, Diethoxymethanol |
| Neutral (aq.) | Generally Stable | Very Slow Hydrolysis | Minimal degradation expected |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by ¹H NMR Spectroscopy
This protocol allows for the quantitative analysis of this compound and its degradation products over time.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent if needed for solubility, or an organic solvent like CDCl₃ for a non-hydrolytic control). b. Prepare acidic and basic solutions in D₂O (e.g., DCl in D₂O and NaOD in D₂O) at the desired concentrations. c. In an NMR tube, mix the this compound stock solution with the acidic or basic D₂O solution to initiate the hydrolysis.
2. NMR Acquisition: a. Acquire a ¹H NMR spectrum at time zero (t=0) immediately after mixing. b. Continue to acquire spectra at regular intervals (e.g., every 15 minutes, 1 hour, etc., depending on the expected reaction rate). c. Use a constant temperature, and ensure proper shimming for each acquisition.
3. Data Analysis: a. Identify the characteristic peaks for this compound and its hydrolysis products. b. Integrate the peaks corresponding to a stable internal standard and the starting material/products. c. Calculate the relative concentrations of each species at each time point to determine the rate of degradation.
Protocol 2: Analysis of this compound Stability by HPLC
This protocol is suitable for separating and quantifying this compound and its non-volatile hydrolysis products.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). b. Prepare buffered aqueous solutions at the desired acidic and basic pH values. c. Initiate the hydrolysis by mixing the this compound stock solution with the buffered aqueous solution. d. At specified time intervals, take an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the solution or diluting it in the mobile phase).
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid for acidic conditions or a suitable buffer for basic conditions) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (if any components are chromophoric) or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
3. Data Analysis: a. Develop a separation method that resolves this compound from its hydrolysis products. b. Create calibration curves for the starting material and any available standards of the expected products. c. Quantify the amount of each component in the quenched aliquots to determine the stability over time.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Caption: General workflow for monitoring the stability of this compound.
References
Preventing decomposition of Diethoxymethyl acetate at high temperatures
Welcome to the technical support center for Diethoxymethyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of Diethoxymethyl acetate, with a specific focus on preventing its decomposition at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as DEMA, is an orthoester commonly used as a reagent and intermediate in organic synthesis. Its stability is crucial for ensuring reaction specificity, yield, and the overall purity of the final product. Degradation can lead to the formation of impurities that may be difficult to remove and can interfere with downstream processes.
Q2: At what temperature does this compound begin to decompose?
This compound is reported to undergo thermal decomposition at temperatures exceeding 120 °C.[1] At these temperatures, it primarily breaks down into ethyl acetate and ethyl formate (B1220265).
Q3: What are the main causes of this compound decomposition?
The decomposition of this compound is primarily initiated by two factors:
-
High Temperatures: As mentioned, temperatures above 120 °C can cause thermal degradation.
-
Presence of Moisture and Acid: Like other acetals and orthoesters, this compound is sensitive to hydrolysis, a reaction catalyzed by the presence of acid.[2][3][4] Even trace amounts of acidic impurities or atmospheric moisture can significantly accelerate its decomposition, especially at elevated temperatures.
Q4: How can I prevent the thermal decomposition of this compound in my experiments?
Preventing thermal decomposition involves a multi-faceted approach:
-
Temperature Control: Whenever possible, maintain reaction and storage temperatures below 120 °C.
-
Moisture Control: Due to its moisture sensitivity, handle and store this compound under anhydrous (dry) conditions.[1] The use of desiccants in storage containers is recommended.
-
pH Control: The presence of acidic impurities can catalyze hydrolysis. Ensuring a neutral or slightly basic environment can enhance stability. The use of acid scavengers may be beneficial.
-
Use of Stabilizers: In situations where high temperatures are unavoidable, the addition of specific stabilizers, such as antioxidants or radical scavengers, could potentially inhibit decomposition pathways.
Q5: What are the observable signs of this compound decomposition?
Decomposition may be indicated by:
-
A change in the physical appearance or color of the liquid.
-
The presence of unexpected peaks in analytical data, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra.
-
A decrease in the expected yield of your desired product.
-
A noticeable change in the odor of the reaction mixture, potentially due to the formation of volatile esters like ethyl acetate and ethyl formate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield when using this compound at high temperatures. | Thermal decomposition of the reagent. | 1. Lower the reaction temperature if the protocol allows. 2. Conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). 3. Consider adding a high-boiling point, non-reactive solvent to moderate the temperature. 4. Screen for potential thermal stabilizers (see Experimental Protocol below). |
| Appearance of impurity peaks corresponding to ethyl acetate and/or ethyl formate in GC-MS analysis. | Decomposition of this compound. | 1. Confirm the identity of the impurities using reference standards. 2. Implement the preventative measures outlined in the FAQs, such as stringent moisture control and the use of acid scavengers. 3. Purify the this compound before use if acidic impurities are suspected. |
| Inconsistent reaction outcomes with different batches of this compound. | Varying levels of moisture or acidic impurities in the batches. | 1. Titrane each batch to determine the water content. 2. Test the pH of each batch. 3. Store all batches under identical, controlled, anhydrous conditions. 4. Consider purifying the reagent before use to ensure consistency. |
| Reaction mixture turns acidic over time when heated with this compound. | Hydrolysis of this compound leading to the formation of acetic acid and ethanol. | 1. Add a non-nucleophilic, sterically hindered base (e.g., proton sponge) or an acid scavenger to the reaction mixture. 2. Ensure all reactants and solvents are thoroughly dried before the reaction. |
Experimental Protocols
Protocol for Screening Stabilizers for this compound
This protocol outlines a general procedure for testing the efficacy of various stabilizers in preventing the thermal decomposition of this compound.
1. Materials and Reagents:
-
This compound (high purity)
-
Candidate stabilizers (e.g., Acid Scavengers: Calcium Carbonate, Magnesium Oxide; Antioxidants: Butylated Hydroxytoluene (BHT), Vitamin E)
-
Anhydrous solvent (e.g., Toluene, high-boiling point silicone oil)
-
Internal standard for GC analysis (e.g., Dodecane)
-
Reaction vials with septa
-
Heating block or oil bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
2. Experimental Procedure:
-
Preparation of Samples:
-
In a series of clean, dry reaction vials, add a known amount of this compound.
-
To each vial, add a specific concentration of a candidate stabilizer (e.g., 0.1%, 0.5%, 1.0% w/w). Include a control vial with no stabilizer.
-
Add a known amount of the internal standard to each vial for quantitative analysis.
-
If using a solvent, add it to each vial to achieve the desired concentration.
-
Seal the vials tightly with septa and purge with an inert gas (e.g., argon or nitrogen).
-
-
Thermal Stress Testing:
-
Place the vials in a heating block or oil bath pre-heated to a temperature known to cause decomposition (e.g., 130 °C).
-
Maintain the temperature for a set period (e.g., 1, 2, 4, 8 hours).
-
At each time point, remove a vial from the heat and allow it to cool to room temperature.
-
-
Analysis:
-
GC-MS Analysis:
-
Dilute an aliquot of the sample from each vial with a suitable solvent (e.g., dichloromethane).
-
Inject the diluted sample into the GC-MS.
-
Identify and quantify the peaks corresponding to this compound, ethyl acetate, ethyl formate, and the internal standard.
-
-
NMR Analysis:
-
Take an aliquot of the sample from each vial and dissolve it in a deuterated solvent (e.g., CDCl3).
-
Acquire a proton (¹H) NMR spectrum.
-
Integrate the characteristic peaks for this compound and its decomposition products to determine their relative concentrations.
-
-
3. Data Presentation:
Summarize the quantitative data from the GC-MS and NMR analyses in the following tables:
Table 1: GC-MS Quantification of this compound and Decomposition Products
| Stabilizer | Concentration (% w/w) | Heating Time (h) | This compound (%) | Ethyl Acetate (%) | Ethyl Formate (%) |
| Control | 0 | 1 | |||
| Control | 0 | 2 | |||
| Stabilizer A | 0.1 | 1 | |||
| Stabilizer A | 0.1 | 2 | |||
| ... | ... | ... |
Table 2: ¹H NMR Quantification of this compound Decomposition
| Stabilizer | Concentration (% w/w) | Heating Time (h) | % Decomposition |
| Control | 0 | 1 | |
| Control | 0 | 2 | |
| Stabilizer A | 0.1 | 1 | |
| Stabilizer A | 0.1 | 2 | |
| ... | ... | ... |
Visualizations
Decomposition Pathway of this compound
Caption: Proposed decomposition pathways of this compound.
Experimental Workflow for Stabilizer Screening
Caption: Workflow for screening this compound stabilizers.
References
Safe handling and quenching of Diethoxymethyl acetate reactions
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and quenching of reactions involving Diethoxymethyl acetate (B1210297) (DEMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Diethoxymethyl acetate (DEMA)?
A1: this compound is a flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation.[1][3] Inhalation may cause respiratory irritation.[1][2] It is also sensitive to moisture and can decompose at temperatures above 120°C.
Q2: What personal protective equipment (PPE) should be worn when handling DEMA?
A2: Appropriate PPE includes flame-retardant lab coats, safety goggles or a face shield, and chemical-resistant gloves.[3] All handling of DEMA should be conducted in a well-ventilated chemical fume hood.[3]
Q3: How should I properly store this compound?
A3: DEMA should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3] It is also recommended to protect it from moisture.
Q4: What are the initial steps to take in case of a small spill of DEMA?
A4: For a small spill, ensure the area is well-ventilated and eliminate all ignition sources. Absorb the spill with an inert material such as sand or vermiculite, and place it in a sealed container for proper waste disposal.[3] Avoid breathing vapors and ensure skin and eye contact is prevented.
Q5: Can I quench a reaction containing DEMA with water directly?
A5: It is not recommended to quench a reaction mixture containing potentially unreacted reagents directly with water, especially if reactive metals or organometallics were used in preceding steps. A more controlled method is to first add a less reactive protic solvent, such as isopropanol, to quench any highly reactive species before the addition of water.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete. | Insufficient exclusion of moisture. DEMA is moisture-sensitive, and water can interfere with many reactions. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low reaction temperature. | If the protocol allows, consider moderately increasing the reaction temperature. Note that DEMA decomposes above 120°C. | |
| Formation of unexpected byproducts. | Decomposition of DEMA at elevated temperatures. | Maintain strict temperature control. DEMA can decompose to ethyl acetate and ethyl formate (B1220265) at high temperatures. |
| Side reactions due to residual acidic or basic impurities. | Ensure the purity of your starting materials and solvents. | |
| Difficulty in separating the product from the reaction mixture during workup. | Emulsion formation during aqueous extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion and decrease the solubility of the organic product in the aqueous phase. |
| Product has some water solubility. | If the product is suspected to be partially soluble in the aqueous layer, perform multiple extractions with the organic solvent and combine the organic layers. | |
| The quenched reaction mixture becomes acidic. | Hydrolysis of the acetate group of DEMA or other esters present. | Neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. |
Experimental Protocols
General Protocol for a Reaction Quenching and Aqueous Workup
This protocol is a general guideline for quenching a reaction where DEMA has been used as a reagent or solvent. The specific details may need to be adjusted based on the scale of the reaction and the other reagents present.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This helps to control any exothermic processes during quenching.
-
Initial Quenching (optional, but recommended for reactive reagents): Slowly add a less reactive alcohol, such as isopropanol, dropwise to the cooled reaction mixture with vigorous stirring. Continue the addition until any observed gas evolution or exotherm subsides.
-
Aqueous Quench: Slowly and carefully add deionized water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture while maintaining cooling and stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic extracts.
-
Washing:
-
Wash the combined organic layers with deionized water to remove water-soluble impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 14036-06-7 | |
| Molecular Formula | C₇H₁₄O₄ | |
| Molecular Weight | 162.18 g/mol | |
| Boiling Point | 170-172 °C | |
| Density | 0.993 g/mL at 25 °C | [2] |
| Flash Point | 27 °C (80.6 °F) | [2] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Decision workflow for quenching a this compound reaction.
References
Validation & Comparative
A Comparative Guide to Diethoxymethyl Acetate and Triethyl Orthoformate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of heterocyclic scaffolds prevalent in pharmaceuticals, the choice of a one-carbon synthon for condensation reactions is a critical decision that influences reaction efficiency, substrate scope, and overall yield. Among the array of available reagents, diethoxymethyl acetate (B1210297) (DEMA) and triethyl orthoformate (TEOF) are two prominent options for introducing a formyl equivalent. This guide provides an objective comparison of their performance in condensation reactions, supported by experimental data, detailed methodologies, and mechanistic insights to inform reagent selection in drug development and synthetic chemistry.
At a Glance: Key Performance Metrics
While direct head-to-head comparative studies under identical conditions are scarce in the literature, a clear distinction in their reactivity and application focus can be drawn from available data. Triethyl orthoformate is a widely utilized and extensively documented reagent for a broad range of condensation reactions, often favored for its reliability and versatility. Diethoxymethyl acetate, while also effective, appears in more specialized applications, with its acetate moiety potentially influencing its reactivity profile.
| Feature | This compound (DEMA) | Triethyl Orthoformate (TEOF) |
| General Reactivity | Moderately reactive, the acetate group may act as a leaving group under certain conditions. | Moderately reactive, typically requiring acid catalysis for activation.[1] |
| Typical Applications | Synthesis of nucleosides, purines, and benzimidazoles.[2] | Broad applicability in the synthesis of benzimidazoles, benzoxazoles, quinazolines, and other heterocycles.[3][4] |
| Catalyst Requirement | Often used in the presence of an acid or can be self-catalyzed under thermal conditions. | Frequently requires a Brønsted or Lewis acid catalyst to facilitate the reaction.[1][5] |
| Byproducts | Ethanol (B145695) and acetic acid. | Ethanol.[6] |
Data Presentation: Performance in Heterocycle Synthesis
The following tables summarize representative data for the use of each reagent in the synthesis of nitrogen-containing heterocycles.
Table 1: Performance of this compound in Condensation Reactions
| Product | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine | 5-Amino-6-ribitylaminouracil hydrochloride | Not specified | Not specified | [2] |
| D-Mannosyl, D-galactosyl, and D-glucosyl theophylline (B1681296) nucleosides | 4-Amino-5-glycosylideneimino-1,3-dimethyluracil | Not specified | Not specified | [2] |
| 2-(Diethoxymethyl)-1H-benzimidazole | o-Phenylenediamine, Ethyl diethoxyacetate* | Ethanol, reflux | Not specified | [5] |
*Ethyl diethoxyacetate is a structurally related precursor to DEMA and its reactivity is expected to be comparable.
Table 2: Performance of Triethyl Orthoformate in Condensation Reactions
| Product | Substrates | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Substituted Benzoxazoles | 2-Aminophenol (B121084), Aldehydes | Brønsted acidic ionic liquid gel, 130 °C, solvent-free | 5 h | 89-98% | [7][8] |
| 2,4-Disubstituted Quinazolines | 2-Aminoaryl ketones | Solvent and catalyst-free, 100 °C | 90-120 min | 88-94% | [3] |
| 4(3H)-Quinazolinones | Anthranilic acid, Amines | Various catalysts (e.g., Zn(ClO₄)₂, I₂), reflux or RT | 15 min - 8 h | 67-98% | [3] |
| 1-Aryl-1H-tetrazoles | Aromatic amines, TMSA | FeCl₃ | Not specified | High | [3] |
| N,N'-Diarylformamidines | Aromatic amines | Nanoporous TiO₂ | Short | Very good | [3] |
Reaction Mechanisms and Workflows
The efficacy of both this compound and triethyl orthoformate in condensation reactions stems from their ability to act as electrophilic one-carbon synthons. Their reaction mechanisms, while similar in principle, are subtly influenced by their distinct leaving groups.
Triethyl Orthoformate: Acid-Catalyzed Activation
The condensation reaction with triethyl orthoformate is typically initiated by an acid catalyst, which protonates one of the ethoxy groups, facilitating its departure as ethanol and generating a highly reactive diethoxycarbenium ion. This electrophile is then attacked by a nucleophile, such as the amino group of a 2-aminophenol. Subsequent elimination of a second molecule of ethanol and cyclization leads to the final heterocyclic product.[5]
Caption: Acid-catalyzed condensation with TEOF.
This compound: A Plausible Mechanism
For this compound, a similar acid-catalyzed pathway is plausible. Protonation of the acetate carbonyl oxygen would enhance the electrophilicity of the central carbon. Nucleophilic attack by an amine would then lead to the expulsion of acetic acid and ethanol, followed by cyclization. Alternatively, under thermal conditions, the acetate group itself could serve as a leaving group.
Caption: Plausible mechanism for DEMA condensation.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-substituted benzoxazoles, a common class of heterocycles, using triethyl orthoformate. A hypothetical protocol for this compound is also provided, based on typical reaction conditions for similar transformations.
Protocol 1: Synthesis of 2-Phenylbenzoxazole using Triethyl Orthoformate
This protocol is adapted from a literature procedure employing a Brønsted acidic ionic liquid gel as a catalyst.[7][8]
Materials:
-
2-Aminophenol (0.119 g, 1 mmol)
-
Benzaldehyde (0.106 g, 1 mmol)
-
Triethyl orthoformate (can be used as a reactant and solvent)
-
Brønsted acidic ionic liquid gel (0.010 g, 1.0 mol %)
-
Ethyl acetate
-
Anhydrous MgSO₄
Equipment:
-
5 mL reaction vessel
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 5 mL reaction vessel, add 2-aminophenol, benzaldehyde, and the Brønsted acidic ionic liquid gel catalyst.
-
Heat the reaction mixture to 130 °C with stirring under solvent-free conditions for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and dissolve it in 10 mL of ethyl acetate.
-
Separate the catalyst by centrifugation or filtration.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Hypothetical Synthesis of a 2-Substituted Benzoxazole using this compound
This hypothetical protocol is based on general procedures for benzoxazole synthesis.
Materials:
-
2-Aminophenol (1 mmol)
-
This compound (1.1 mmol)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Na₂SO₄
Equipment:
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-aminophenol and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of ethanol/water in the Dean-Stark trap.
-
Continue refluxing until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
Both this compound and triethyl orthoformate are valuable reagents for the synthesis of heterocyclic compounds via condensation reactions. Triethyl orthoformate is a well-established, versatile, and widely documented reagent with broad applicability, particularly when acid catalysis is employed. This compound, while less commonly reported, offers an alternative one-carbon synthon, with its reactivity potentially modulated by the acetate functionality.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and tolerance to potential byproducts. For routine and well-precedented transformations, triethyl orthoformate is a reliable choice. For more specialized applications or where modulation of reactivity is desired, this compound may present a viable alternative that warrants further investigation. This guide provides a foundation for researchers to make informed decisions in the selection of an appropriate one-carbon synthon for their synthetic endeavors in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diethoxymethyl Acetate and Dimethylformamide Dimethyl Acetal (DMF-DMA) for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the myriad of available options, Diethoxymethyl acetate (B1210297) and Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA) are two versatile reagents frequently employed for formylation, functional group protection, and the synthesis of heterocyclic scaffolds. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
Diethoxymethyl acetate and DMF-DMA, while both serving as one-carbon synthons, exhibit distinct reactivity profiles, substrate compatibility, and reaction byproducts, making them suitable for different synthetic applications. DMF-DMA is a highly reactive and widely used reagent for the formylation of a broad range of nucleophiles, including active methylene (B1212753) compounds and amines, and is a cornerstone in the synthesis of numerous heterocyclic systems.[1][2] Its high reactivity, however, can sometimes lead to a lack of selectivity with multifunctional substrates.
This compound, on the other hand, often serves as a milder alternative. While less ubiquitously documented in the literature for the same breadth of applications as DMF-DMA, it has proven effective in the synthesis of specific classes of compounds, such as nucleosides and chromones, under relatively gentle conditions.[3] The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, desired reaction conditions, and tolerance for byproducts.
Chemical Properties and Reactivity
A fundamental understanding of the chemical properties of each reagent is crucial for predicting their behavior in a reaction. The following table summarizes the key physical and chemical properties of this compound and DMF-DMA.
| Property | This compound | Dimethylformamide Dimethyl Acetal (DMF-DMA) |
| CAS Number | 14036-06-7[4] | 4637-24-5[5] |
| Molecular Formula | C₇H₁₄O₄ | C₅H₁₃NO₂[5] |
| Molecular Weight | 162.18 g/mol | 119.16 g/mol [5] |
| Appearance | Colorless liquid[4] | Colorless to pale yellow liquid[5] |
| Boiling Point | 170-172 °C[6] | 102-103 °C[7] |
| Density | 0.993 g/mL at 25 °C | 0.895 g/cm³ at 20 °C[8] |
| Solubility | Soluble in organic solvents[4] | Soluble in most organic solvents; hydrolyzes in water[7] |
| Reactivity | Electrophilic; reacts with nucleophiles. Sensitive to moisture.[6] | Highly electrophilic; potent methylating and formylating agent.[7] Reacts readily with active methylene compounds and amines.[9] |
| Primary Byproducts | Ethanol, Acetic Acid | Methanol, Dimethylamine |
| Handling | Flammable, irritant.[4] | Flammable, toxic, moisture-sensitive.[5] |
Performance Comparison in Key Synthetic Applications
The utility of a reagent is best assessed by its performance in specific chemical transformations. This section compares this compound and DMF-DMA in the context of formylation of active methylene compounds and the synthesis of heterocyclic systems.
Formylation of Active Methylene Compounds
Both reagents can act as formylating agents for compounds containing an active methylene group, a key step in the synthesis of various intermediates.
This compound in the Synthesis of 3-(Polyhaloacyl)chromones:
In the synthesis of 3-(polyhaloacyl)chromones, this compound reacts with 2-hydroxy-ω-(polyhaloacyl)acetophenones. The reaction proceeds by heating the acetophenone (B1666503) derivative in this compound, which acts as both the reagent and the solvent.
| Substrate | Product | Reaction Conditions | Yield (%) |
| 2-Hydroxy-ω-(trifluoroacetyl)acetophenone | 3-(Trifluoroacetyl)chromone | 140-150 °C, 15-20 min | Good |
| 2-Hydroxy-ω-(trichloroacetyl)acetophenone | 3-(Trichloroacetyl)chromone | 140-150 °C, 15-20 min | Good |
DMF-DMA in the Synthesis of Enaminones:
DMF-DMA is widely used to formylate active methylene compounds, such as ketones, to produce enaminones, which are versatile intermediates in heterocyclic synthesis.
| Substrate | Product | Reaction Conditions | Yield (%) |
| Acetophenone | 3-Dimethylamino-1-phenyl-2-propen-1-one | Toluene, reflux | High |
| Cyclohexanone | 2-(Dimethylaminomethylene)cyclohexanone | Neat, 80 °C | High |
Synthesis of Heterocyclic Compounds
The construction of heterocyclic rings is a cornerstone of medicinal chemistry and drug development. Both reagents serve as valuable C1 synthons in these syntheses.
This compound in the Synthesis of Purines:
This compound has been utilized in the synthesis of purine (B94841) derivatives. For instance, it reacts with 5-amino-6-ribitylaminouracil hydrochloride to yield a purine precursor.
DMF-DMA in the Synthesis of Pyrimidines:
DMF-DMA is a key reagent in the multicomponent synthesis of pyrimidines. It reacts with a ketone and an ammonium (B1175870) salt under metal-free conditions to afford a wide range of substituted pyrimidines.[10] This method is valued for its use of simple starting materials and broad substrate scope.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents.
Protocol 1: Synthesis of 3-(Polyhaloacyl)chromones using this compound
This protocol is adapted from the synthesis of 3-(polyhaloacyl)chromones.[3]
Materials:
-
2-Hydroxy-ω-(polyhaloacyl)acetophenone (1.0 eq)
-
This compound (acts as solvent and reagent)
Procedure:
-
In a round-bottom flask, dissolve the 2-hydroxy-ω-(polyhaloacyl)acetophenone in this compound.
-
Heat the reaction mixture to 140-150 °C and maintain for 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by standard workup procedures, which may include removal of excess reagent under reduced pressure and purification by recrystallization or column chromatography.
Protocol 2: General Protocol for Formylation of an Active Methylene Compound using DMF-DMA
This protocol provides a general methodology for the formylation of a ketone to form an enaminone.[11]
Materials:
-
Active methylene compound (e.g., ketone) (1.0 eq)
-
DMF-DMA (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., toluene, xylene) (optional, the reaction can be run neat)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound.
-
If using a solvent, add the anhydrous solvent.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Add DMF-DMA to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to the reflux temperature of the solvent).
-
Monitor the progress of the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and volatile byproducts (methanol and dimethylamine) under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Visualization of Reaction Pathways
Reaction of this compound in Chromone Synthesis
Caption: General workflow for the synthesis of 3-(polyhaloacyl)chromones using this compound.
Reaction of DMF-DMA with an Active Methylene Compound
Caption: Generalized workflow for heterocycle synthesis using DMF-DMA.
Conclusion
Both this compound and DMF-DMA are valuable reagents in the synthetic chemist's toolbox, each with its own set of advantages and ideal applications. DMF-DMA stands out for its high reactivity and broad utility in formylation and heterocyclic synthesis, making it a go-to reagent for many transformations.[5][12] Its potency, however, necessitates careful control of reaction conditions to ensure selectivity.
This compound offers a milder alternative, particularly suitable for substrates that may be sensitive to the more aggressive nature of DMF-DMA. While its applications are less extensively documented, its utility in specific syntheses, such as those of chromones and nucleosides, highlights its potential for specialized applications where gentle conditions are paramount.[6]
The choice between these two reagents should be guided by a thorough consideration of the substrate's properties, the desired reaction outcome, and the overall synthetic strategy. For rapid and efficient formylation of a wide range of substrates, DMF-DMA is often the superior choice. For transformations requiring milder conditions and for specific synthetic targets where its efficacy has been demonstrated, this compound presents a valuable alternative. As the demand for more complex and finely-tuned molecules in drug discovery and materials science continues to grow, a nuanced understanding of the reactivity and applications of such reagents will be increasingly critical.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. guidechem.com [guidechem.com]
- 5. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 14036-06-7 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]
- 9. DMF-DMA | 4637-24-5 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]
Diethoxymethyl Acetate as an Electrophilic One-Carbon Source: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group is a fundamental transformation in organic synthesis, pivotal for the construction of a vast array of pharmaceuticals, agrochemicals, and other functional molecules. The choice of an electrophilic one-carbon source is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of Diethoxymethyl acetate (B1210297) (DEMA) with other common electrophilic one-carbon sources.
Performance Comparison of Electrophilic One-Carbon Sources
Diethoxymethyl acetate serves as a stable and effective reagent for the introduction of a formyl group equivalent. Its reactivity is compared here with several other widely used formylating agents. The choice of reagent is highly dependent on the substrate and desired reaction conditions.
| Reagent/Method | Typical Substrates | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| This compound (DEMA) | Amines, active methylene (B1212753) compounds, phenols | Neutral to mildly acidic or basic, often requires heating | Moderate to Good | Stable, easy to handle liquid | May require elevated temperatures; limited direct comparative data available |
| Triethyl Orthoformate | Amines, active methylene compounds | Acidic catalysis (e.g., p-TsOH), often requires heating and removal of ethanol (B145695) byproduct | Good to Excellent | Readily available, cost-effective | Often requires acid catalysis and harsher conditions |
| Vilsmeier-Haack Reagent (DMF/POCl₃) | Electron-rich aromatic and heteroaromatic compounds | Mild (0 °C to 100 °C) | Good to Excellent[1] | Highly effective for electron-rich systems, versatile | Reagents are corrosive and moisture-sensitive, stoichiometric use of POCl₃ |
| Gattermann-Koch Reaction (CO/HCl/Lewis Acid) | Benzene, alkylbenzenes | High pressure of CO and HCl, strong Lewis acid catalyst | Good | Direct formylation of simple arenes | Not suitable for phenols, anilines, or many heterocycles; requires specialized high-pressure equipment |
| Duff Reaction (Hexamethylenetetramine) | Phenols and other electron-rich aromatics | Acidic medium (e.g., glycerol/boric acid, TFA), heating | Moderate | Ortho-selective for phenols | Often results in moderate yields, mechanism can be complex |
| Formyl Acetate (in situ) | Amines, alcohols | Mild, often at low temperatures (-20 °C to RT) | Excellent | Highly reactive, very short reaction times | Unstable, must be generated in situ, sensitive to moisture |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic procedures. Below are representative experimental protocols for formylation reactions using this compound and a selection of its alternatives.
Protocol 1: Synthesis of Theophylline (B1681296) Nucleosides using this compound
This protocol is based on the DEMA-induced cyclization of glycosylideneiminouracils for the synthesis of nucleoside analogs.[2]
Materials:
-
4-Amino-5-glycosylideneimino-1,3-dimethyluracil
-
This compound (DEMA)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil in an anhydrous solvent, add an excess of this compound.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess DEMA under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the theophylline nucleoside.
Protocol 2: N-Formylation of Aniline with Triethyl Orthoformate
This protocol describes a typical procedure for the N-formylation of a primary amine using triethyl orthoformate.[3][4]
Materials:
-
Aniline
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the aniline, an excess of triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in toluene (B28343).
-
Heat the mixture to reflux. Ethanol will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue refluxing for 4-9 hours until the starting amine is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Evaporate the toluene and excess triethyl orthoformate under reduced pressure to yield the N-formylaniline, which is often of sufficient purity for subsequent steps.
Protocol 3: Vilsmeier-Haack Formylation of Indole (B1671886)
This protocol outlines the formylation of an electron-rich heterocycle using the Vilsmeier-Haack reagent.[1][5][6][7]
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Sodium acetate solution
Procedure:
-
In a flask cooled to 0 °C, add N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0 °C to form the Vilsmeier reagent.
-
Add a solution of indole in DMF to the freshly prepared Vilsmeier reagent.
-
Allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by pouring it into ice-cold water.
-
Neutralize the acid by adding a solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure to obtain indole-3-carbaldehyde.
Visualizations: Reaction Pathways and Workflows
Reaction Mechanism: DEMA in Heterocycle Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 96 14036-06-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Yield Analysis of 2'-O-Protecting Groups in Nucleoside Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the intricate field of nucleoside chemistry and oligonucleotide synthesis, the selection of an appropriate 2'-hydroxyl protecting group is a critical determinant of overall yield and purity. This guide provides a comparative analysis of Diethoxymethyl acetate (B1210297) and other common alternatives for the 2'-O-protection of nucleosides, supported by experimental data and detailed protocols.
While Diethoxymethyl acetate is utilized in certain nucleoside modifications, specific yield data for its direct application as a 2'-hydroxyl protecting group is not extensively reported in peer-reviewed literature. Its primary documented use appears to be in cyclization reactions of nucleoside precursors.[1] This guide, therefore, focuses on a comparative analysis of well-established and widely used 2'-O-protecting groups for which robust yield data and experimental protocols are available. The alternatives discussed—tert-butyldimethylsilyl (TBDMS), and Pivaloyloxymethyl (PivOM)—serve as industry benchmarks for efficiency and reliability in nucleoside synthesis.
Comparative Yield Analysis
The efficiency of a 2'-hydroxyl protecting group strategy is multifaceted, encompassing not only the yield of the initial protection step but also its stability throughout the subsequent stages of oligonucleotide synthesis and the efficiency of its eventual removal. The following table summarizes the available yield data for the 2'-O-protection step of common nucleosides with widely used protecting groups. It is important to note that yields can vary depending on the specific nucleoside, reaction conditions, and scale.
| Protecting Group | Nucleoside | Reagents | Solvent | Typical Yield (%) | Reference |
| TBDMS | Uridine (B1682114) | TBDMS-Cl, Imidazole (B134444) | DMF | ~70-90% | Ogilvie et al. |
| TBDMS | Adenosine | TBDMS-Cl, Imidazole | DMF | ~60-80% | Ogilvie et al. |
| PivOM | Various | PivOM-Cl, Base | Acetonitrile | High | Lavergne et al. |
Note: Specific yield percentages for the 2'-O-PivOM protection step are not always explicitly reported as a standalone value, but the overall efficiency of RNA synthesis using PivOM chemistry is noted to be high.[2] The TBDMS group, extensively studied by Ogilvie and coworkers, has well-documented procedures with consistently high yields.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are established protocols for the 2'-O-protection of uridine using the TBDMS group.
Protocol 1: 2'-O-tert-Butyldimethylsilyl (TBDMS) Protection of Uridine
This procedure outlines the selective protection of the 2'-hydroxyl group of uridine using tert-butyldimethylsilyl chloride.
Materials:
-
Uridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of uridine in anhydrous DMF, add imidazole (typically 1.5-2.0 equivalents).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (typically 1.1-1.2 equivalents) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2'-O-TBDMS-uridine.
Visualization of Key Processes
To further elucidate the experimental workflows and logical relationships in nucleoside synthesis, the following diagrams are provided.
Caption: General workflow for RNA synthesis highlighting the 2'-O-protection step.
Caption: Factors influencing the choice of a 2'-O-protecting group.
References
- 1. 酢酸ジエトキシメチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Validation of Synthetic Methods: Diethoxymethyl Acetate for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving high yields and minimizing side reactions. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to withstand incompatible reaction conditions. Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a reagent for the introduction of the ethoxymethyl (EOM) ether, a valuable protecting group for alcohols. This guide provides an objective comparison of DEMA's performance with other widely used alcohol protecting group strategies, supported by available experimental data and detailed methodologies.
Introduction to Alcohol Protecting Groups
A protecting group is a molecular entity that is selectively introduced to a reactive functional group to render it inert to a specific set of chemical transformations. After the desired reaction is complete, the protecting group must be removed under mild conditions, regenerating the original functional group without affecting the rest of the molecule. The choice of a protecting group is a critical decision in synthetic planning, governed by factors such as the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and its orthogonality with other protecting groups present in the molecule.
This guide focuses on the validation of Diethoxymethyl acetate as a reagent for the ethoxymethylation of alcohols and compares its utility against three other workhorses in the field of alcohol protection:
-
Methoxymethyl (MOM) ethers: Introduced using reagents like methoxymethyl chloride (MOM-Cl) or methoxymethyl acetate.
-
tert-Butyldimethylsilyl (TBS) ethers: Formed by the reaction of alcohols with tert-butyldimethylsilyl chloride (TBS-Cl).
-
Benzyl (B1604629) (Bn) ethers: Typically introduced using benzyl bromide (BnBr).
Comparison of Performance: this compound vs. Alternatives
Table 1: Protection of Alcohols - A Comparative Overview
| Protecting Group | Reagent | Typical Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) |
| EOM | This compound | Phenols, Primary Alcohols | Lewis Acid (e.g., ZnCl₂) | Dichloromethane (B109758) | Room Temp. | 3 - 16 h | 66 - 81 |
| MOM | Methoxymethyl chloride | Primary & Secondary Alcohols | DIPEA | Dichloromethane | 0 - 25 | 4 - 18 h | 90 - 98[1] |
| TBS | TBS-Cl | Primary & Secondary Alcohols | Imidazole (B134444) | DMF | Room Temp. | 5 min - 18 h | 88 - 98[2] |
| Bn | Benzyl bromide | Primary & Secondary Alcohols | NaH | THF | 0 - Room Temp. | 4.5 h | 98[3] |
Table 2: Deprotection of Common Alcohol Protecting Groups
| Protecting Group | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| EOM/MOM | Acidic Hydrolysis (e.g., HCl) | Methanol/Water | Varies | 3 - 8 h | 89 - 93[1] |
| TBS | TBAF | THF | Room Temp. | 15 min - 16 h | 70 - 100[2] |
| Bn | H₂, Pd/C | Ethanol/EtOAc | Room Temp. | 30 min - 30 h | 82 - 98[3] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the protection of alcohols using this compound and its alternatives.
Protocol 1: Ethoxymethylation of an Alcohol using this compound (General Procedure)
This protocol is based on the analogous methoxymethylation reaction.
-
Materials:
-
Alcohol (1.0 eq)
-
This compound (10.0 eq)
-
Zinc chloride etherate (catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the alcohol in anhydrous dichloromethane, add this compound.
-
Add a catalytic amount of zinc chloride etherate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
-
Protocol 2: Methoxymethylation of an Alcohol using Methoxymethyl Chloride
-
Materials:
-
Alcohol (1.0 eq)
-
Methoxymethyl chloride (MOM-Cl, 1.5 - 3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 - 4.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the alcohol in anhydrous dichloromethane, add DIPEA and cool the mixture to 0 °C.
-
Add MOM-Cl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Silylation of an Alcohol using tert-Butyldimethylsilyl Chloride
-
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 - 1.5 eq)
-
Imidazole (2.0 - 2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the alcohol in anhydrous DMF, add imidazole and TBS-Cl.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Benzylation of an Alcohol using Benzyl Bromide
-
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 1.1 - 1.5 eq, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr, 1.1 - 1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in THF dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add BnBr dropwise and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of alcohol protection and deprotection, as well as the reaction mechanism for the ethoxymethylation using this compound.
Caption: A generalized workflow illustrating the key stages of alcohol protection and deprotection in a synthetic sequence.
Caption: A simplified representation of the proposed Lewis acid-catalyzed mechanism for the formation of an ethoxymethyl (EOM) ether from an alcohol and this compound.
Conclusion
This compound presents a viable option for the protection of alcohols as their ethoxymethyl ethers, particularly for phenols and primary alcohols. The use of a Lewis acid catalyst allows for relatively mild reaction conditions. However, when compared to more established methods, there is a noticeable lack of comprehensive data on its performance across a diverse range of substrates.
-
MOM ethers are a very similar and well-documented alternative, although the use of MOM-Cl raises safety concerns due to its carcinogenic nature.
-
TBS ethers offer a robust and orthogonal protection strategy, with a wealth of data supporting their use with a wide variety of alcohols and their selective cleavage using fluoride (B91410) ions.
-
Benzyl ethers provide excellent stability to a broad range of reaction conditions and are a preferred choice when harsh acidic or basic conditions are anticipated, with deprotection typically achieved through hydrogenolysis.
The selection of the most appropriate protecting group strategy will ultimately depend on the specific requirements of the synthetic route, including the nature of the substrate, the planned subsequent reactions, and the desired orthogonality. While this compound is a useful tool in the synthetic chemist's toolbox, researchers should carefully consider the available data and the well-established alternatives before its implementation.
References
Diethoxymethyl Acetate: A Superior Acetal for Alcohol Protection in Complex Synthesis
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious selection of protecting groups is paramount. For the temporary masking of hydroxyl functionalities, acetals are a widely employed class of protecting groups, valued for their stability in basic and neutral media and their susceptibility to cleavage under acidic conditions. Among the various acetal-forming reagents, Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a compelling alternative to more conventional acetals, offering distinct advantages in terms of reactivity and ease of use. This guide provides a comprehensive comparison of Diethoxymethyl acetate with other common acetals, supported by experimental data and detailed protocols to inform the strategic choices of researchers, scientists, and drug development professionals.
Enhanced Reactivity of this compound
The primary advantage of this compound lies in its enhanced reactivity compared to standard dialkyl acetals such as dimethyl acetal (B89532) and diethyl acetal. This heightened reactivity can be attributed to the presence of the acetate group, which functions as a superior leaving group compared to the corresponding alkoxides. In the acid-catalyzed formation of the acetal, the protonation of the acetate oxygen and its subsequent departure as acetic acid is a more facile process than the expulsion of an alcohol molecule. This often translates to milder reaction conditions, shorter reaction times, and higher yields in the protection of alcohols.
One qualitative comparison highlights that methoxymethyl acetate is a more effective protecting agent than formaldehyde (B43269) dimethyl acetal (methylal) precisely because the acetate anion (CH₃COO⁻) is a significantly better leaving group than the methoxide (B1231860) anion (CH₃O⁻). This principle extends to this compound, where the departure of acetic acid drives the reaction forward more efficiently than the departure of ethanol (B145695) in the case of triethyl orthoformate, a common reagent for forming diethyl acetals.
Comparative Performance Data
While direct, side-by-side quantitative comparisons of this compound with a broad range of other acetals are not extensively documented in a single source, the available data and established principles of organic chemistry allow for a clear assessment of its performance. The following tables summarize the expected performance of DEMA in comparison to other common acetal protecting groups based on typical reaction conditions and known reactivity trends.
Table 1: Comparison of Reaction Conditions for Alcohol Protection
| Protecting Group | Reagent | Typical Catalyst | Typical Conditions | Relative Reaction Rate |
| Diethoxymethyl | This compound | Lewis or Brønsted acid | Room temperature to mild heating | Fast |
| Dimethyl Acetal | 2,2-Dimethoxypropane | p-Toluenesulfonic acid (p-TsOH) | Reflux | Moderate |
| Diethyl Acetal | Triethyl orthoformate | Acid catalyst | Reflux with removal of ethanol | Moderate |
| 1,3-Dioxolane | Ethylene glycol | Acid catalyst | Azeotropic removal of water | Moderate to Slow |
| 1,3-Dioxane | 1,3-Propanediol | Acid catalyst | Azeotropic removal of water | Slow |
Table 2: Comparative Stability of Acetal Protecting Groups
| Protecting Group | Stability to Strong Bases (e.g., n-BuLi) | Stability to Nucleophiles (e.g., Grignard reagents) | Relative Stability to Acidic Hydrolysis |
| Diethoxymethyl | Stable | Stable | Less Stable |
| Dimethyl Acetal | Stable | Stable | Less Stable[1] |
| Diethyl Acetal | Stable | Stable | Less Stable |
| 1,3-Dioxolane | Stable | Stable | More Stable[2] |
| 1,3-Dioxane | Stable | Stable | More Stable[2] |
Note: The relative stability to acidic hydrolysis is a key consideration for deprotection. Acyclic acetals are generally less stable and therefore more easily cleaved under mild acidic conditions compared to their cyclic counterparts.[2]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. The following sections provide step-by-step procedures for the protection of a primary alcohol using this compound and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol using this compound
Objective: To protect a primary hydroxyl group as a diethoxymethyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous Lewis acid (e.g., Zinc chloride (ZnCl₂), 0.1 - 0.2 equiv) or a Brønsted acid (e.g., p-TsOH, catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous dichloromethane.
-
Add the Lewis or Brønsted acid catalyst to the solution and stir until it is fully dissolved or evenly suspended.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude diethoxymethyl-protected alcohol.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a Diethoxymethyl-Protected Alcohol
Objective: To remove the diethoxymethyl protecting group and regenerate the parent alcohol.
Materials:
-
Diethoxymethyl-protected alcohol (1.0 equiv)
-
Aqueous acetic acid (e.g., 80% acetic acid in water) or another dilute protic acid (e.g., 1M HCl)
-
Tetrahydrofuran (THF) or another suitable co-solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diethoxymethyl-protected alcohol in a mixture of THF and aqueous acetic acid.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizing the Chemistry: Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: Simplified mechanism for the acid-catalyzed protection of an alcohol with this compound.
Caption: Experimental workflow for the deprotection of a diethoxymethyl-protected alcohol.
Conclusion
This compound presents a valuable and often superior alternative to traditional acetal protecting groups for hydroxyl functionalities. Its enhanced reactivity, stemming from the excellent leaving group ability of the acetate moiety, allows for milder reaction conditions and potentially improved yields. This is particularly advantageous in the synthesis of complex molecules bearing sensitive functional groups. While acyclic acetals, including those derived from DEMA, are generally more labile to acidic conditions than their cyclic counterparts, this can be strategically employed for facile deprotection under mild conditions. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to effectively implement this compound in their synthetic strategies, ultimately contributing to more efficient and successful outcomes in drug discovery and development.
References
Diethoxymethyl Acetate as a Formaldehyde Equivalent: A Comparative Guide for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of a formaldehyde (B43269) equivalent is a critical decision in the synthesis of a vast array of organic molecules. While aqueous formaldehyde (formalin) and its polymeric form, paraformaldehyde, are traditional and widely used reagents, their handling and safety profiles present significant challenges. This guide provides an objective comparison of diethoxymethyl acetate (B1210297) (DEMAC) as a less hazardous and often more efficient alternative, with supporting experimental data and detailed protocols for its application in the Mannich reaction.
Diethoxymethyl acetate emerges as a promising alternative to conventional formaldehyde sources, offering advantages in terms of safety, handling, and, in some cases, reaction efficiency. This guide will delve into a direct comparison of DEMAC with paraformaldehyde and formalin, focusing on their application in the Mannich reaction—a cornerstone of carbon-carbon bond formation in organic synthesis.
Performance Comparison in the Mannich Reaction
The Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, is a key transformation in the synthesis of pharmaceuticals and natural products. The choice of formaldehyde source can significantly impact the reaction's outcome. Below is a comparative summary of the performance of this compound, paraformaldehyde, and formalin in this reaction, based on available literature.
| Formaldehyde Equivalent | Substrate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Hydroxy Aromatic Rings | Secondary Amines | Dimethylformamide (DMF) | Not Specified | Faster than paraformaldehyde | 90-99 | [1] |
| Paraformaldehyde | Acetophenone (B1666503) | Dimethylamine (B145610) HCl | 95% Ethanol (B145695) | Reflux | 2 | Not Specified | [2] |
| Formalin (37% aq. solution) | 1-(1-hydroxynaphthalen-2-yl)ethanone | Cyclic Secondary Amine | Benzene (B151609) | Reflux | 3 | Not Specified | [3] |
One study explicitly notes that the Mannich reaction using diethoxymethane (B1583516) (a related formaldehyde equivalent to DEMAC) is faster than when using paraformaldehyde. This is attributed to the in situ generation of ethanol as a byproduct, which can enhance the rate of aminomethylation.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. The following are representative experimental protocols for the Mannich reaction using each of the compared formaldehyde equivalents.
Protocol 1: Mannich Reaction of a Hydroxy Aromatic Compound using this compound
This protocol is a general procedure based on the successful aminomethylation of various hydroxy aromatic rings.[1]
Materials:
-
Hydroxy aromatic substrate (e.g., phenol, naphthol)
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the hydroxy aromatic substrate in dimethylformamide, add the secondary amine and this compound.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, starting from room temperature to gentle heating).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Mannich Reaction of Acetophenone using Paraformaldehyde
This classic protocol is adapted from a standard organic synthesis procedure.[2]
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).
-
Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux on a steam bath for 2 hours, during which the mixture should become a homogeneous solution.
-
If the solution is not clear, filter it while hot.
-
Transfer the clear solution to an Erlenmeyer flask and cool it in an ice bath.
-
Slowly add 300 mL of acetone to precipitate the product, β-dimethylaminopropiophenone hydrochloride.
-
Continue cooling in the ice bath for an additional hour to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash it with acetone.
-
The crude product can be recrystallized from hot 95% ethanol.
Protocol 3: Mannich Reaction of 1-(1-hydroxynaphthalen-2-yl)ethanone using Formalin
This protocol describes the aminomethylation of a naphthol derivative using an aqueous formaldehyde solution.[3]
Materials:
-
1-(1-hydroxynaphthalen-2-yl)ethanone
-
Aqueous formaldehyde solution (37% by weight)
-
Cyclic secondary amine (e.g., morpholine)
-
Benzene
-
96% Ethanol
Procedure:
-
A mixture of 1-(1-hydroxynaphthalen-2-yl)ethanone (3 mmol), the cyclic secondary amine (4 mmol), and aqueous formaldehyde solution (6 mmol) in benzene (10 mL) is heated at reflux for 3 hours.
-
After the reaction is complete, the organic solvent is removed under reduced pressure.
-
The remaining residue is recrystallized from 96% ethanol to yield the phenolic Mannich base.
Advantages and Disadvantages of Formaldehyde Equivalents
The choice of a formaldehyde source involves a trade-off between reactivity, safety, and ease of handling.
| Feature | This compound (DEMAC) | Paraformaldehyde | Formalin |
| Physical Form | Liquid | Solid | Aqueous Solution |
| Handling | Easy to handle and dispense as a liquid. | Solid, can be dusty and difficult to handle accurately on a small scale. | Liquid, but concentration can vary. |
| Solubility | Soluble in common organic solvents. | Insoluble in most organic solvents. | Miscible with water and some polar organic solvents. |
| Reactivity | Controlled release of formaldehyde under specific conditions. Can lead to faster reactions.[1] | Depolymerization required to release formaldehyde, can be slow. | Highly reactive, can lead to side reactions and polymerization. |
| Byproducts | Ethanol and acetic acid, generally benign and easily removable. | Water. | Water, methanol (B129727) (often present as a stabilizer). |
| Safety | Flammable liquid, but avoids the high toxicity of formaldehyde gas. | Solid, but can release formaldehyde gas, especially upon heating. | Contains a high concentration of formaldehyde, a known carcinogen, and is highly toxic.[4] |
Logical Workflow and Reaction Pathway
The selection of an appropriate formaldehyde equivalent is a critical step in planning a synthesis. The following diagram illustrates a decision-making workflow for this process.
References
Benchmarking Diethoxymethyl Acetate: A Comparative Guide to Cyclizing Agents in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. The choice of a cyclizing agent is pivotal to the success of these synthetic routes, influencing yield, reaction conditions, and scalability. This guide provides an objective comparison of Diethoxymethyl acetate (B1210297) (DEMA) against other common cyclizing agents, namely Triethyl orthoformate (TEOF) and Dimethylformamide dimethyl acetal (B89532) (DMFDMA), with a focus on their application in the synthesis of purine (B94841) derivatives, a class of compounds with significant therapeutic relevance.
This analysis is supported by experimental data from peer-reviewed literature to offer a clear benchmark of performance. The synthesis of theophylline (B1681296), a key therapeutic agent for respiratory diseases, from 5,6-diamino-1,3-dimethyluracil (B14760) serves as a primary case study for this comparison, illustrating the practical implications of selecting a particular cyclizing agent.
Performance Comparison of Cyclizing Agents
| Cyclizing Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Diethoxymethyl acetate (DEMA) | Imine of mannose and 4-amino-1,3-dimethyl-5-aminouracil | 7-(β-D-mannopyranosyl)theophylline | 62% | Not specified | [1] |
| Triethyl orthoformate (TEOF) | 5,6-diamino-1,3-diethyluracil | 1,3-diethylxanthine (B3062954) | 76% | Microwave irradiation, 5 min, 160°C | [2] |
| Formamide (B127407) | 5,6-diamino-1,3-dimethyluracil | Theophylline | Not specified | Not specified | [3] |
Note: The data presented is for the synthesis of theophylline or its direct precursors and derivatives. The variation in substrates and reaction conditions should be considered when comparing the yields.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for the synthesis of theophylline and its derivatives using different cyclizing agents.
Synthesis of 7-(β-D-mannopyranosyl)theophylline using this compound (DEMA)
This protocol is based on the DEMA-induced cyclization of a glycosylideneiminouracil.
Materials:
-
Imine of mannose and 4-amino-1,3-dimethyl-5-aminouracil
-
This compound (DEMA)
-
Appropriate solvent (e.g., DMF or similar)
Procedure:
-
The imine of mannose is reacted with this compound.
-
The reaction mixture is stirred under conditions suitable for cyclization.
-
The resulting product mixture contains 7-(β-D-mannopyranosyl)theophylline as the major product.
-
Isolation and purification of the major product yield 62% of 7-(β-D-mannopyranosyl)theophylline.[1]
Synthesis of 1,3-diethylxanthine using Triethyl Orthoformate (TEOF) under Microwave Irradiation
This protocol describes a rapid, microwave-assisted synthesis.
Materials:
-
5,6-diamino-1,3-diethyluracil
-
Triethyl orthoformate (TEOF)
Procedure:
-
A mixture of 1 g of 5,6-diamino-1,3-diethyluracil and 6 ml of triethyl orthoformate is placed in a 10 ml pressure tube with stirring.
-
The mixture is subjected to microwave irradiation for 5 minutes at 120 W, reaching a temperature of 160°C.[2]
-
The resulting yellow suspension is diluted with 50 ml of 2 N aqueous HCl solution.
-
After the addition of brine, the aqueous suspension is extracted three times with dichloromethane (B109758) (100 ml each).
-
The combined organic phases are dried over MgSO4 and concentrated under reduced pressure to yield 1,3-diethylxanthine (76% yield).[2]
Traube Synthesis of Theophylline using Formamide
The Traube method is a classical approach to synthesizing purine bases.
Materials:
-
5,6-diamino-1,3-dimethyluracil
-
Formamide
Procedure:
-
5,6-diamino-1,3-dimethyluracil is reacted with formamide.
-
The reaction mixture is heated to induce cyclization.
-
The product, theophylline, is isolated and purified from the reaction mixture.[3]
Mechanism of Action and Signaling Pathway Involvement
Theophylline and its derivatives, synthesized using cyclizing agents like this compound, are pharmacologically active primarily due to their role as phosphodiesterase (PDE) inhibitors.[4] PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, theophylline increases intracellular levels of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects, including smooth muscle relaxation (bronchodilation) and reduced inflammation.[4] This mechanism is central to its therapeutic use in respiratory diseases.
The following diagram illustrates the phosphodiesterase signaling pathway and the inhibitory action of theophylline.
Caption: Phosphodiesterase signaling pathway and the inhibitory effect of theophylline.
Conclusion
The choice of a cyclizing agent is a critical parameter in the synthesis of heterocyclic compounds, with this compound, Triethyl orthoformate, and Dimethylformamide dimethyl acetal each presenting distinct advantages. While a definitive, universal "best" agent cannot be declared due to the substrate- and condition-dependent nature of chemical reactions, this guide provides a comparative framework based on available data for the synthesis of theophylline and related structures. The experimental protocols and the elucidation of the relevant signaling pathway offer researchers and drug development professionals valuable insights for making informed decisions in their synthetic endeavors, ultimately contributing to the advancement of therapeutic innovation.
References
The Acetal Balancing Act: A Cost-Benefit Analysis of Diethoxymethyl Acetate in Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of large-scale organic synthesis, the choice of a protecting group for aldehydes and ketones is a critical decision with significant implications for process efficiency, cost, and overall success. This guide provides a comprehensive comparison of Diethoxymethyl acetate (B1210297) (DEMA) with common alternatives, offering a data-driven analysis to inform the selection of the most suitable reagent for industrial applications.
Diethoxymethyl acetate emerges as a versatile reagent for the protection of carbonyl groups, forming a diethyl acetal (B89532). This protective measure is crucial in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked to prevent unwanted side reactions. However, its adoption in large-scale manufacturing requires a thorough evaluation of its economic and chemical performance against established alternatives such as trimethyl orthoformate, 2,2-dimethoxypropane (B42991), and the combination of ethylene (B1197577) glycol with an acid catalyst.
Performance Comparison of Acetal Protecting Groups
A quantitative comparison of these reagents reveals a trade-off between cost, reactivity, and ease of use. While DEMA offers a relatively straightforward reaction, its cost can be a significant factor in large-scale production.
| Reagent | Typical Bulk Price (USD/kg) | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages | Key Disadvantages |
| This compound (DEMA) | ~$7-12 | 162.18 | 85-95 | 2-6 | One-step protection; mild reaction conditions often suffice. | Higher cost compared to some alternatives.[1][2] |
| Trimethyl orthoformate | ~$1.5-5 | 106.12 | 90-98 | 1-4 | High efficiency; readily available and cost-effective.[3][4][5] | Can require stricter anhydrous conditions; methanol (B129727) byproduct may need removal. |
| 2,2-Dimethoxypropane | ~$2.5-6 | 104.15 | 88-96 | 1-3 | Efficient water scavenger, driving the reaction to completion.[6][7][8] | Primarily for ketones (forming ketals); acetone (B3395972) byproduct. |
| Ethylene glycol / Acid Catalyst | ~$0.5-1.5 | 62.07 | 80-92 | 4-8 | Very low cost; forms stable cyclic acetals.[9][10][11] | Often requires azeotropic removal of water; longer reaction times. |
Experimental Protocols
Detailed methodologies are crucial for replicating and scaling up synthetic processes. Below are representative protocols for the protection of an aldehyde using DEMA and a common alternative, trimethyl orthoformate.
Protocol 1: Acetal Protection of Benzaldehyde (B42025) using this compound
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of benzaldehyde in anhydrous DCM under an inert atmosphere (e.g., nitrogen), add this compound.
-
Add catalytic p-TsOH to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain benzaldehyde diethyl acetal.
Protocol 2: Acetal Protection of Benzaldehyde using Trimethyl Orthoformate
Materials:
-
Benzaldehyde (1.0 eq)
-
Trimethyl orthoformate (1.5 eq)
-
Anhydrous Methanol
-
Anhydrous Amberlyst-15 resin
Procedure:
-
Combine benzaldehyde and trimethyl orthoformate in anhydrous methanol.
-
Add Amberlyst-15 resin to the mixture.
-
Stir the reaction at room temperature, monitoring by TLC or GC.
-
Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with methanol.
-
Neutralize the filtrate with a few drops of triethylamine.
-
Remove the solvent and excess reagents under reduced pressure.
-
Purify the resulting benzaldehyde dimethyl acetal by vacuum distillation.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the process flow and the critical factors in selecting a protecting group, the following diagrams are provided.
Safety Considerations
In a large-scale manufacturing environment, safety is paramount. A comparative safety profile of the reagents is essential.
| Reagent | Key Hazards | Recommended Precautions |
| This compound | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[8][12] | Keep away from heat and ignition sources. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1] |
| Trimethyl orthoformate | Highly flammable liquid and vapor. Causes serious eye irritation. | Handle in a fume hood away from sparks and open flames. Grounding and bonding are necessary to prevent static discharge. Wear suitable PPE. |
| 2,2-Dimethoxypropane | Highly flammable liquid and vapor. | Store in a flammable liquid cabinet. Use non-sparking tools. Ensure adequate ventilation. Wear appropriate PPE. |
| Ethylene glycol | Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure. | Avoid ingestion and inhalation. Use with adequate ventilation. Wear appropriate PPE. |
Conclusion
The selection of an appropriate acetal protecting group for large-scale synthesis is a multi-faceted decision. This compound presents a viable, albeit potentially more expensive, option that can be advantageous under specific circumstances, particularly when mild reaction conditions are a priority. For cost-driven processes where high efficiency is critical, trimethyl orthoformate often emerges as a more favorable choice. Cyclic acetals formed from ethylene glycol offer a low-cost alternative, especially when longer reaction times and the need for water removal are manageable within the process parameters. Ultimately, a careful consideration of the factors outlined in this guide, supported by laboratory and pilot-scale process optimization, will lead to the most informed and effective choice for your specific large-scale synthesis needs.
References
- 1. fishersci.com [fishersci.com]
- 2. migrationletters.com [migrationletters.com]
- 3. scielo.br [scielo.br]
- 4. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 7. manavchem.com [manavchem.com]
- 8. canbipharm.com [canbipharm.com]
- 9. guidechem.com [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 12. This compound 96 14036-06-7 [sigmaaldrich.com]
Spectroscopic comparison of products synthesized with Diethoxymethyl acetate and analogs
In the landscape of synthetic chemistry, orthoesters and their derivatives are valuable building blocks and protecting groups. Diethoxymethyl acetate (B1210297) (DEMA), along with its analogs such as Ethyl 3,3-diethoxypropionate and Methyl 3,3-dimethoxypropionate, are useful reagents in various organic transformations, including the synthesis of nucleosides and heterocyclic compounds.[1] A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, product identification, and quality control. This guide provides a comparative overview of the spectroscopic characteristics of DEMA and two of its analogs, supported by experimental data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Diethoxymethyl acetate, Ethyl 3,3-diethoxypropionate, and Methyl 3,3-dimethoxypropionate, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 1: 1H and 13C NMR Spectroscopic Data
| Compound | 1H NMR (CDCl3) δ [ppm] (J [Hz]) | 13C NMR (CDCl3) δ [ppm] |
| This compound | ~5.8 (s, 1H, -CH(OEt)2), 3.6-3.7 (m, 4H, -OCH2CH3), 2.05 (s, 3H, -COCH3), 1.2 (t, 6H, -OCH2CH3) | ~168 (-C=O), ~115 (-CH(OEt)2), ~63 (-OCH2CH3), ~21 (-COCH3), ~15 (-OCH2CH3) |
| Ethyl 3,3-diethoxypropionate [2] | 4.96 (t, 1H, J=6.0, -CH(OEt)2), 4.16 (q, 2H, J=7.1, -COOCH2CH3), 3.68 (m, 2H, -OCH2CH3), 3.56 (m, 2H, -OCH2CH3), 2.65 (d, 2H, J=6.0, -CH2COO-), 1.27 (t, 3H, J=7.1, -COOCH2CH3), 1.20 (t, 6H, J=7.1, -OCH2CH3) | 170.8 (-C=O), 101.9 (-CH(OEt)2), 61.8 (-OCH2CH3), 60.4 (-COOCH2CH3), 40.5 (-CH2COO-), 15.2 (-OCH2CH3), 14.2 (-COOCH2CH3) |
| Methyl 3,3-dimethoxypropionate [3] | ~4.8 (t, 1H, -CH(OMe)2), 3.68 (s, 3H, -COOCH3), 3.32 (s, 6H, -OCH3), 2.6 (d, 2H, -CH2COO-) | ~172 (-C=O), ~103 (-CH(OMe)2), ~53 (-OCH3), ~52 (-COOCH3), ~39 (-CH2COO-) |
Table 2: FTIR Spectroscopic Data
| Compound | Key IR Absorptions (cm-1) |
| This compound [4] | ~2975 (C-H stretch, alkyl), ~1750 (C=O stretch, ester), ~1240 (C-O stretch, acetate), ~1120, 1060 (C-O stretch, acetal) |
| Ethyl 3,3-diethoxypropionate | ~2975 (C-H stretch, alkyl), ~1735 (C=O stretch, ester), ~1125, 1065 (C-O stretch, acetal (B89532) and ester) |
| Methyl 3,3-dimethoxypropionate | ~2950 (C-H stretch, alkyl), ~1740 (C=O stretch, ester), ~1130, 1080 (C-O stretch, acetal and ester) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| This compound [5] | 162 (M+) | 117 ([M-OC2H5]+), 103 ([CH(OC2H5)2]+), 73, 45, 43 (base peak) |
| Ethyl 3,3-diethoxypropionate [2] | 190 (M+) | 145 ([M-OC2H5]+), 117, 103 ([CH(OC2H5)2]+, base peak), 75, 71, 47, 29 |
| Methyl 3,3-dimethoxypropionate [6] | 148 (M+) | 117 ([M-OCH3]+), 75 ([CH(OCH3)2]+, base peak), 59, 47, 15 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[2][7] Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl3), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For 1H NMR, the spectral width is typically set from 0 to 12 ppm, and for 13C NMR, from 0 to 220 ppm. Data is acquired at room temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are obtained using an FTIR spectrometer. For liquid samples, a small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. The spectra are typically recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean KBr plates or ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[8] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Synthesis of this compound
This compound can be synthesized from the reaction of triethyl orthoformate with acetic anhydride, often catalyzed by a small amount of formic acid.[9] The workflow for a typical laboratory synthesis and purification is outlined below.
Caption: Synthesis and purification workflow for this compound.
General Fragmentation Pathway in EI-MS
The fragmentation of these orthoester derivatives in electron ionization mass spectrometry often involves the loss of alkoxy groups and subsequent rearrangements. A generalized logical pathway for the fragmentation of the acetal moiety is depicted below.
Caption: Generalized fragmentation pathways in EI-MS.
References
- 1. Ethyl 3,3-Diethoxypropionate(10601-80-6) 13C NMR spectrum [chemicalbook.com]
- 2. Ethyl 3,3-Diethoxypropionate(10601-80-6) 1H NMR [m.chemicalbook.com]
- 3. METHYL 3,3-DIMETHOXYPROPIONATE(7424-91-1) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(14036-06-7)FT-IR [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to Synthetic Routes Utilizing Diethoxymethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Diethoxymethyl acetate (B1210297) (DEMAC) is a versatile reagent in organic synthesis, primarily employed as a one-carbon electrophile for formylation and cyclization reactions. Its utility is particularly evident in the synthesis of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. This guide provides a comparative analysis of synthetic routes utilizing diethoxymethyl acetate against alternative methods, supported by experimental data and detailed protocols to inform reagent and pathway selection in drug discovery and development.
I. Formylation and Cyclization in Heterocycle Synthesis
This compound serves as a convenient equivalent of a formyl cation or a protected formyl group. It is often used in reactions where other formylating agents might be too harsh or lead to undesired side reactions. Below, we compare its performance in key synthetic applications.
A. Synthesis of Theophylline (B1681296) Nucleosides via Cyclization
The synthesis of theophylline nucleosides is of interest due to their potential as antagonists of adenosine (B11128) receptors. One key step in their synthesis involves the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivatives.
Comparison of Cyclization Methods
| Method | Reagent | Key Conditions | Yield (%) | Reference |
| Method 1 | This compound (DEMAC) | Reflux | Not specified in abstract[1] | [1] |
| Method 2 | Acetic Anhydride (B1165640)/H+ | Not specified in abstract[1] | Not specified in abstract[1] | [1] |
Discussion:
This compound induces the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil to form theophylline nucleosides.[1] An alternative approach utilizes a mixture of acetic anhydride and a proton source (H+).[1] While specific yield comparisons are not available in the cited abstract, the choice between these reagents would likely depend on substrate compatibility, reaction kinetics, and ease of workup. DEMAC can be a milder alternative to the strongly dehydrating conditions of acetic anhydride.
Experimental Protocol: DEMA-Induced Cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil
A detailed experimental protocol was not available in the public domain at the time of this review. The following is a generalized procedure based on similar reactions.
-
To a solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative in a suitable high-boiling aprotic solvent (e.g., dioxane or DMF), add an excess of this compound.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired theophylline nucleoside.
Logical Relationship Diagram: Cyclization of Glycosylideneiminouracil
B. Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine
This purine (B94841) derivative is an inhibitor of lumazine (B192210) synthase and riboflavin (B1680620) synthase. Its synthesis involves the formylation and subsequent cyclization of 5-amino-6-ribitylaminouracil.
Comparison of Formylation/Cyclization Methods
| Method | Reagent(s) | Key Conditions | Product | Reference |
| Method 1 | This compound | Not specified in abstract | 2,6-dioxo-(1H,3H)-9-N-ribitylpurine | [2] |
| Method 2 | Formic acid, then Triethyl orthoformate | Not specified in literature | 2,6-dioxo-(1H,3H)-9-N-ribitylpurine | General Method |
| Method 3 | Vilsmeier Reagent (DMF/POCl₃) | Varies | 5-formyl-6-aminouracil derivative | [3] |
Discussion:
The reaction of 5-amino-6-ribitylaminouracil hydrochloride with this compound provides a direct route to the desired purine.[2] Alternative methods for the formylation of aminouracil derivatives often involve the use of formic acid, sometimes in conjunction with a dehydrating agent or another orthoester like triethyl orthoformate.[4] The Vilsmeier-Haack reagent is another common formylating agent for electron-rich systems, though it may require subsequent steps for cyclization.[3] The choice of reagent will depend on the stability of the substrate and the desired reaction conditions. DEMAC offers a one-pot cyclization advantage in this case.
Experimental Protocol: Synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine using this compound
A detailed experimental protocol was not available in the public domain at the time of this review. The following is a generalized procedure based on similar reactions.
-
Suspend 5-amino-6-ribitylaminouracil hydrochloride in this compound.
-
Heat the mixture with stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate from the reaction mixture and can be collected by filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol, ether) to remove any unreacted starting material and byproducts.
-
If necessary, the product can be further purified by recrystallization.
Signaling Pathway Diagram: Purine Synthesis
II. Synthesis of Chromone (B188151) Derivatives
3-(Polyhaloacyl)chromones are valuable synthetic intermediates. This compound provides a convenient method for their synthesis from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones.
A. Synthesis of 3-(Polyhaloacyl)chromones
Comparison of Synthetic Methods
| Method | Reagent(s) | Key Conditions | Yield | Reference |
| Method 1 | This compound | 140-150 °C, 15 min | Good yields | [5] |
| Method 2 | Vilsmeier-Haack Reagent (DMF/POCl₃) | Room temp, overnight | 80-90% (for 3-formylchromone) | [6] |
Discussion:
The reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with this compound is a rapid and high-yielding method for the synthesis of 3-(polyhaloacyl)chromones.[5] The Vilsmeier-Haack reaction is a well-established alternative for the synthesis of 3-formylchromones from 2-hydroxyacetophenones, generally providing high yields.[2][6] While not a direct comparison for the synthesis of 3-(polyhaloacyl)chromones, it represents the most common alternative route to related 3-substituted chromones. The this compound method is notable for its short reaction time.
Experimental Protocol: Synthesis of 3-(Polyhaloacyl)chromones using this compound
The following is a generalized procedure based on the information from the available abstract.[5]
-
In a reaction vessel, combine the 2-hydroxy-2-(polyhaloalkyl)chroman-4-one with an excess of this compound.
-
Heat the reaction mixture to 140-150 °C for 15 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After cooling to room temperature, remove the excess this compound under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Experimental Workflow Diagram: Chromone Synthesis
Conclusion
This compound is a valuable reagent for specific synthetic transformations, particularly in the synthesis of complex heterocyclic systems. It often provides a milder and more direct route compared to alternative methods. For the synthesis of theophylline nucleosides and 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, it facilitates a one-pot cyclization, which can be advantageous in terms of step economy. In the synthesis of 3-(polyhaloacyl)chromones, it offers a remarkably rapid transformation.
The choice of synthetic route will ultimately depend on a variety of factors including substrate availability and stability, desired reaction conditions, and scalability. Researchers and drug development professionals should consider the specific requirements of their synthetic target when selecting between this compound and other alternatives. The data and protocols presented in this guide provide a foundation for making these informed decisions.
References
- 1. Synthesis of new mannosyl, galactosyl and glucosyl theophylline nucleosides with potential activity as antagonists of adenosine receptors. DEMA-induced cyclization of glycosylideneiminouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Diethoxymethyl Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous chemicals like Diethoxymethyl acetate (B1210297). This guide provides immediate, essential safety protocols and logistical plans for its use and disposal, fostering a secure research environment.
Chemical Properties and Hazards
Diethoxymethyl acetate (CAS RN: 14036-06-7) is a colorless, flammable liquid with a fruity odor.[1] It is crucial to be aware of its potential hazards to ensure safe handling.
| Hazard Classification | Description |
| Physical Hazard | Flammable liquid and vapor (Category 3).[2] |
| Health Hazards | Causes skin irritation (Category 2).[2] |
| Causes serious eye irritation (Category 2A).[2] | |
| May cause respiratory irritation (STOT SE 3).[2] |
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Chemical safety goggles or eyeglasses with side shields. A face shield may be required for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Protective clothing to prevent skin contact. | |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., Type ABEK (EN14387) respirator filter).[4] | OSHA 29 CFR 1910.134 or European Standard EN 149.[3] |
| Feet | Closed-toe shoes. Chemical-resistant boots for large quantities or spill response. |
Procedural Workflow for Safe Handling
The following diagram illustrates the step-by-step procedure for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
A systematic approach to operations and waste disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, using explosion-proof equipment.[2][3]
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling and Use :
-
Ground and bond containers when transferring the material to prevent static discharge.[2]
-
Use only non-sparking tools.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhaling vapors or mists.[2]
-
Keep the container tightly closed when not in use.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
-
Storage :
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[3]
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Flammable," "Irritant").
-
-
Disposal Procedure :
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
-
Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3] For large spills, evacuate the area and contact your institution's EHS team.
-
Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[3] Water spray can be used to cool closed containers.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
